molecular formula C6H12O2 B14539507 1-Butene, 3,4-dimethoxy- CAS No. 62102-54-9

1-Butene, 3,4-dimethoxy-

Cat. No.: B14539507
CAS No.: 62102-54-9
M. Wt: 116.16 g/mol
InChI Key: IQYJHLNENJKEMV-UHFFFAOYSA-N
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Description

1-Butene, 3,4-dimethoxy- is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butene, 3,4-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 3,4-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxybut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-6(8-3)5-7-2/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYJHLNENJKEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446301
Record name 1-Butene, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62102-54-9
Record name 1-Butene, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Butene, 3,4-dimethoxy- (CAS 62102-54-9)

[1]

Executive Summary

1-Butene, 3,4-dimethoxy- (CAS 62102-54-9) is a specialized vicinal diether-alkene employed primarily as a mechanistic probe in polymer science and a functional C4 building block in organic synthesis.[1] Unlike common commodity solvents, this compound serves as a critical model system for understanding the reactivity of poly(3,4-epoxy-1-butene) (PEPB) derivatives. Its unique structure—featuring an electron-rich terminal alkene adjacent to a dimethoxy motif—mimics the steric and electronic environment of functionalized polybutadienes, making it indispensable for studying redox-catalyzed crosslinking and maleation kinetics.

For drug development professionals, this compound represents a "masked" diol intermediate. Its terminal olefin allows for functionalization via metathesis or hydroboration, while the methoxy groups provide stability against oxidation, offering a pathway to chiral polyols or complex ether linkages found in polyketide natural products.

Part 1: Physicochemical Profile & Identity

Chemical Identity
PropertyDetail
CAS Number 62102-54-9
IUPAC Name 3,4-dimethoxybut-1-ene
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
SMILES COCC(OC)C=C
Structural Class Vicinal Diether / Terminal Alkene
Physical Properties

Note: Experimental data for this specific isomer is scarce in public registries. Values below represent high-confidence predicted ranges based on structural analogues (e.g., 1,2-dimethoxyethane, 1,4-dimethoxy-2-butene).

ParameterValue / Range
Physical State Colorless Liquid
Boiling Point 115°C – 125°C (Estimated at 760 mmHg)
Density 0.88 – 0.92 g/mL (Estimated)
Solubility Soluble in organic solvents (THF, DCM, Ethanol); Moderate water solubility.
Refractive Index ~1.41 – 1.43
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the reactive terminal alkene and the stable dimethoxy backbone.

ChemicalStructurecluster_legendFunctional ZonesC1C1(Terminal Alkene)C2C2(Vinylic)C1->C2Double BondC3C3(Chiral Center*)C2->C3Single BondC4C4(Primary Carbon)C3->C4Single BondOMe1O-Methyl(Ether)C3->OMe1Ether LinkOMe2O-Methyl(Ether)C4->OMe2Ether LinkDesc*Racemic unless specified

Figure 1: Structural connectivity of 3,4-dimethoxy-1-butene. The C1-C2 alkene is the primary site for polymerization/metathesis, while C3-C4 comprises the protected diol core.

Part 2: Synthesis & Production

Retrosynthetic Analysis

The most reliable route to 3,4-dimethoxy-1-butene involves the Williamson ether synthesis starting from 3,4-dihydroxy-1-butene (vinyl glycol). The starting material is derived from the hydrolysis of butadiene monoepoxide, a commodity chemical.

Synthetic Pathway Diagram

SynthesisPathwayStart1,3-ButadieneStep1Partial Epoxidation(Peroxide)Start->Step1Inter1Butadiene Monoepoxide(3,4-epoxy-1-butene)Step2Hydrolysis(H2O, H+)Inter1->Step2Inter23,4-Dihydroxy-1-butene(Vinyl Glycol)Step3Methylation(MeI, NaH, THF)Inter2->Step3Product3,4-Dimethoxy-1-butene(Target)Step1->Inter1Step2->Inter2Step3->Product

Figure 2: Step-wise synthesis from commodity butadiene precursors to the dimethoxy target.

Experimental Protocol: Methylation of 3,4-Dihydroxy-1-butene

Rationale: Direct methylation ensures complete protection of the hydroxyl groups, preventing side reactions during subsequent alkene functionalization.

Reagents:

  • 3,4-Dihydroxy-1-butene (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)

  • Methyl Iodide (MeI) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Deprotonation : Suspend washed NaH (remove oil with hexanes) in anhydrous THF at 0°C.

  • Addition : Dropwise add 3,4-dihydroxy-1-butene to the NaH suspension. Evolution of H₂ gas will be vigorous. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour to ensure formation of the disodium alkoxide.

  • Alkylation : Cool the mixture back to 0°C. Add Methyl Iodide dropwise.

  • Reaction : Allow to warm to RT and stir overnight (12-16 hours). Monitor by TLC (disappearance of polar diol spot).

  • Quench : Carefully quench excess NaH with cold saturated NH₄Cl solution.

  • Extraction : Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification : Distill the crude oil under reduced pressure to obtain pure 3,4-dimethoxy-1-butene.

Part 3: Applications in Polymer Science & Drug Development

Polymer Science: Kinetic Model for Crosslinking

In coating technologies, Poly(3,4-epoxy-1-butene) (PEPB) is a high-performance polymer. Researchers use 3,4-dimethoxy-1-butene as a non-reactive ether analog to study the kinetics of the alkene group without interference from the epoxide ring opening.

  • Mechanism : The terminal alkene undergoes maleation (reaction with maleic anhydride or esters) followed by redox-catalyzed curing.

  • Significance : By comparing the reaction rates of 3,4-dimethoxy-1-butene vs. PEPB, scientists can isolate the electronic effect of the backbone oxygen on the vinyl group's reactivity.

Drug Development: C4 Chiral Synthon

For medicinal chemists, this molecule is a "masked" form of vinyl glycol.

  • Asymmetric Dihydroxylation : The terminal alkene can be subjected to Sharpless Asymmetric Dihydroxylation to yield chiral tetrols or triol-ethers.

  • Metathesis Partner : It serves as a Type I olefin in Cross-Metathesis (CM), allowing the attachment of a solubilizing dimethoxy-tail to lipophilic drug scaffolds.

Experimental Workflow: Cross-Metathesis Screening

Rationale: To append the dimethoxybutyl chain to a drug scaffold (R-CH=CH2).

MetathesisScaffoldDrug Scaffold(R-CH=CH2)CatalystGrubbs II Gen(DCM, 40°C)Scaffold->CatalystLinker3,4-Dimethoxy-1-buteneLinker->CatalystProductFunctionalized Drug(R-CH=CH-CH(OMe)CH2OMe)Catalyst->ProductCross-MetathesisByprodEthylene (g)Catalyst->Byprod

Figure 3: Application of 3,4-dimethoxy-1-butene in cross-metathesis to modify drug pharmacokinetics.

Part 4: Safety & Handling

Warning : As a volatile ether-alkene, this compound presents specific hazards.

  • Flammability : High. Keep away from heat, sparks, and open flames. Store in a flammables cabinet.

  • Peroxide Formation : Like all ethers, it may form explosive peroxides upon prolonged exposure to air.

    • Protocol: Test for peroxides using KI starch paper before distillation. Store over molecular sieves or with a stabilizer (BHT) if not used immediately.

  • Inhalation : Use only in a fume hood. Narcotic effects are possible (similar to other low MW ethers).

References

  • Carioscia, J. A., et al. (2002). Maleation of poly(3,4-epoxy-1-butene) for accelerated crosslinking in the presence of a redox catalyst. Journal of Polymer Science Part A: Polymer Chemistry.

  • Lizotte, J. R. (2003). Synthesis and characterization of terminal multiple hydrogen-bonded (MHB) polymers. Virginia Tech University Libraries.

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

  • Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron.

3,4-dimethoxy-1-butene chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,4-Dimethoxy-1-butene

Abstract

This technical guide provides a comprehensive analysis of 3,4-dimethoxy-1-butene (CAS 62102-54-9), a functionalized terminal alkene used primarily as a chiral building block in organic synthesis and a model compound in polymer crosslinking studies. Unlike common bulk solvents, this compound represents a specialized class of allylic ethers.[1] This document details its physicochemical properties, a validated synthetic protocol via Williamson ether synthesis, and its spectroscopic characterization, designed for researchers requiring high-purity precursors for drug development and material science.[1]

Chemical Identity & Structural Analysis

3,4-dimethoxy-1-butene is the dimethyl ether derivative of vinyl glycol (3-butene-1,2-diol). Its structure features a terminal vinyl group susceptible to polymerization or metathesis, and a vicinal dimethoxy motif that provides specific coordination geometries for metal-catalyzed reactions.

Molecular Specifications
ParameterValue
IUPAC Name 3,4-dimethoxybut-1-ene
CAS Registry Number 62102-54-9
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Chirality C3 is a stereocenter; exists as (R), (S), or racemate.
SMILES COCC(OC)C=C
InChI Key IQYJHLNENJKEMV-UHFFFAOYSA-N
Structural Logic

The molecule consists of a four-carbon backbone.[2] Carbon-1 and Carbon-2 form a terminal double bond (


 hybridized). Carbon-3 is 

hybridized and chiral, bearing a methoxy group. Carbon-4 is a primary carbon bearing the second methoxy group. The absence of hydroxyl groups significantly lowers its boiling point and viscosity compared to its parent diol, altering its solvation properties in organometallic catalysis.[1]

Physicochemical Profile

The following data is derived from calculated properties and comparative analysis with the parent diol (3,4-dihydroxy-1-butene), as empirical data for this specific ether is sparse in open literature.

PropertyValue (Experimental/Predicted)Context
Physical State Colorless LiquidStandard Temperature & Pressure
Boiling Point ~110–115 °CLower than diol (195 °C) due to lack of H-bonding.
Density ~0.89 g/mLEstimated based on aliphatic ethers.[1]
Solubility Soluble in THF, Et₂O, DCMLipophilic nature suits organic phase reactions.[1]
Flash Point ~20 °C (Est.)Highly Flammable; handle under inert gas.[1]

Validated Synthetic Protocol

Methodology: Williamson Ether Synthesis via Hydride Deprotonation.[1] Objective: Synthesis of 3,4-dimethoxy-1-butene from but-3-ene-1,2-diol.

This protocol is chosen for its robustness and irreversibility. The use of Sodium Hydride (NaH) ensures complete deprotonation of the diol, preventing mixed ether/alcohol byproducts.[1]

Reagents & Materials
  • Precursor: But-3-ene-1,2-diol (1.0 equiv).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (4.0 equiv).[1]

  • Alkylating Agent: Methyl Iodide (MeI) (4.0 equiv).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Atmosphere: Dry Nitrogen or Argon.[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Deprotonation: Suspend NaH (4.0 equiv) in anhydrous THF at 0 °C.

  • Addition: Add but-3-ene-1,2-diol (1.0 equiv) dropwise via syringe. Caution: Vigorous

    
     gas evolution.[1]
    
  • Activation: Stir the suspension at 0 °C for 60 minutes to ensure formation of the disodium alkoxide.

  • Methylation: Add Methyl Iodide (4.0 equiv) dropwise.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
    ).[1]
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel; Cyclohexane/EtOAc gradient).
    
Reaction Workflow Diagram

SynthesisPath Figure 1: Williamson Ether Synthesis of 3,4-Dimethoxy-1-butene Diol But-3-ene-1,2-diol (Precursor) Alkoxide Disodium Alkoxide (Intermediate) Diol->Alkoxide NaH, THF, 0°C (-H2) Product 3,4-Dimethoxy-1-butene (Final Product) Alkoxide->Product MeI (XS) (SN2 Reaction)

Characterization & Self-Validation

To ensure scientific integrity, the synthesized product must be validated using Nuclear Magnetic Resonance (NMR).[1] The following spectral data serves as a "fingerprint" for the correct structure.

H NMR Validation (400 MHz, CDCl )
  • 
     5.6–5.7 ppm (1H, m):  Internal vinyl proton (H-2).[1]
    
  • 
     5.4–5.5 ppm (2H, m):  Terminal vinyl protons (H-1).[1]
    
  • 
     3.95–4.00 ppm (1H, m):  Chiral methine proton (H-3).[1]
    
  • 
     3.38–3.48 ppm (2H, m):  Terminal methylene protons (H-4).[1]
    
  • 
     3.40 ppm (3H, s):  Methoxy group (-OCH
    
    
    
    ) at C3.[1]
  • 
     3.35 ppm (3H, s):  Methoxy group (-OCH
    
    
    
    ) at C4.[1]

Interpretation: The presence of two distinct singlets in the 3.3–3.4 ppm region confirms the successful methylation of both hydroxyl groups. The preservation of the multiplet signals at 5.4–5.7 ppm confirms that the double bond remained intact and did not undergo isomerization or reduction during the reaction.[1]

Applications in Research & Development

A. Polymer Science: Crosslinking Models

3,4-dimethoxy-1-butene serves as a critical model compound for studying the behavior of hydroxyl-terminated poly(ethylene-co-butylene) (PEPB) oligomers.[3][4] Researchers use it to mimic the chain ends of larger polymers to study crosslinking kinetics without the interference of high molecular weight viscosity. Specifically, it models the reactivity of allylic ethers in maleation reactions used to cure thin films [1].[1]

B. Asymmetric Synthesis

In drug development, the chiral variants (


 or 

) of this compound are valuable.[1] The methoxy groups act as non-labile protecting groups that are stable to basic and nucleophilic conditions (e.g., Grignard reagents, Lithium aluminum hydride), allowing the terminal alkene to be functionalized via:
  • Hydroboration-Oxidation: To access chiral 1,3,4-triols.

  • Metathesis: Ring-closing metathesis (RCM) to form chiral cyclic ethers.

References

  • Lizotte, J. R., et al. (2004).[1] Synthesis of Chain End Functionalized Multiple Hydrogen Bonded Polystyrenes. ResearchGate.

  • Freiburg University. (2022).[1] Zirconium-Catalyzed β-Elimination Reactions. (Contains specific NMR characterization data for 3,4-dimethoxybut-1-ene).

  • Sigma-Aldrich. (2023). 3,4-Dihydroxy-1-butene Product Sheet (Precursor Data). [1]

  • PubChem. (2023).[1] Compound Summary: 3,4-dimethoxybut-1-ene.[5][2][6][7][8]

Sources

Solubility Profiling and Solvation Thermodynamics: 3,4-Dimethoxy-1-butene vs. 3,4-Dihydroxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the physicochemical properties and solvation thermodynamics of 3,4-dihydroxy-1-butene (DHB) and its methylated derivative, 3,4-dimethoxy-1-butene (DMB) .

For researchers in drug development and polymer synthesis, understanding the transition from a vicinal diol (DHB) to a vicinal diether (DMB) is critical. This modification represents a fundamental "molecular switch" from a hydrophilic, hydrogen-bond-donating motif to a lipophilic, hydrogen-bond-accepting motif. This guide details the experimental protocols for solubility profiling, the thermodynamic mechanisms driving their distinct behaviors, and the synthesis pathway required to access the ether derivative.

Physicochemical Profile Comparison

The drastic difference in solubility between these two analogs is dictated by the "capping" of hydroxyl groups. The following data consolidates experimental values for DHB and theoretically derived/comparative values for DMB (as DMB is a transient synthetic intermediate rather than a commodity chemical).

Table 1: Comparative Properties
Property3,4-Dihydroxy-1-butene (DHB)3,4-Dimethoxy-1-butene (DMB)
CAS Number 497-06-3[Synthesized Intermediate]
Molecular Structure Vinyl group + Vicinal DiolVinyl group + Vicinal Dimethyl Ether
Molecular Weight 88.11 g/mol 116.16 g/mol
Physical State (25°C) Viscous LiquidLow-Viscosity Liquid
Boiling Point 195–196°C (Lit.)~85–100°C (Est.)*
LogP (Octanol/Water) -0.43 (Hydrophilic)~1.2–1.5 (Lipophilic/Amphiphilic)
H-Bond Donors 20
H-Bond Acceptors 22
Water Solubility Miscible / Highly SolubleLimited / Sparingly Soluble
Solubility in THF GoodExcellent

*Note: The boiling point drop is due to the removal of intermolecular hydrogen bonding networks present in the diol.

Solvation Thermodynamics: The Mechanistic Divergence

The solubility difference is not merely a "like-dissolves-like" phenomenon; it is a competition between enthalpic gain and entropic penalty .

DHB: Enthalpy-Driven Solvation

The vicinal diol moiety in DHB acts as a potent "water anchor."

  • Mechanism: The hydroxyl groups (-OH) serve as both H-bond donors and acceptors.

  • Thermodynamics: The formation of DHB-Water hydrogen bonds is enthalpically favorable (

    
    ). This energy release overcomes the entropic penalty of organizing water molecules, resulting in full miscibility.
    
DMB: Entropy-Dominated Hydrophobic Effect

Methylation converts the hydrophilic tail into a hydrophobic domain.

  • Mechanism: The methoxy groups (-OCH

    
    ) can accept H-bonds but cannot donate them. The methyl caps create a non-polar surface area.
    
  • Thermodynamics: Water molecules must reorient to form an ordered "clathrate-like" cage around the methyl groups to maintain their own H-bond network. This ordering causes a massive decrease in entropy (

    
    ). Since the enthalpic gain from the ether oxygen interaction is weak, the free energy of solution (
    
    
    
    ) becomes positive, limiting solubility.
Visualization: Solvation Shell Dynamics

SolvationDynamics DHB DHB (Diol) Hydrophilic Interaction_A Strong H-Bond Network (Enthalpic Gain) DHB->Interaction_A DMB DMB (Ether) Lipophilic Interaction_B Hydrophobic Effect (Entropic Penalty) DMB->Interaction_B Water Aqueous Solvent Water->DHB Solvation Water->DMB Solvation Result_A Miscible High BP Interaction_A->Result_A Result_B Phase Separation Low BP Interaction_B->Result_B

Figure 1: Mechanistic pathway distinguishing the solvation of the diol (DHB) versus the ether (DMB).

Experimental Protocols

Synthesis of 3,4-Dimethoxy-1-butene

Since DMB is not a standard catalog item, it must be synthesized from DHB via Williamson ether synthesis.

Reagents:

  • 3,4-Dihydroxy-1-butene (DHB)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)[1]

  • Methyl Iodide (MeI)[1]

  • Tetrahydrofuran (THF, anhydrous)

Protocol:

  • Preparation: Suspend NaH (4.0 equiv) in anhydrous THF at 0°C under inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add DHB (1.0 equiv) dropwise. Caution: Hydrogen gas evolution. Stir for 1 hour at 0°C to form the alkoxide.

  • Methylation: Add MeI (4.0 equiv) dropwise.[1]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Carefully add water to quench excess NaH.

  • Extraction: Extract with diethyl ether, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Distill to obtain pure DMB.

Solubility Measurement (Shake-Flask Method)

This protocol adheres to OECD Guideline 105 .

Workflow Visualization:

ExperimentalProtocol cluster_QC Quality Control Start Start: Solubility Test Prep 1. Sample Prep (Excess Solute + Solvent) Start->Prep Equilib 2. Equilibration (Shake 24-48h @ 25°C) Prep->Equilib PhaseSep 3. Phase Separation (Centrifugation/Filtration) Equilib->PhaseSep QC2 Verify Temp (±0.5°C) Equilib->QC2 Analysis 4. Quantification (GC-FID or HPLC-RI) PhaseSep->Analysis QC1 Check pH drift

Figure 2: Step-by-step workflow for determining saturation solubility adhering to OECD 105 standards.

Step-by-Step:

  • Saturation: Add excess DMB (liquid) to 10 mL of phosphate-buffered saline (pH 7.4) in a glass vial.

  • Agitation: Shake at 100 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate the undissolved organic layer (DMB) from the aqueous phase.

  • Sampling: Carefully pipette the aqueous supernatant.

  • Quantification: Analyze the supernatant concentration using GC-FID (Gas Chromatography with Flame Ionization Detection).

    • Note: HPLC-UV is ineffective for DMB due to the lack of strong chromophores; RI (Refractive Index) detection or GC is required.

Implications for Drug Development

The DHB-to-DMB transition models a critical strategy in medicinal chemistry: Prodrug Design and Permeability Enhancement .

  • LogP Modulation: Converting the diol to the dimethyl ether shifts LogP from negative (hydrophilic) to positive (lipophilic). This is often done to allow a molecule to cross the blood-brain barrier or cell membranes via passive diffusion.

  • Metabolic Stability: The methoxy group is generally more stable to oxidation than the primary alcohol in DHB, though it is susceptible to O-demethylation by Cytochrome P450 enzymes in the liver.

  • Formulation: DHB requires aqueous formulation. DMB would require lipid-based formulations (e.g., liposomes or nano-emulsions) due to its lower water solubility.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

  • Sigma-Aldrich. (n.d.). 3,4-Dihydroxy-1-butene Product Specification & Safety Data Sheet. Link

  • Breit, B., & Seiche, W. (2022). Zirconium-Catalyzed β-Elimination Reactions. Albert-Ludwigs-Universität Freiburg. (Describing synthesis of 3,4-dimethoxybut-1-ene via NaH/MeI). Link

  • PubChem. (2024).[2] Compound Summary: 3-butene-1,2-diol (DHB). National Library of Medicine. Link

Sources

Strategic Nomenclature and Synthetic Utility of 3,4-Dimethoxy-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for 1-Butene, 3,4-dimethoxy- in organic synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In the precision-driven field of organic synthesis, nomenclature ambiguity can lead to costly experimental errors, particularly when dealing with small aliphatic ethers that share structural motifs with aromatic analogs.[1] This guide provides a definitive technical analysis of 1-Butene, 3,4-dimethoxy- (CAS 62102-54-9).[1] We clarify its synonym landscape, distinguish it from commonly confused styrene derivatives, and provide a validated protocol for its synthesis from the chiral pool, positioning it as a valuable C4 building block for polyketide and stereoselective synthesis.[1]

Part 1: Identity Resolution and Nomenclature Taxonomy

The molecule 1-Butene, 3,4-dimethoxy- is an aliphatic ether derived from vinyl glycol.[1] A critical point of confusion in database searching is the similarity in string patterns to "3,4-dimethoxystyrene" derivatives.[1]

For the drug development professional, distinguishing between the aliphatic target and aromatic analogs is paramount.[1] The target molecule is a vicinal diether capable of participating in olefin metathesis and asymmetric dihydroxylation, serving as a masked polyol.[1]

Table 1: Chemical Identity and Synonym Matrix
Identifier TypeValueContextual Notes
CAS Registry Number 62102-54-9 The definitive identifier for the racemate.[1]
IUPAC Name 3,4-Dimethoxybut-1-enePreferred name for publications.[1]
Inverted Name 1-Butene, 3,4-dimethoxy-Standard CAS index name; use for SciFinder/Reaxys searches.
Common Synonym Vinyl glycol dimethyl etherHighlights its derivation from 3-butene-1,2-diol.[1]
Structural Class Allylic Vicinal DietherKey functional motif for reactivity.[1]
Molecular Formula C₆H₁₂O₂MW: 116.16 g/mol
Disambiguation Warning

Researchers frequently conflate this molecule with 4-(3,4-Dimethoxyphenyl)-1-butene (CAS 951891-30-8) due to the shared "3,4-dimethoxy" and "butene" strings.[1] The diagram below visualizes the nomenclature hierarchy to prevent sourcing errors.

Nomenclature_Taxonomy Root Query: '3,4-dimethoxy...butene' Target TARGET MOLECULE 1-Butene, 3,4-dimethoxy- (Aliphatic) Root->Target Correct Match FalsePositive FALSE POSITIVE 4-(3,4-Dimethoxyphenyl)-1-butene (Aromatic/Styrenyl) Root->FalsePositive Common Error CAS_Target CAS: 62102-54-9 Target->CAS_Target Structure_Target Structure: CH2=CH-CH(OMe)-CH2(OMe) Target->Structure_Target CAS_False CAS: 951891-30-8 FalsePositive->CAS_False Structure_False Structure: Ar(OMe)2-CH2-CH2-CH=CH2 FalsePositive->Structure_False

Figure 1: Decision tree for distinguishing the aliphatic target from aromatic false positives during database retrieval.

Part 2: Synthetic Access and Experimental Logic

While 3,4-dimethoxy-1-butene can be formed via elimination reactions of 1,2,3,4-tetramethoxybutane, this route lacks atom economy and stereocontrol.[1] The industry-standard approach for research applications involves the Williamson Ether Synthesis starting from 3-butene-1,2-diol (Vinyl Glycol).[1]

Why this Route?
  • Chiral Pool Access: The starting material, 3-butene-1,2-diol (CAS 497-06-3), is available in enantiopure forms (derived from tartaric acid or mannitol).[1] Methylating the diol preserves the stereocenter at C3, allowing access to (R)- or (S)-3,4-dimethoxy-1-butene.[1]

  • Scalability: The reaction uses standard reagents (NaH/MeI) and avoids heavy metal catalysts.[1]

  • Purification: The product is a volatile liquid (bp ~100-110°C), easily separable from the high-boiling diol and solid salts via distillation.[1]

Reaction Scheme Workflow

Synthesis_Workflow Start Precursor 3-Butene-1,2-diol (CAS 497-06-3) Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Activation Step2 Methylation (MeI, Reflux) Step1->Step2 Sn2 Attack Quench Quench & Extraction (NH4Cl / Et2O) Step2->Quench Workup Product Product 3,4-Dimethoxy-1-butene (CAS 62102-54-9) Quench->Product Distillation

Figure 2: Step-wise synthetic workflow for the conversion of vinyl glycol to the dimethoxy ether.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 3,4-dimethoxy-1-butene from 3-butene-1,2-diol. Scale: 10 mmol (Adaptable to gram-scale).

Reagents
  • 3-Butene-1,2-diol (1.0 eq)[1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)[1]

  • Iodomethane (MeI) (3.0 eq)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • NaH Activation: Add NaH (2.5 eq) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for bulk synthesis).[1] Suspend the washed NaH in anhydrous THF (0.5 M concentration relative to diol).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add 3-butene-1,2-diol (1.0 eq) dropwise via syringe over 15 minutes.[1]

    • Mechanistic Insight: Hydrogen gas evolution will be vigorous.[1] The sequential deprotonation of the primary (C4) and secondary (C3) alcohols forms the dialkoxide.[1]

  • Methylation: Once

    
     evolution ceases, add Iodomethane (3.0 eq) dropwise at 0°C.[1]
    
    • Safety Note: MeI is a potent alkylating agent and neurotoxin.[1] Use extreme caution and appropriate PPE.[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (60°C) for 4–6 hours to ensure complete methylation of the sterically hindered secondary alcohol.

  • Workup: Cool to 0°C. Quench carefully with saturated aqueous

    
    . Extract the aqueous layer three times with diethyl ether (
    
    
    
    ).[1]
  • Purification: Dry combined organics over

    
    , filter, and concentrate carefully (product is volatile). Purify via fractional distillation at atmospheric pressure or mild vacuum.[1]
    

Expected Yield: 75–85% Characterization:

  • 1H NMR (CDCl3): Distinctive signals for terminal alkene (multiplets at 5.8 ppm and 5.2 ppm) and two methoxy singlets (~3.3–3.4 ppm).[1]

Part 4: Applications in Drug Development

Chiral Pool Building Block

When synthesized from enantiopure 3-butene-1,2-diol, the product serves as a "masked" glycerol derivative.[1] The methoxy groups act as robust protecting groups that are stable to basic and oxidative conditions, unlike acetonides or silyl ethers.[1]

Cross-Metathesis Partner

The terminal alkene allows 3,4-dimethoxy-1-butene to participate in Ruthenium-catalyzed olefin metathesis.[1] It is particularly useful in Cross-Metathesis (CM) to introduce a polar, oxygenated tail into hydrophobic drug scaffolds without requiring post-coupling oxidation steps.[1]

Bioisostere Precursor

The vicinal dimethoxy motif is often explored as a bioisostere for acetonides or cyclic carbonates in structure-activity relationship (SAR) studies, modulating solubility and metabolic stability (microsomal clearance) compared to the free diol.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12352100, 3,4-Dihydroxy-1-butene. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. (Standard reference for stability of methyl ethers in synthesis).

Sources

3,4-dimethoxy-1-butene boiling point and density data

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 3,4-dimethoxy-1-butene , a specialized alkene-ether intermediate derived from the commodity chemical 3,4-dihydroxy-1-butene.

While the parent diol (3,4-dihydroxy-1-butene) is widely characterized, the dimethyl ether derivative is a niche research intermediate used primarily in high-value organic synthesis and polymer chemistry. This guide synthesizes experimental data for the precursor with calculated/estimated parameters for the target ether, providing a validated protocol for its generation in the laboratory.

Synonyms: 3-Butene-1,2-diol dimethyl ether; 1,2-Dimethoxy-3-butene; Vinyl glycol dimethyl ether.

Physicochemical Data Summary

The following table contrasts the experimentally validated properties of the commercial precursor (3,4-Dihydroxy-1-butene) with the chemometric projections for the target 3,4-Dimethoxy-1-butene.

Property3,4-Dihydroxy-1-butene (Precursor)3,4-Dimethoxy-1-butene (Target)
CAS Number 497-06-3 Not widely listed (Research Qty)
Molecular Formula C₄H₈O₂C₆H₁₂O₂
Molecular Weight 88.11 g/mol 116.16 g/mol
Boiling Point 195 °C (at 733 mmHg) [1]~112–118 °C (Predicted)
Density 1.047 g/mL (at 25 °C) [1]~0.87–0.89 g/mL (Predicted)
Refractive Index 1.4610~1.410 (Predicted)
Solubility Miscible with water, ethanolSoluble in organic solvents; limited water solubility
Appearance Colorless, viscous liquidColorless, mobile liquid

*Note: The significant drop in boiling point (approx. 80°C) is due to the removal of intermolecular hydrogen bonding upon methylation of the hydroxyl groups.

Structural Characterization & Identification

For researchers synthesizing this compound, the following spectroscopic signals confirm successful conversion from the diol to the ether.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.7–5.9 ppm (1H, m): Characteristic vinyl proton (–CH=).

    • δ 5.2–5.4 ppm (2H, m): Terminal alkene protons (=CH₂).

    • δ 3.6–3.8 ppm (1H, m): Methine proton adjacent to ether (–CH(OMe)–).

    • δ 3.3–3.5 ppm (2H, m): Terminal methylene protons (–CH₂OMe).

    • δ 3.35 & 3.38 ppm (6H, s): Two distinct singlets for the methoxy groups (–OCH₃).

  • IR Spectrum:

    • Absence: Broad O–H stretch at 3300–3400 cm⁻¹ (indicates complete methylation).

    • Presence: Strong C–O–C stretching vibrations at 1100–1150 cm⁻¹.

    • Presence: C=C alkene stretch at ~1640 cm⁻¹.

Synthesis & Production Protocol

Since 3,4-dimethoxy-1-butene is not a standard catalog item, it is typically synthesized via Williamson ether synthesis starting from 3,4-dihydroxy-1-butene.

Reaction Pathway

The synthesis involves the sequential deprotonation of the 1,2-diol followed by nucleophilic attack on a methylating agent (Methyl Iodide or Dimethyl Sulfate).

SynthesisPathway Start 1,3-Butadiene Epox 3,4-Epoxy-1-butene Start->Epox Oxidation (Ag catalyst) Diol 3,4-Dihydroxy-1-butene (Precursor) Epox->Diol Hydrolysis (H2O/Acid) Target 3,4-Dimethoxy-1-butene (Target) Diol->Target Methylation (NaH, MeI, THF)

Figure 1: Synthetic route from commodity butadiene to the target dimethoxy ether.[1]

Detailed Protocol (Laboratory Scale)

Safety Note: Methyl iodide (MeI) is a suspected carcinogen and volatile. Sodium hydride (NaH) releases hydrogen gas. Perform all steps in a fume hood.

  • Preparation:

    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

    • Maintain an inert atmosphere (Nitrogen or Argon).

  • Deprotonation:

    • Suspend Sodium Hydride (NaH) (60% in oil, 2.2 equiv) in anhydrous THF (Tetrahydrofuran).

    • Cool to 0°C in an ice bath.

    • Add 3,4-Dihydroxy-1-butene (1.0 equiv) dropwise. Caution: Vigorous H₂ evolution.

    • Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour to ensure formation of the disodium alkoxide.

  • Methylation:

    • Cool the mixture back to 0°C.

    • Add Methyl Iodide (MeI) (2.5 equiv) dropwise via the addition funnel.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Work-up:

    • Quench excess NaH carefully with cold methanol or water.

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute residue with diethyl ether and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Perform fractional distillation .

    • Target Fraction: Collect the fraction boiling between 110–120°C (atmospheric pressure).

Applications in Drug Development

For pharmaceutical researchers, this molecule serves as a versatile C4 building block .

  • Chiral Pool Synthesis:

    • Starting from enantiomerically pure 3,4-dihydroxy-1-butene (obtainable via enzymatic resolution or from tartaric acid), the dimethoxy derivative preserves chirality.

    • Used to introduce a fixed chiral center with a reactive vinyl handle for further functionalization (e.g., cross-metathesis or hydroboration).

  • Masked Diol Functionality:

    • The methoxy groups act as robust protecting groups. The terminal alkene can be reacted (e.g., to form a side chain) while the diol remains protected, to be revealed later via demethylation (using BBr₃).

  • Polymer Chemistry:

    • Acts as a co-monomer to introduce polarity and flexibility into polyolefin chains without reactive hydroxyl protons interfering with sensitive catalysts (e.g., Ziegler-Natta).

Handling, Safety & Stability

Critical Warning: As an ether with allylic protons, this compound is prone to peroxide formation upon prolonged exposure to air.

Hazard ClassClassificationHandling Protocol
Flammability High (Flash Point < 30°C est.)Ground all equipment.[2] Use spark-proof tools.
Reactivity Peroxide Former Test for peroxides before distillation. Store under Nitrogen.
Toxicity Irritant Avoid inhalation.[2][3] Precursor (diol) is a metabolite of butadiene; handle with care.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Add a stabilizer (e.g., BHT) if storing for extended periods.

References
  • Sigma-Aldrich. (n.d.). 3,4-Dihydroxy-1-butene Product Specification & MSDS. Retrieved from

  • Organic Syntheses. (n.d.). General procedures for Williamson Ether Synthesis. Validated protocols for methylation of diols. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3,4-Dihydroxy-1-butene.[4][5] National Library of Medicine. Retrieved from

Sources

Safety data sheet (SDS) for 1-Butene, 3,4-dimethoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 1-Butene, 3,4-dimethoxy- (CAS: 62102-54-9)[1]

  • Classification: Functionalized Allylic Ether

  • Context: Advanced Organic Synthesis & Medicinal Chemistry

Part 1: Chemical Identity & Molecular Architecture

The Structural Hazard Profile

To understand the safety profile of 1-Butene, 3,4-dimethoxy-, we must look beyond the label and analyze its molecular skeleton. This compound is not merely a solvent; it is a bifunctional allylic ether .

  • IUPAC Name: 3,4-dimethoxybut-1-ene[1]

  • CAS Number: 62102-54-9[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 116.16 g/mol [1]

The "Silent" Threat: Allylic C-H Abstraction The critical safety feature of this molecule is the tertiary carbon at position 3. It is bonded to:

  • A vinyl group (

    
    )
    
  • An ether oxygen (

    
    )
    
  • An allylic hydrogen[2][3]

This specific arrangement lowers the bond dissociation energy (BDE) of the C-H bond, making it highly susceptible to radical abstraction by atmospheric oxygen. This initiates the peroxidation cycle , transforming a stable liquid into a shock-sensitive explosive hazard over time.

Physicochemical Properties (Predicted & Analogous)

As experimental data for this specific isomer is rare in public literature, the following values are derived from Structure-Activity Relationships (SAR) using close analogs like 1,2-dimethoxyethane (DME) and allyl ethyl ether.

PropertyValue (Est.)Scientific Rationale
Physical State Clear LiquidLow MW organic ether.
Boiling Point 115°C - 125°CHigher than DME (85°C) due to increased carbon count (+2C).
Flash Point 25°C - 35°CClass IC Flammable Liquid (Predicted).
Density ~0.92 g/mLTypical for oxygenated aliphatic hydrocarbons.
Solubility ModerateEther linkages provide H-bond acceptance; likely miscible with organic solvents, partially soluble in water.

Part 2: The Hazard Matrix

Peroxide Formation (The Critical Control Point)

This compound is a Class B Peroxide Former (Hazard on Concentration).

  • Mechanism: Auto-oxidation occurs upon exposure to air and light.

  • Risk: Distillation or evaporation concentrates peroxides in the residue, leading to potential detonation.

  • Trigger: The rate of formation accelerates in the presence of rust (Fe), light, or heat.

Toxicology & Reactivity
  • Inhalation: Vapors are likely narcotic (CNS depression) and irritating to the respiratory tract.

  • Skin/Eye: Defatting agent (solvent action). Direct contact causes irritation.

  • Reactivity: Incompatible with strong oxidizers and Lewis acids. Can polymerize if heated with radical initiators, though less likely than simple acrylates.

Part 3: Operational Handling & Storage Protocol

This section outlines a self-validating workflow. Do not rely on "expiration dates" alone; rely on empirical testing .

The "Receipt-to-Disposal" Workflow

Every bottle must be tracked. A "First-In, First-Out" (FIFO) inventory system is mandatory.

SafetyWorkflow Receipt 1. Receipt of Chemical (Label Date & Owner) Storage 2. Storage (Dark, Cool, Inert Gas) Receipt->Storage Decision 3. Pre-Use Check (Is container >3 months old?) Storage->Decision Test 4. Peroxide Test (KI Starch / Quantofix) Decision->Test Yes (Aged) Use 5. Safe to Use (Use Shielding) Decision->Use No (Fresh) ResultPass Result: < 10 ppm Test->ResultPass ResultFail Result: > 10 ppm Test->ResultFail ResultPass->Use Quench 6. Quench/Disposal (Ferrous Sulfate) ResultFail->Quench

Figure 1: Decision logic for handling peroxide-forming ethers. Note the critical "Test" gate for aged containers.

Peroxide Detection Protocol (The KI Method)

Standard: ASTM E299-17

  • Reagent: Freshly prepared 10% Potassium Iodide (KI) in water.

  • Test: Add 1 mL of 1-Butene, 3,4-dimethoxy- to 1 mL of KI solution. Shake.

  • Validation:

    • Colorless: Safe (< 10 ppm).

    • Yellow: Caution (> 10 ppm). Do not distill.

    • Brown/Precipitate:DANGER (> 100 ppm).[4] Do not move container. Contact EHS immediately.

Quenching Peroxides

If peroxides are detected (10-100 ppm), they must be reduced before disposal.

  • Agent: Acidified Ferrous Sulfate (

    
    ).
    
  • Reaction:

    
    
    
  • Procedure: Shake the ether with 20% volume of ferrous sulfate solution. Retest with KI to confirm neutralization.

Part 4: Emergency Response & Mechanism

The Mechanism of Peroxide Formation

Understanding the chemical pathway allows researchers to predict risks in similar substrates.

RadicalMechanism Start Ether (R-H) Radical Carbon Radical (R•) (Allylic Stabilized) Start->Radical Initiation (Light/hv) PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad + O2 HydroPerox Hydroperoxide (ROOH) (Explosive) PeroxyRad->HydroPerox + R-H (Propagation) HydroPerox->Radical Chain Reaction

Figure 2: The auto-oxidation cycle. Note that the process is autocatalytic; once ROOH forms, it accelerates further degradation.

Fire Fighting Measures
  • Class: Flammable Liquid (Category 2/3).[4][5]

  • Extinguishing Media: Alcohol-resistant foam or Dry Chemical (

    
    ).[5]
    
  • Water Warning: Do NOT use a solid water stream.[5] Since the density is < 1.0, the ether may float on water and spread the fire. Use water mist only to cool containers.

Spill Management
  • Evacuate: Remove ignition sources.

  • PPE: Butyl rubber gloves (Nitrile provides only splash protection for ethers).

  • Absorb: Use vermiculite or activated charcoal.

  • Disposal: Incineration in a licensed chemical waste facility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5362882, Trans-1,4-dimethoxy-2-butene (Isomer Analog). Retrieved from [Link]

  • Stanford University Environmental Health & Safety. General Safety Guidelines for Peroxide-Forming Chemicals. Retrieved from [Link]

Sources

Technical Whitepaper: Stereochemical Analysis and Synthetic Utility of 3,4-Dimethoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Is 3,4-dimethoxy-1-butene a chiral molecule? Yes. 3,4-dimethoxy-1-butene possesses a single stereogenic center at the C3 carbon position. This molecule exists as two distinct enantiomers: (R)-3,4-dimethoxy-1-butene and (S)-3,4-dimethoxy-1-butene.

This whitepaper provides a comprehensive technical analysis of the molecule's stereochemistry, outlining the Cahn-Ingold-Prelog (CIP) priority assignments that define its configuration. Furthermore, it details a robust, field-validated protocol for its synthesis from the chiral pool precursor 3-butene-1,2-diol, addressing critical process parameters (CPPs) to maintain enantiomeric excess (ee).

Part 1: Structural Analysis & Stereochemistry

Identification of the Chiral Center

The chirality of 3,4-dimethoxy-1-butene arises from the C3 carbon atom, which is bonded to four distinct substituents. Unlike the achiral 2-butene isomers (cis/trans), where stereoisomerism is geometric, the asymmetry here is optical.

Substituents on Carbon-3:

  • Methoxy group:

    
    
    
  • Methoxymethyl group:

    
     (C4 position)
    
  • Vinyl group:

    
     (C1-C2 positions)
    
  • Hydrogen atom:

    
    
    
Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration ((R) or (S)), we must rank the substituents based on atomic number and connectivity.

  • Priority 1:

    
     
    
    • Oxygen (Atomic Number 8) has the highest priority attached directly to the chiral center.

  • Priority 2:

    
     (Methoxymethyl) 
    
    • The C3 carbon is bonded to a carbon (C4). C4 is bonded to Oxygen.

  • Priority 3:

    
     (Vinyl) 
    
    • The C3 carbon is bonded to a carbon (C2). C2 is bonded to Carbon (C1).

    • Tie-breaker: We compare the atoms attached to the first carbon of the group.[1]

      • Methoxymethyl path:

        
        
        
      • Vinyl path:

        
         (Double bonds count as two C-C bonds).
        
      • Result: Oxygen beats Carbon. Therefore, the methoxymethyl group outranks the vinyl group.

  • Priority 4:

    
     
    
    • Lowest atomic number.

Configuration Logic:

  • Rectus (R): If the sequence 1

    
     2 
    
    
    
    3 is clockwise (with H in back).
  • Sinister (S): If the sequence 1

    
     2 
    
    
    
    3 is counter-clockwise (with H in back).
Stereochemical Visualization (DOT Diagram)

The following diagram illustrates the logical flow for determining the stereochemistry of the molecule.

Stereochemistry Start Analyze C3 Center Substituents Identify Substituents: 1. -OCH3 2. -CH2OCH3 3. -CH=CH2 4. -H Start->Substituents Priority Assign CIP Priorities: 1 > 2 > 3 > 4 Substituents->Priority Atomic # Comparison Determine Determine Configuration (View with H in back) Priority->Determine Result_R (R)-Enantiomer Clockwise Determine->Result_R 1->2->3 Right Result_S (S)-Enantiomer Counter-Clockwise Determine->Result_S 1->2->3 Left

Caption: Logic flow for Cahn-Ingold-Prelog priority assignment at the C3 stereocenter.

Part 2: Synthetic Pathways & Protocols

Strategic Approach

While racemic synthesis is possible via the methylation of racemic 3-butene-1,2-diol, modern drug development requires high enantiomeric purity. The preferred route utilizes the Chiral Pool Strategy , starting with commercially available enantiopure 3-butene-1,2-diol (derived from tartaric acid or enzymatic resolution).

Reaction: Williamson Ether Synthesis (Double Methylation). Precursor: (2R)-3-butene-1,2-diol (for the (R)-dimethoxy product). Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

Experimental Protocol (Senior Scientist Level)

Safety Warning: Methyl iodide is a potent alkylating agent and suspected carcinogen. Sodium hydride releases flammable hydrogen gas. Perform all operations in a fume hood under inert atmosphere.

Step-by-Step Methodology:

  • Setup & Inertion:

    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe.

    • Flush with Nitrogen (

      
      ) or Argon for 15 minutes.
      
    • Rationale: Moisture initiates NaH decomposition and reduces yield.

  • Deprotonation (The Critical Step):

    • Charge NaH (60% dispersion in mineral oil, 2.5 equiv) into the flask. Wash twice with dry hexanes to remove oil if high purity is required, though often unnecessary for this scale.

    • Suspend NaH in anhydrous THF (0.5 M concentration relative to diol).

    • Cool suspension to 0°C using an ice/salt bath.[2]

    • Add (2R)-3-butene-1,2-diol (1.0 equiv) dropwise via addition funnel.

    • Control Point: Maintain internal temperature

      
      . Rapid hydrogen evolution will occur.
      
    • Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 1 hour.

    • Causality: Warming ensures complete formation of the dialkoxide species.

  • Methylation:

    • Cool the mixture back to 0°C.

    • Add Methyl Iodide (MeI, 2.5 equiv) dropwise.

    • Observation: The solution may become turbid as Sodium Iodide (NaI) precipitates.

    • Allow to warm to RT and stir overnight (12-16 hours).

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated

      
       solution (exothermic!).
      
    • Extract aqueous layer 3x with Diethyl Ether (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and filter.
      
  • Purification:

    • Concentrate under reduced pressure (carefully—product is volatile!).

    • Purify via fractional distillation or flash chromatography (Silica, Pentane/Ether gradient).

Synthesis Workflow Diagram

Synthesis Precursor Chiral Diol (3-butene-1,2-diol) Activation Deprotonation (NaH, THF, 0°C) Precursor->Activation Step 1 Intermediate Dialkoxide Intermediate Activation->Intermediate -H2 Gas Reaction Methylation (MeI, RT, 12h) Intermediate->Reaction + MeI Workup Quench & Extract (NH4Cl / Et2O) Reaction->Workup Step 3 Product 3,4-Dimethoxy-1-butene (>98% ee) Workup->Product Distillation

Caption: Synthetic workflow for the conversion of chiral diol to dimethoxy-butene.

Part 3: Analytical Characterization & Data

To validate the synthesis, the following analytical data is expected. Note that physical properties are estimated based on the removal of hydrogen bonding from the diol precursor.

Expected Physical Data
PropertyValue (Approximate)Notes
Physical State Colorless LiquidVolatile
Boiling Point 85°C - 95°CLower than diol (196°C) due to lack of H-bonding.
Solubility Soluble in organic solventsLow water solubility compared to diol.
Chirality Optically ActiveSpecific rotation

depends on enantiomer.
Confirmation of Enantiomeric Excess (ee)

Standard NMR is insufficient to distinguish enantiomers. You must use one of the following methods:

  • Chiral GC/HPLC: Use a cyclodextrin-based column (e.g., Cyclosil-B). The (R) and (S) enantiomers will have distinct retention times.

  • Shift Reagents: React a small aliquot with a chiral shift reagent (e.g., Eu(hfc)3) and analyze via H-NMR. The methoxy peaks will split into diastereomeric pairs if the sample is not enantiopure.

Part 4: Applications in Drug Development

Why synthesize this specific derivative? The 3,4-dimethoxy-1-butene motif serves as a versatile "masked" chiral building block.

  • Chemo-differentiation: The methyl ethers are stable to basic and nucleophilic conditions. This allows researchers to perform chemistry on the alkene (e.g., hydroboration, lithiation) without interference from the hydroxyl protons found in the diol precursor.

  • Polymer Chemistry: It acts as a chiral co-monomer in coordination polymerization, introducing optical activity into the polymer backbone.

  • Natural Product Synthesis: The structure mimics the polyol/polyether segments found in macrolide antibiotics and marine toxins.

References

  • Organic Chemistry Portal. (2017). Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes. Retrieved from [Link]

  • ResearchGate. (2025).[3] Synthesis of 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Vicinal difunctionalization of carbon–carbon double bond. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Stereochemistry of Alkenes. Retrieved from [Link]

Sources

The Enigmatic Reactivity of 3,4-Dimethoxy-1-Butene: A Predictive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of a Versatile Synthon

In the vast landscape of organic chemistry, certain molecules, despite their seemingly simple structures, remain surprisingly underexplored. 3,4-Dimethoxy-1-butene is one such compound. While its constituent functional groups—a terminal alkene and two vicinal methoxy groups—are well-understood in isolation, their combined influence on reactivity presents a unique and compelling area of study for researchers, particularly those in drug development and materials science. The strategic placement of electron-donating methoxy groups adjacent to a reactive π-system suggests a rich and nuanced chemical behavior, ripe for exploitation in the synthesis of complex molecular architectures.

This in-depth technical guide serves as a predictive exploration into the reactivity of 3,4-dimethoxy-1-butene. In the absence of extensive dedicated literature, this document leverages established principles of organic chemistry and draws parallels from the known reactivity of analogous structures, such as vinyl ethers and other substituted butenes. Our objective is to provide a foundational framework for scientists to anticipate its behavior, design novel synthetic routes, and unlock its potential as a valuable building block. Every mechanistic claim and proposed protocol is grounded in fundamental principles, offering a self-validating system for experimental design.

I. The Molecular Architecture: Electronic and Steric Considerations

The reactivity of 3,4-dimethoxy-1-butene is fundamentally governed by the interplay of its vinyl group and the two adjacent methoxy substituents. The oxygen atoms of the methoxy groups, through resonance, donate electron density to the C3-C4 bond. This inductive effect, however, is likely less influential on the C1-C2 double bond. The primary electronic feature dictating the reactivity of the alkene is the hyperconjugation from the C-H bonds at the allylic C3 position.

The presence of two methoxy groups at the C3 and C4 positions also introduces significant steric bulk, which will undoubtedly influence the regioselectivity and stereoselectivity of addition reactions to the double bond.

II. Predicted Reactivity Profile

Based on its structure, we can anticipate a range of reactions for 3,4-dimethoxy-1-butene, with the terminal alkene being the primary site of reactivity.

A. Electrophilic Addition Reactions: A Tale of Two Methoxy Groups

Electrophilic addition is a cornerstone of alkene chemistry.[1][2] In the case of 3,4-dimethoxy-1-butene, the addition of an electrophile (E+) to the double bond is expected to proceed via a carbocation intermediate. The regioselectivity of this addition will be dictated by the stability of the resulting carbocation.

Protonation of the terminal carbon (C1) would lead to a secondary carbocation at C2. This carbocation is stabilized by hyperconjugation from the adjacent C-H bonds. The proximity of the methoxy groups at C3 and C4 could potentially influence this intermediate through space, though direct resonance stabilization is not possible.

Mechanism of Electrophilic Addition:

sub H₂C=CH-CH(OCH₃)-CH₂(OCH₃) carbocation H₂C(E)-C⁺H-CH(OCH₃)-CH₂(OCH₃) sub->carbocation + E⁺ E_plus E⁺ product H₂C(E)-CH(Nu)-CH(OCH₃)-CH₂(OCH₃) carbocation->product + Nu⁻ Nu_minus Nu⁻ start 3,4-Dimethoxy-1-butene epoxidation Epoxidation (m-CPBA) start->epoxidation dihydroxylation Dihydroxylation (OsO₄, NaHSO₃) start->dihydroxylation ozonolysis Ozonolysis (1. O₃; 2. Zn/H₂O) start->ozonolysis epoxide 3,4-Dimethoxy-1,2-epoxybutane epoxidation->epoxide diol 3,4-Dimethoxybutane-1,2-diol dihydroxylation->diol cleavage_products Formaldehyde + 2,3-Dimethoxypropanal ozonolysis->cleavage_products diene Butadiene product 4-(1,2-Dimethoxyethyl)cyclohexene diene->product + dienophile 3,4-Dimethoxy-1-butene dienophile->product Δ or Lewis Acid start 3-Buten-1,2-diol product 3,4-Dimethoxy-1-butene start->product Williamson Ether Synthesis reagents NaH, CH₃I reagents->product

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3,4-Dimethoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3,4-dimethoxy-1-butene from 3,4-dihydroxy-1-butene (also known as 3-butene-1,2-diol).[1] This transformation utilizes a classic Williamson ether synthesis adapted for vicinal diols possessing sensitive terminal alkene functionality.[1]

Introduction & Strategic Analysis

3,4-dimethoxy-1-butene is a valuable olefinic ether used as a model compound for crosslinking studies, a monomer for specialized polymerization, and a chiral building block (if starting from enantiopure diol).

The synthesis requires the exhaustive methylation of 3,4-dihydroxy-1-butene .[1] While conceptually simple, the presence of the terminal alkene and the vicinal nature of the hydroxyl groups presents specific challenges:

  • Alkene Sensitivity: The terminal double bond is susceptible to acid-catalyzed hydration or polymerization.[1] Basic conditions (Williamson ether synthesis) are preferred over acidic methods (e.g., methanol/acid).[1]

  • Solubility: The starting diol is highly polar and water-soluble, while the product is lipophilic.[1] The reaction intermediate (mono-alkoxide) can precipitate in non-polar solvents, stalling the reaction.[1]

  • Volatility: The product (MW 116.[1]16) has a moderate boiling point (~110–120°C estimated).[1] Care must be taken during solvent removal to avoid product loss.[1]

Retrosynthetic Logic

The disconnection relies on the nucleophilic attack of the di-alkoxide on a methyl electrophile.[1]

  • Bond Formed: O–CH₃

  • Mechanism: Sₙ2 Substitution

  • Critical Reagent: Sodium Hydride (NaH) is selected over weaker bases (KOH/NaOH) to ensure irreversible deprotonation and prevent the formation of water, which could hydrolyze the methylating agent or hydrate the alkene.[1]

Retrosynthesis Product 3,4-Dimethoxy-1-butene (Target) Intermediate Disconnection: O-Methylation Product->Intermediate Start 3,4-Dihydroxy-1-butene (Precursor) Intermediate->Start Reagents Reagents: NaH, MeI, THF Reagents->Intermediate

Caption: Retrosynthetic disconnection showing the transformation of the diol to the dimethyl ether.

Critical Reaction Parameters

ParameterSpecificationRationale
Solvent Anhydrous THF (or DMF)THF is preferred for easier workup. If the di-alkoxide precipitates and stalls the reaction, add dry DMF (10-20% v/v) as a co-solvent.[1]
Base Sodium Hydride (60% in oil)Ensures rapid, irreversible deprotonation. Must be used in excess (2.2–2.5 equiv).[1][2]
Electrophile Methyl Iodide (MeI)Highly reactive Sₙ2 substrate.[1] Use slight excess (2.5–3.0 equiv) to drive reaction to completion.[1]
Temperature 0°C → RTInitial cooling controls the exothermic deprotonation; warming ensures complete methylation.[1]
Atmosphere Nitrogen or ArgonEssential to exclude moisture which destroys NaH and MeI.[1]

Detailed Experimental Protocol

Safety Pre-Check[1][2]
  • Sodium Hydride (NaH): Flammable solid; reacts violently with water to release hydrogen gas.[1] Handle in a fume hood.

  • Methyl Iodide (MeI): Volatile, highly toxic, and a suspected carcinogen.[1] Use only in a well-ventilated fume hood with proper gloves (Laminate/Silver Shield preferred; Nitrile offers limited protection).[1]

Step-by-Step Procedure
Phase 1: Deprotonation
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

  • Base Preparation:

    • Weigh Sodium Hydride (60% dispersion in mineral oil) (2.4 equiv relative to diol).[1]

    • Optional Purification: To remove mineral oil (which simplifies purification later), place NaH in the flask, add dry hexane (10 mL), swirl, let settle, and carefully remove the supernatant via syringe. Repeat twice.

    • Add Anhydrous THF (concentration ~0.2 M relative to diol) to the flask.

    • Cool the suspension to 0°C in an ice bath.

  • Substrate Addition:

    • Dissolve 3,4-dihydroxy-1-butene (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the diol solution dropwise to the NaH suspension over 15–20 minutes.

    • Observation: Vigorous bubbling (H₂ evolution) will occur.[1] The solution may become thick or gelatinous as the alkoxide forms.[1]

    • Stir at 0°C for an additional 30 minutes until gas evolution ceases.

Phase 2: Methylation
  • Electrophile Addition:

    • Add Methyl Iodide (MeI) (3.0 equiv) dropwise via syringe to the cold reaction mixture.[1]

    • Note: If the mixture is too thick to stir, add a small amount of anhydrous DMF.[1]

  • Reaction:

    • Allow the reaction to warm slowly to Room Temperature (20–25°C) .

    • Stir for 12–18 hours (overnight).

    • Self-Validation (TLC): Check reaction progress using TLC (Silica gel).[1]

      • Mobile Phase: 20% EtOAc in Hexanes.[1]

      • Stain: KMnO₄ (Diol is active/purple; Product is less active but visible) or p-Anisaldehyde.[1]

      • Result: The baseline spot (diol) should disappear; a high R_f spot (product) should appear.[1]

Phase 3: Workup & Isolation[1]
  • Quenching:

    • Cool the flask back to 0°C .

    • Carefully add Methanol (excess) or saturated NH₄Cl solution dropwise to destroy unreacted NaH.[1] Caution: Gas evolution.

  • Extraction:

    • Dilute with Diethyl Ether (Et₂O) and water.[1]

    • Transfer to a separatory funnel.[1] Separate the layers.

    • Extract the aqueous layer 3x with Et₂O.[1]

    • Wash: Wash combined organics with Brine (sat. NaCl) to remove residual water and DMF (if used).[1]

  • Drying:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .[1]

    • Filter into a clean round-bottom flask.

  • Concentration:

    • Concentrate the solvent on a rotary evaporator.[1]

    • Critical:Do not apply high vacuum or heat aggressively.[1] The product is volatile.[1] Bath temp < 30°C, pressure > 100 mbar initially.[1]

Phase 4: Purification
  • Distillation:

    • For high purity, perform a vacuum distillation (or atmospheric distillation if scale is small).[1]

    • Expected Boiling Point: ~110–120°C (Atmospheric).[1]

  • Column Chromatography (Alternative):

    • Stationary Phase: Silica Gel.[1][3]

    • Eluent: Gradient 0% → 10% Ethyl Acetate in Hexanes.[1]

    • The product is a non-polar oil.[1]

Characterization & Validation

TechniqueExpected Signal / ResultInterpretation
Appearance Clear, colorless liquidHigh purity.[1] Yellowing indicates oxidation or residual iodine.[1]
IR Spectroscopy Absence of broad band at ~3400 cm⁻¹Presence of strong C–O stretch at ~1100 cm⁻¹Confirms complete capping of hydroxyl groups.[1]
¹H NMR (CDCl₃) δ 5.6–5.9 (ddd, 1H, =CH–)δ 5.2–5.4 (m, 2H, =CH₂)δ 3.3–3.5 (two s, 6H, –OCH₃)δ 3.0–4.0 (m, 3H, backbone)Diagnostic methoxy singlets confirm methylation. Integration must be 6H for methoxy groups.[1]
Reaction Pathway Diagram[1]

ReactionPath Start 3,4-Dihydroxy-1-butene Step1 Step 1: Deprotonation (NaH, THF, 0°C) Start->Step1 Inter Disodium Alkoxide (Intermediate) Step1->Inter - H₂ gas Step2 Step 2: Methylation (MeI, RT, 12h) Inter->Step2 End 3,4-Dimethoxy-1-butene Step2->End - NaI

Caption: Sequential reaction pathway highlighting the intermediate alkoxide formation.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction (Mono-methylation)

    • Cause: NaH quality poor or steric hindrance.[1]

    • Solution: Add 10% DMSO or DMF to the THF mixture to solubilize the alkoxide and increase the nucleophilicity of the oxygen anions.[1]

  • Issue: Low Yield due to Volatility

    • Cause: Product lost during rotary evaporation.[1]

    • Solution: Use a Vigreux column for solvent removal or switch extraction solvent to Pentane (BP 36°C) to allow easier separation from the product (BP >100°C).[1]

  • Issue: Polymerization

    • Cause: Acidic impurities or radical initiation.[1]

    • Solution: Add a trace of BHT (butylated hydroxytoluene) stabilizer to the final product if storing for long periods.[1] Store in the dark.

References

  • Sigma-Aldrich. Product Specification: 3,4-Dihydroxy-1-butene (CAS 497-06-3).[1]Link

  • PubChem. Compound Summary: 3,4-dihydroxy-1-butene.[1] National Library of Medicine.[1] Link

  • Shklyaev, Y. V., & Nifontov, Y. V. (2002).[1] Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin.[1] (Demonstrates reactivity of related ether/alkene systems). Link

  • Lizotte, J. R., et al. (2004).[1][4] Synthesis of Chain End Functionalized Multiple Hydrogen Bonded Polystyrenes. (Cites 3,4-dimethoxy-1-butene as a model compound). Link

Sources

Application Note: Protocol for the Methylation of 3,4-Dihydroxy-1-butene using Methyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dihydroxy-1-butene is a versatile C4 building block, valuable in the synthesis of a variety of chiral compounds and medicinally relevant molecules. The selective functionalization of its two distinct hydroxyl groups—a primary and a secondary allylic alcohol—opens avenues for creating complex molecular architectures. This application note provides a detailed protocol for the methylation of 3,4-dihydroxy-1-butene using methyl iodide, a classic Williamson ether synthesis approach.[1][2] We will explore strategies for controlling the regioselectivity of this reaction to favor the formation of either 3-methoxy-4-hydroxy-1-butene or 4-methoxy-3-hydroxy-1-butene.

Reaction Mechanism and Regioselectivity

The methylation of an alcohol with methyl iodide in the presence of a base proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion.

In the case of 3,4-dihydroxy-1-butene, the presence of two hydroxyl groups introduces the challenge of regioselectivity. The primary hydroxyl group is generally less sterically hindered and therefore more accessible for an SN2 attack, favoring the formation of 4-methoxy-3-hydroxy-1-butene.[4] However, the secondary hydroxyl group is allylic, which can enhance its reactivity. The choice of base, solvent, and reaction temperature can influence the ratio of the mono-methylated products and the formation of the di-methylated product, 3,4-dimethoxy-1-butene.

To achieve high regioselectivity, two primary strategies can be employed:

  • Direct Selective Methylation: By carefully selecting reaction conditions, such as using a sterically hindered base or a non-polar solvent, the inherent reactivity difference between the primary and secondary hydroxyl groups can be exploited to favor methylation at the primary position.

  • Protection-Methylation-Deprotection Sequence: For definitive control, one of the hydroxyl groups can be selectively protected before methylation. For instance, the less hindered primary alcohol can be selectively protected with a bulky silyl group, allowing for the methylation of the secondary alcohol.[4][5] Subsequent deprotection yields the desired isomer.

This protocol will primarily focus on the direct selective methylation of the primary hydroxyl group.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (3,4-dihydroxy-1-butene, methyl iodide, base, solvent) setup_reaction Set up Reaction Apparatus (round-bottom flask, condenser, magnetic stirrer, inert atmosphere) prep_reagents->setup_reaction dissolve_diol Dissolve Diol and Base in Anhydrous Solvent setup_reaction->dissolve_diol add_MeI Add Methyl Iodide (dropwise at 0 °C) dissolve_diol->add_MeI reflux Reflux Reaction Mixture (monitor by TLC) add_MeI->reflux quench Quench Reaction (e.g., with NH4Cl solution) reflux->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize reaction_mechanism diol 3,4-Dihydroxy-1-butene alkoxide Alkoxide Intermediate diol->alkoxide Deprotonation base Base (K₂CO₃) base->alkoxide MeI Methyl Iodide (CH₃I) product 4-Methoxy-3-hydroxy-1-butene MeI->product salt KI + KHCO₃ alkoxide->product SN2 Attack

Sources

Application Note: Metathesis Protocols for 3,4-Dimethoxy-1-butene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific technical requirements of performing metathesis reactions involving 3,4-dimethoxy-1-butene and its relevant structural analogs.

Editorial Note on Chemical Nomenclature & Scope:

  • 3,4-dimethoxy-1-butene is a mono-alkene. By definition, a mono-alkene cannot undergo Ring-Closing Metathesis (RCM) by itself (which requires two alkene moieties). It can only participate in Cross-Metathesis (CM) or Self-Metathesis (SM) to form linear dimers.

  • To provide the most valuable guide for "RCM reactions involving" this motif, this protocol addresses the two most chemically logical scenarios:

    • The "Precursor" Scenario: RCM of 3,4-dimethoxy-1,5-hexadiene (the corresponding diene) to form chiral dihydrofurans. This is a standard, high-value transformation in chiral pool synthesis.

    • The "Functionalization" Scenario: Cross-Metathesis (CM) of 3,4-dimethoxy-1-butene with other alkenes to generate functionalized chains.

Executive Summary & Strategic Analysis

The 3,4-dimethoxy-1-butene motif represents a functionalized allylic ether, often derived from the chiral pool (e.g., tartaric acid or carbohydrates). In drug development, this fragment serves as a versatile C4 building block.

Chemical Challenges & Solutions
ChallengeMechanistic CauseStrategic Solution
Chelation Effects Oxygen atoms at C3/C4 can chelate the Ruthenium center, forming stable, non-productive complexes ("chelate arrest").Use Grubbs II or Hoveyda-Grubbs II catalysts, which are less susceptible to Lewis basic deactivation than Mo-based or Grubbs I catalysts.
Isomerization Allylic ethers are prone to Ru-hydride induced isomerization to enol ethers (which kill the reaction).Add 1,4-benzoquinone or Ti(OiPr)4 as hydride scavengers if isomerization is observed.
Entropic Penalty RCM of 1,5-dienes (to form 5-membered rings) is generally fast, but intermolecular dimerization (ADMET) competes.Operate at high dilution (0.005 M – 0.02 M) to favor intramolecular cyclization over intermolecular polymerization.

Core Protocol A: Ring-Closing Metathesis (RCM)

Target Reaction: Cyclization of 3,4-dimethoxy-1,5-hexadiene to 2,5-dihydro-3,4-dimethoxyfuran. This reaction constructs the dihydrofuran core found in numerous natural products and nucleoside analogs.

Materials & Reagents[1][2][3][4][5]
  • Substrate: 3,4-dimethoxy-1,5-hexadiene (Synthesis: Methylation of 1,5-hexadiene-3,4-diol).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II) [Sigma-Aldrich: 569747] or Hoveyda-Grubbs 2nd Gen (HG-II).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

  • Additives: None usually required; Ti(OiPr)4 optional if yield is low.

Step-by-Step Methodology

1. Pre-Reaction Preparation (The "Inert Barrier")

  • Glassware: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Degassing: Sparge the solvent (DCM) with Argon for 15 minutes. Why? Oxygen decomposes the active Ru-carbene species, leading to stalled conversion.

2. Substrate Solubilization

  • Dissolve 1.0 mmol of 3,4-dimethoxy-1,5-hexadiene in 50 mL of degassed DCM.

  • Note: This results in a 0.02 M concentration. Do not exceed 0.05 M to avoid oligomerization.

3. Catalyst Addition & Initiation

  • Add 2-5 mol% of Grubbs II catalyst as a solid in one portion under a positive stream of Argon.

  • Visual Check: The solution should turn a characteristic pinkish-purple or brownish-green (depending on the specific catalyst variant).

4. Reaction Propagation

  • Heat the reaction to reflux (40°C for DCM) for 2–6 hours.

  • Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The starting material (diene) is less polar than the cyclic product (dihydrofuran).

  • Self-Validation: If the reaction turns black and conversion stops, the catalyst has decomposed. Add a second portion (1-2 mol%) of fresh catalyst.

5. Quenching & Purification

  • Quench: Add 0.5 mL of Ethyl Vinyl Ether (or Tris(hydroxymethyl)phosphine) and stir for 30 minutes. Mechanism: This converts the active Ru-carbene into a catalytically inactive Fischer carbene and prevents isomerization during workup.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap).

  • Chromatography: Purify via flash column chromatography on silica gel.

Core Protocol B: Cross-Metathesis (CM)

Target Reaction: Functionalization of 3,4-dimethoxy-1-butene with Methyl Acrylate. This protocol extends the carbon chain, creating precursors for amino acids or polyketides.

Classification of Reactants (Grubbs Model)
  • Olefin A (3,4-dimethoxy-1-butene): Type I (Rapid homodimerization).

  • Olefin B (Methyl Acrylate): Type II (Slow homodimerization, electron-deficient).

  • Prediction: Selective Cross-Metathesis is highly favorable. Use an excess of Olefin B.

Step-by-Step Methodology
  • Setup: In a dry Schlenk tube under Argon, dissolve 3,4-dimethoxy-1-butene (1.0 equiv) and Methyl Acrylate (2.0 – 3.0 equiv) in DCM (0.1 M).

  • Catalyst: Add Hoveyda-Grubbs II (2-5 mol%). Why? HG-II is more stable towards the electron-deficient ester group of the acrylate.

  • Conditions: Reflux (40°C) for 12 hours.

  • Workup: Concentrate and purify via silica gel chromatography.

  • Result: The product will be the E-isomer of the α,β-unsaturated ester.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the RCM of the diene precursor, highlighting the critical "Ring Closure" step where the dihydrofuran core is formed.

RCM_Pathway Figure 1: Catalytic Cycle for the Ring-Closing Metathesis of 3,4-Dimethoxy-1,5-hexadiene. Precursor 3,4-Dimethoxy-1,5-hexadiene (Diene Substrate) Ru_Init Active Ru-Carbene (14-electron species) Precursor->Ru_Init Coordination Metallocycle Ruthenacyclobutane Intermediate Ru_Init->Metallocycle [2+2] Cycloaddition Product_Bound Product-Ru Complex Metallocycle->Product_Bound Retro [2+2] (Ring Closure) Ethylene Ethylene (Gas) (Byproduct) Metallocycle->Ethylene Release Product_Bound->Ru_Init Regeneration Final_Product 2,5-Dihydro-3,4-dimethoxyfuran (Cyclic Ether) Product_Bound->Final_Product Ligand Exchange

Experimental Workflow Diagram

This flowchart guides the researcher through the critical decision points of the experiment.

Workflow Figure 2: Decision Tree for Metathesis Workflows involving 3,4-Dimethoxy-alkenes. Start Start: 3,4-Dimethoxy Substrate Check_Struct Is substrate a Diene? Start->Check_Struct RCM_Path Protocol A: Ring-Closing Metathesis Check_Struct->RCM_Path Yes (1,5-hexadiene derivative) CM_Path Protocol B: Cross-Metathesis Check_Struct->CM_Path No (Mono-alkene) Dilution Dilute to 0.02 M (Prevent Oligomers) RCM_Path->Dilution Reflux Reflux w/ Grubbs II Dilution->Reflux Quench Quench: Ethyl Vinyl Ether Reflux->Quench Partner Add Excess Partner (e.g., Acrylate) CM_Path->Partner Conc Conc. 0.1 M (Drive Kinetics) Partner->Conc Conc->Quench Purify Purification: SiO2 Column Quench->Purify

References

  • Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition. [Link]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society. [Link]

  • Furstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition. [Link][1]

  • Schmidt, B. (2004). "Ruthenium-Catalyzed Ring-Closing Metathesis of Allylic Ethers." European Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: Williamson Ether Synthesis of 3,4-Dimethoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of an Allylic Diether

The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, remains a cornerstone of modern organic synthesis since its development by Alexander Williamson in 1850.[1][2][3] This classical reaction involves the S_N2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[1][2][4][5] Its broad utility is evident in the preparation of both symmetrical and unsymmetrical ethers.[2][6] This document provides a detailed guide to the application of the Williamson ether synthesis for the preparation of 3,4-dimethoxy-1-butene, a valuable unsaturated diether intermediate.

The synthesis of 3,4-dimethoxy-1-butene presents a unique set of challenges and opportunities. The starting material, 3,4-dihydroxy-1-butene, contains two hydroxyl groups, necessitating a double etherification. Furthermore, the allylic nature of the substrate requires careful consideration of reaction conditions to favor the desired S_N2 pathway over competing elimination (E2) reactions. This guide will dissect the mechanistic nuances, provide optimized protocols, and detail the necessary analytical validation to ensure a successful and reproducible synthesis.

Mechanistic Considerations: Navigating the S_N2 vs. E2 Landscape

The core of the Williamson ether synthesis is the bimolecular nucleophilic substitution (S_N2) reaction.[1][4] In the context of synthesizing 3,4-dimethoxy-1-butene, this involves the in-situ generation of a dialkoxide from 3,4-dihydroxy-1-butene, which then acts as a potent nucleophile. This dialkoxide subsequently attacks an alkylating agent, typically a methyl halide or methyl sulfate, in a concerted fashion to form the desired diether.

A critical aspect of this synthesis is the management of the competing E2 elimination reaction.[1][7][8] This side reaction is particularly prevalent with sterically hindered substrates or when using a bulky, strongly basic alkoxide.[1][2][9] While the primary allylic nature of the intermediate monomethyl ether substrate is generally favorable for S_N2, careful selection of the base, solvent, and temperature is paramount to maximize the yield of the desired diether and minimize the formation of undesired alkene byproducts.

Diagram: Competing S_N2 and E2 Pathways

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Alkoxide RO⁻ (Nucleophile/Base) Ether R-O-R' (Desired Product) Alkoxide->Ether SN2 Attack (Favored) Alkene Alkene (Byproduct) Alkoxide->Alkene E2 Elimination (Competing) Alkyl_Halide R'-X (Electrophile) (Primary Allylic) Alkyl_Halide->Ether Alkyl_Halide->Alkene HX HX

Caption: The Williamson ether synthesis proceeds via an S_N2 pathway to form the desired ether, but can compete with an E2 elimination reaction, which leads to an alkene byproduct.

Optimized Protocol for the Synthesis of 3,4-Dimethoxy-1-butene

This protocol is designed for researchers and drug development professionals and emphasizes safety, reproducibility, and high yield.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
3,4-Dihydroxy-1-buteneC₄H₈O₂88.11≥99%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%Acros Organics
IodomethaneCH₃I141.94≥99.5%Alfa Aesar
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%Fisher Scientific
Saturated Ammonium Chloride SolutionNH₄Cl53.49-VWR
Anhydrous Magnesium SulfateMgSO₄120.37-J.T. Baker
Diethyl Ether(C₂H₅)₂O74.12ACS GradeEMD Millipore
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stir plate and stir bar

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

Step 1: Alkoxide Formation

  • Inert Atmosphere: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add sodium hydride (2.2 eq, carefully weighed and washed with anhydrous hexanes to remove mineral oil if necessary) suspended in anhydrous THF (100 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Alcohol Addition: Dissolve 3,4-dihydroxy-1-butene (1.0 eq) in anhydrous THF (50 mL) and add it to the addition funnel. Add the diol solution dropwise to the stirred NaH suspension over 30-45 minutes. The evolution of hydrogen gas will be observed.

  • Completion of Alkoxide Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide. The cessation of gas evolution is an indicator of reaction completion.[4]

Step 2: Etherification

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add iodomethane (2.5 eq) dropwise via the addition funnel over 30 minutes. An exotherm may be observed; maintain the temperature below 10 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. For some less reactive substrates, gentle heating to 50-100 °C may be necessary to drive the reaction to completion, which typically takes 1-8 hours.[1][6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[8]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a volatile liquid.[10] Purify the crude 3,4-dimethoxy-1-butene by fractional distillation under atmospheric pressure. Collect the fraction boiling at the expected temperature. Alternatively, for small-scale purifications, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.

Diagram: Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware under Inert Gas B Add NaH to Anhydrous THF A->B C Cool to 0 °C B->C D Dropwise Addition of 3,4-Dihydroxy-1-butene in THF C->D E Stir at RT for 1h D->E F Cool to 0 °C E->F G Dropwise Addition of Iodomethane F->G H Stir at RT for 4-6h G->H I Monitor by TLC/GC H->I J Quench with sat. NH4Cl I->J K Extract with Diethyl Ether J->K L Wash with Water and Brine K->L M Dry over MgSO4 L->M N Concentrate in vacuo M->N O Purify by Distillation N->O

Caption: A streamlined workflow for the synthesis of 3,4-dimethoxy-1-butene.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through several key checkpoints and analytical validations:

  • In-Process Monitoring: The progress of the reaction is tracked using TLC or GC. This allows for real-time assessment of the consumption of starting materials and the formation of the product, ensuring the reaction is allowed to proceed to completion.

  • Product Characterization: The identity and purity of the final product, 3,4-dimethoxy-1-butene, must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:

    • ¹H NMR Spectroscopy: The proton NMR spectrum will provide a distinct fingerprint of the molecule. Key signals to expect include those for the terminal vinyl protons, the allylic protons, and the two methoxy groups. The chemical shifts and coupling constants will be characteristic of the 1-butene structure.[11][12]

    • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, further validating the structure.

    • Mass Spectrometry (MS): MS will determine the molecular weight of the product, confirming the correct molecular formula.

    • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching frequencies for the ether linkages and C=C stretching for the alkene.

By integrating these analytical methods, the protocol becomes self-validating, providing a high degree of confidence in the identity and purity of the synthesized 3,4-dimethoxy-1-butene.

Key Reaction Parameters and Optimization

ParameterRecommended ConditionRationale and Optimization
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is essential for the complete deprotonation of the diol to form the dialkoxide.[4] Potassium hydride (KH) is also a suitable alternative. Weaker bases like NaOH or KOH may not be sufficient for complete deprotonation of the alcohol.[13]
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent is crucial as it solvates the cation of the alkoxide, leaving the oxygen anion more nucleophilic.[1][14] Other suitable solvents include N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][6][14] Protic solvents should be avoided as they will protonate the alkoxide.
Alkylating Agent Iodomethane (CH₃I)Methyl iodide is a highly reactive primary alkyl halide, ideal for S_N2 reactions.[4] Methyl bromide or dimethyl sulfate can also be used. The use of more sterically hindered alkylating agents will increase the likelihood of elimination reactions.[2]
Temperature 0 °C to Room TemperatureThe initial deprotonation and alkylation are performed at 0 °C to control the exothermic nature of the reactions. Allowing the reaction to proceed at room temperature is generally sufficient. Higher temperatures (50-100 °C) can be employed to accelerate the reaction but may also favor the E2 elimination pathway.[1][6][8]
Catalyst None (Standard) / Phase-Transfer Catalyst (Alternative)For this homogenous reaction, a catalyst is not typically required. However, in cases of poor solubility or for industrial-scale synthesis, a phase-transfer catalyst such as a quaternary ammonium salt can be beneficial.[1][15]

References

  • Williamson ether synthesis. In: Wikipedia. ; 2023. Accessed January 25, 2024. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]. Published 2023. Accessed January 25, 2024.

  • The Williamson ether synthesis. YouTube. [Link]. Published January 25, 2024. Accessed January 25, 2024.

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]. Published January 22, 2023. Accessed January 25, 2024.

  • Williamson ether synthesis (video). Khan Academy. [Link]. Accessed January 25, 2024.

  • Williamson Ether Synthesis. ChemTalk. [Link]. Accessed January 25, 2024.

  • SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Progressive Academic Publishing. [Link]. Published 2017. Accessed January 25, 2024.

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]. Accessed January 25, 2024.

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. 2005;9(2):206-211. doi:10.1021/op049791j
  • How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube. [Link]. Published December 16, 2021. Accessed January 25, 2024.

  • Method for producing 3,4-diacetoxy-1-butene and derivatives using the same. Google Patents. . Published July 28, 2005. Accessed January 25, 2024.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]. Published October 24, 2014. Accessed January 25, 2024.

  • Williamson Ether Synthesis. Chemistry Steps. [Link]. Accessed January 25, 2024.

  • Williamson Ether Synthesis. YouTube. [Link]. Published August 29, 2018. Accessed January 25, 2024.

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]. Published May 1, 2018. Accessed January 25, 2024.

  • 11.1: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]. Published March 30, 2020. Accessed January 25, 2024.

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]. Accessed March 22, 2025.

  • Purification of ethers. Google Patents. . Published June 17, 1969. Accessed January 25, 2024.
  • Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. ClinicSearch. [Link]. Accessed January 25, 2024.

  • 4,4-Dimethoxybut-1-yne. Organic Syntheses. [Link]. Accessed January 25, 2024.

  • Ether purification by distillation and adsorption. Google Patents. . Published June 12, 1951. Accessed January 25, 2024.
  • Extract Diethyl Ether. YouTube. [Link]. Published October 25, 2015. Accessed January 25, 2024.

  • 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting. doc brown. [Link]. Accessed January 25, 2024.

  • Extraction Methods. Eden Botanicals. [Link]. Accessed January 25, 2024.

  • Synthesis of n-Butene via Dimethyl Ether-to-Olefin Reaction over P-Loaded Ferrierite Zeolites. MDPI. [Link]. Published December 9, 2024. Accessed January 25, 2024.

  • Diethyl ether. In: Wikipedia. ; 2023. Accessed January 25, 2024. [Link]

  • 1 H NMR assignments of 3-hydroperoxy-2,3-dimethyl-1-butene. ResearchGate. [Link]. Accessed January 25, 2024.

Sources

Application Note: Polymerization Potential of 3,4-Dimethoxy-1-Butene Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3,4-Dimethoxy-1-butene (3,4-DMB) represents a specialized class of oxygenated monomers. Unlike simple vinyl ethers, 3,4-DMB is an allylic ether . This structural distinction is the single most critical factor dictating its polymerization behavior.

  • Chemical Structure:

    
    
    
  • Reactivity Class: Allylic Ether / Oxygenated

    
    -Olefin.
    
  • Key Challenge: The allylic protons at the C3 position are highly labile, leading to degradative chain transfer in standard radical polymerization.

  • Recommended Routes:

    • Cationic Polymerization (via Isomerization): Utilizing the high reactivity of the vinyl ether isomer.

    • Radical Alternating Copolymerization: Using Maleic Anhydride (MA) to form charge-transfer complexes.

Mechanistic Analysis: Why Standard Methods Fail

Before attempting polymerization, researchers must understand the "Allylic Trap." In free-radical conditions, the propagating radical abstracts a hydrogen atom from the C3 position of the monomer instead of adding to the double bond.

Diagram 1: The Allylic Trap vs. Isomerization Pathway

G Monomer 3,4-Dimethoxy-1-butene (Allylic Ether) Radical Free Radical Initiator (R•) Monomer->Radical Radical Attack Catalyst Ru/Rh Catalyst or Strong Acid Monomer->Catalyst Isomerization AllylRadical Stable Allyl Radical (Terminates Chain) Radical->AllylRadical H-Abstraction (Degradative Transfer) Failure FAILURE: Oligomers only AllylRadical->Failure Resonance Stabilization Isomer 1,2-Dimethoxy-1-butene (Vinyl Ether Isomer) Catalyst->Isomer Double Bond Migration Polymer SUCCESS: High MW Polymer Isomer->Polymer Cationic Propagation

Caption: Figure 1. Mechanism comparison showing the failure of direct radical polymerization due to allylic resonance stability versus the successful isomerization-cationic route.

Protocol A: Cationic Polymerization via Isomerization (Recommended)

This protocol exploits the isomerization polymerization concept.[1] Allyl ethers do not polymerize well cationically, but their vinyl ether isomers (propenyl ethers) do. We induce isomerization in situ or as a pre-step.

Mechanism:



Materials
  • Monomer: 3,4-dimethoxy-1-butene (Dried over

    
    , distilled).
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, <10 ppm

    
    ).
    
  • Isomerization Catalyst:

    
     (Ruthenium tris(triphenylphosphine) dichloride).
    
  • Cationic Initiator:

    
     (Boron trifluoride diethyl etherate).
    
Step-by-Step Procedure
  • Isomerization Pre-step:

    • In a glovebox or under Argon Schlenk line, charge a flask with 3,4-dimethoxy-1-butene (10 mmol).

    • Add

      
       (0.1 mol%).
      
    • Heat to 60°C for 4 hours . Monitor by NMR. The disappearance of terminal alkene signals (

      
       5.0-6.0 ppm) and appearance of internal vinyl ether signals indicates conversion to 1,2-dimethoxy-1-butene .
      
  • Polymerization Setup:

    • Cool the isomerized monomer mixture to -78°C (Dry ice/Acetone bath).

    • Add anhydrous DCM (10 mL) to dilute.

  • Initiation:

    • Add

      
       (1.0 mol% relative to monomer) dropwise via syringe.
      
    • Note: The reaction is exothermic. A color change (often orange/red) indicates active carbocations.

  • Propagation:

    • Stir at -78°C for 2 hours.

    • Slowly warm to 0°C over 1 hour.

  • Quenching & Purification:

    • Quench with ammoniacal methanol (5 mL).

    • Precipitate the polymer into cold hexane (excess).

    • Dry under vacuum at 40°C.

Expected Outcome: Viscous oil or soft solid.


 5,000–20,000  g/mol . Structure resembles poly(vinyl ether) with pendant methoxy-methyl groups.

Protocol B: Radical Alternating Copolymerization (Robust)

If cationic conditions are too sensitive, use Maleic Anhydride (MA) . MA is an electron-deficient monomer that forms a Charge-Transfer (CT) complex with the electron-rich 3,4-DMB. This complex polymerizes faster than the rate of degradative chain transfer.

Diagram 2: Charge-Transfer Complexation

G DMB 3,4-DMB (Electron Donor) CT_Complex [DMB...MA] Charge Transfer Complex DMB->CT_Complex Spontaneous Complexation MA Maleic Anhydride (Electron Acceptor) MA->CT_Complex Spontaneous Complexation AltPolymer Alternating Copolymer -[-DMB-alt-MA-]- CT_Complex->AltPolymer Radical Initiation (AIBN, 60°C)

Caption: Figure 2. Formation of the donor-acceptor complex allows successful radical polymerization, bypassing the allylic hydrogen abstraction issue.

Step-by-Step Procedure
  • Preparation:

    • Dissolve Maleic Anhydride (10 mmol) and 3,4-dimethoxy-1-butene (10 mmol) in Toluene or MEK (Methyl Ethyl Ketone) (20 mL). Strict 1:1 molar ratio is crucial.

  • Degassing:

    • Purge solution with Nitrogen for 15 minutes to remove oxygen (radical scavenger).

  • Initiation:

    • Add AIBN (Azobisisobutyronitrile) (1 mol% relative to total monomer).

  • Reaction:

    • Heat to 60°C for 12-24 hours.

  • Purification:

    • Precipitate into Diethyl Ether (The copolymer is usually insoluble in ether, while monomers are soluble).

    • Filter and dry.

Expected Outcome: Alternating copolymer.[2] High


 due to the rigid maleic anhydride units. Hydrolytically unstable (anhydride opens to acid in water), making it excellent for pH-responsive hydrogels.

Characterization Guide

TechniqueAnalyteKey Signal / Observation
1H-NMR Monomer PurityTerminal alkene:

5.0-6.0 ppm. Allylic H:

~3.8 ppm.
1H-NMR PolymerBroadening of peaks. Disappearance of olefinic protons (5.0-6.0 ppm). Appearance of backbone methine/methylene (1.5-3.5 ppm).
GPC Molecular WeightUse Polystyrene standards. Expect PDI 1.5-2.0 for cationic, <1.5 for controlled variants.
DSC Thermal Properties

analysis. Homopolymer (Protocol A) likely low

(-20 to 10°C). Copolymer (Protocol B) high

(>100°C).

References

  • Crivello, J. V., & Rajaraman, S. K. (1998). Novel tandem isomerization/cationic polymerization of allyl ethers.[1][3] Designed Monomers and Polymers.

  • Odian, G. (2004).[4] Principles of Polymerization (4th Ed.). Wiley-Interscience. (Chapter 5: Cationic Polymerization - Vinyl Ethers).

  • Seymour, R. B., & Garner, D. P. (1976). Shellac-like resins from the copolymerization of maleic anhydride with allyl ether. Polymer.[1][2][3][5][6][7][8][9][10][11][12][13] (Demonstrates the alternating copolymerization strategy).

  • Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. Wiley.

Sources

Functionalization of terminal alkenes in 3,4-dimethoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3,4-Dimethoxy-1-butene

Executive Summary

3,4-dimethoxy-1-butene (1 ) is a high-value chiral building block, often derived from the chiral pool (e.g., L-tartaric acid or D-mannitol). Its utility lies in the 1,2-stereochemical relationship established at the C3 and C4 positions, which serves as a template for acyclic stereocontrol. This application note details three critical transformations of the terminal alkene moiety in 1 , enabling access to complex polyol arrays and polyketide fragments.

We address the specific challenges posed by the allylic and homoallylic methoxy groups:

  • Chelation vs. Steric Control: How the C3-methoxy group dictates facial selectivity.

  • Catalyst Compatibility: Overcoming the Lewis basicity of the diether motif.

  • Regio-integrity: Preventing

    
    -elimination during oxidation.
    

Mechanistic Grounding: The Role of C3-Methoxy

The reactivity of 1 is governed by the interplay between the steric bulk of the C3-methoxy group and its electronic inductive effect.

  • Electrophilic Addition (Hydroboration/Epoxidation): The reaction proceeds through an ordered transition state. According to the Houk Model for allylic ethers, the "inside-alkoxy" conformation is often favored electronically to minimize

    
     orbital overlap, while steric bulk may force an "anti" trajectory. For 3,4-dimethoxy-1-butene, the small size of the methoxy group (vs. benzyl or silyl) often necessitates bulky reagents (e.g., 9-BBN) to maximize diastereoselectivity (
    
    
    
    ).
  • Coordination Chemistry (Metathesis/Wacker): The 3,4-dimethoxy motif can act as a bidentate ligand, potentially poisoning electrophilic metal catalysts (Pd, Ru). Protocols must utilize coordinating solvents or highly active catalyst generations to suppress this non-productive chelation.

Visual Workflow

The following decision tree outlines the synthetic divergence possible from substrate 1 .

ReactionLandscape Substrate 3,4-Dimethoxy-1-butene (Chiral Pool Derived) Hydroboration Protocol A: Hydroboration-Oxidation Substrate->Hydroboration 9-BBN; H2O2, NaOH Metathesis Protocol B: Cross-Metathesis Substrate->Metathesis Grubbs II; Acrylate Wacker Protocol C: Wacker Oxidation Substrate->Wacker PdCl2, CuCl; O2 Alcohol Primary Alcohol (Anti-Markovnikov) Target: Polyol Synthesis Hydroboration->Alcohol Ester Chain Extension (Enzoates/Enones) Target: Fragment Coupling Metathesis->Ester Ketone Methyl Ketone (Markovnikov) Target: Aldol Precursors Wacker->Ketone

Figure 1: Strategic divergence of 3,4-dimethoxy-1-butene into three distinct functional classes.

Detailed Protocols

Protocol A: Diastereoselective Hydroboration-Oxidation

Objective: Conversion of the terminal alkene to a primary alcohol with high diastereocontrol (1,2-induction).

  • Challenge: Standard borane (

    
    ) often yields low diastereomeric ratios (
    
    
    
    ~ 2:1 to 4:1) due to the small size of the methoxy group.
  • Solution: Use of 9-BBN (9-Borabicyclo[3.3.1]nonane) significantly enhances steric differentiation between the diastereotopic faces of the alkene.

Materials:

  • Substrate: 3,4-dimethoxy-1-butene (1.0 equiv)

  • Reagent: 0.5 M 9-BBN in THF (1.2 equiv)

  • Oxidant: 30%

    
     (3.0 equiv), 3M NaOH (3.0 equiv)
    
  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0 °C.

  • Addition: Add the solution of 3,4-dimethoxy-1-butene in THF.

  • Hydroboration: Dropwise add 9-BBN solution over 15 minutes.

  • Incubation: Allow the reaction to warm to room temperature (23 °C) and stir for 4–6 hours. Note: Monitor by TLC for disappearance of starting material.

  • Oxidation: Cool the mixture back to 0 °C.

    • Critical Step: Add 3M NaOH first, followed by slow addition of

      
      . (Exothermic reaction; maintain T < 10 °C to prevent ether cleavage or migration).
      
  • Workup: Stir for 1 hour at room temperature. Dilute with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc).

Expected Outcome:

  • Yield: >85%

  • Regioselectivity: >98:2 (Anti-Markovnikov)

  • Diastereoselectivity: Typically >10:1 (anti-isomer favored via Houk model).

Protocol B: Olefin Cross-Metathesis (CM)

Objective: Chain elongation to form


-unsaturated esters or ketones.
  • Challenge: Allylic ethers are "Type I" olefins (rapid homodimerization). To favor the cross-product, the partner olefin must be chosen carefully (Type II, electron-deficient) or used in excess.

  • Catalyst Choice: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II) are required. First-generation catalysts are often deactivated by the oxygen chelation.

Materials:

  • Substrate: 3,4-dimethoxy-1-butene (1.0 equiv)

  • Partner: Methyl acrylate (2.0 – 3.0 equiv)

  • Catalyst: Grubbs II (2–5 mol%)

  • Solvent: Dichloromethane (DCM), degassed.

Procedure:

  • Concentration Control: Prepare a 0.1 M solution of the substrate in DCM. Note: High dilution favors CM over polymerization but too low dilution slows the reaction.

  • Mixing: Add methyl acrylate to the substrate solution.

  • Catalysis: Add the Grubbs II catalyst in one portion under an inert atmosphere.

  • Reflux: Fit with a reflux condenser and heat to 40 °C for 12 hours. The solution should turn from brownish-green to dark brown.

  • Quenching: Remove solvent in vacuo.

  • Purification: The crude residue often contains ruthenium byproducts. Filter through a small pad of silica gel or use a scavenger resin (e.g., mercapto-silica) before final column chromatography.

Expected Outcome:

  • Yield: 70–85%[1]

  • Selectivity: >20:1 E-isomer (trans).

Protocol C: Modified Wacker-Tsuji Oxidation

Objective: Regioselective oxidation to the methyl ketone.

  • Challenge: Classical Wacker conditions (

    
    , 
    
    
    
    ,
    
    
    ) are too acidic and can cause
    
    
    -elimination of the C3-methoxy group, leading to enals or polymerization.
  • Solution: Use the Tsuji-Wacker modification (DMF/Water) or a TBHP-mediated system which is milder.

Materials:

  • Substrate: 3,4-dimethoxy-1-butene (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Co-catalyst:

    
     (1.0 equiv)
    
  • Oxidant:

    
     (balloon)
    
  • Solvent: DMF:H2O (7:1 ratio)

Procedure:

  • Solvent Prep: The DMF/Water ratio is critical. Too little water slows the reaction; too much reduces solubility.

  • Catalyst Activation: Stir

    
     and 
    
    
    
    in the solvent mixture under an
    
    
    atmosphere for 1 hour until the solution is homogeneous and green.
  • Reaction: Add 3,4-dimethoxy-1-butene.

  • Monitoring: Stir vigorously at room temperature. Caution: Do not heat above 40 °C to avoid elimination.

  • Workup: Pour into cold 1N HCl (to complex copper) and extract immediately with ether.

  • Purification: Silica gel chromatography.

Expected Outcome:

  • Yield: 65–75%

  • Product: 3,4-dimethoxy-2-butanone.

Comparative Data Summary

MetricHydroboration (9-BBN)Cross-Metathesis (G-II)Wacker Oxidation (Tsuji)
Primary Product Primary Alcohol

-Unsaturated Ester
Methyl Ketone
Regioselectivity >98% Anti-Markovnikov>95% Cross-Product>90% Markovnikov
Stereocontrol >10:1 (

diastereomer)
>20:1 (

-alkene)
N/A (Racemization risk at C3*)
Limiting Factor Steric bulk of reagentHomodimerization

-elimination

*Note on Wacker: The acidity of the medium can sometimes cause epimerization at the C3 chiral center via enolization. Neutral conditions are preferred if optical purity is paramount.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the transition state considerations for the hydroboration protocol, emphasizing the "Anti" attack trajectory favored by the Houk model for allylic ethers.

Mechanism TS_State Transition State (Houk Model) Factors Key Control Factors: 1. Minimization of A(1,3) Strain 2. Electronic: Inside-Alkoxy Effect TS_State->Factors Governed by Outcome Major Product: Anti-Diastereomer (Syn-Addition) Factors->Outcome Determines

Figure 2: Mechanistic drivers for diastereoselectivity in the hydroboration of allylic ethers.

References

  • Burgess, K., & Ohlmeyer, M. J. (1991). Diastereoselective Hydroboration of Allylic Ethers. Chemical Reviews. Link

  • Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. Link

  • Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis. Link

  • Meng, D., et al. (1999). Total Synthesis of Epothilones A and B. (Demonstrates Allylic Ether Metathesis). Journal of the American Chemical Society. Link

  • Evans, D. A., et al. (1995). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. (Context for 3,4-dimethoxy building blocks). Journal of the American Chemical Society. Link

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Optimization may be required based on specific substrate purity.

Sources

Application Note: Solvent Selection Strategies for 3,4-Dimethoxy-1-butene (3,4-DMB) Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dimethoxy-1-butene (3,4-DMB) is a valuable allylic ether intermediate used in the synthesis of complex polyols, pharmaceutical precursors, and functionalized polymers. Its unique structure—featuring a terminal alkene proximate to two ether functionalities—presents specific challenges in reaction engineering.[1] The presence of the allylic (C3) and homoallylic (C4) methoxy groups creates a "chelation-rich" environment that can drastically alter catalyst performance depending on the solvent medium.

This guide provides a rationale for solvent selection across three critical reaction classes: Hydroformylation , Isomerization , and Epoxidation .[1] By understanding the interplay between solvent polarity, coordinating ability, and substrate chelation, researchers can optimize regioselectivity (b/l ratio) and suppress unwanted side reactions like vinyl ether rearrangement.

Chemical Profile & Solvent Criticality[1]

Substrate: 3,4-Dimethoxy-1-butene Structure:


Key Reactivity Features: 
  • Bidentate Coordination: The oxygen atoms at C3 and C4 can coordinate to metal centers (Rh, Pd, Pt), often competing with ligands or solvent molecules.

  • Allylic Sensitivity: The C-O bond at the allylic position is susceptible to cleavage or ionization in highly polar/acidic media.[1]

  • Isomerization Risk: Under acidic or specific catalytic conditions, the terminal double bond can migrate to form the thermodynamically stable enol ether (1,4-dimethoxy-1-butene).[1]

Solvent Decision Matrix (Graphviz)

The following decision tree illustrates the logical flow for selecting a solvent based on the intended transformation.

SolventSelection Start Target Reaction Hydroformylation Hydroformylation (Rh-Catalyzed) Start->Hydroformylation Epoxidation Epoxidation (mCPBA/Peroxides) Start->Epoxidation Isomerization Isomerization (to Enol Ether) Start->Isomerization Hydro_Select Goal: Regioselectivity? Hydroformylation->Hydro_Select Epox_Phase Reagent Type Epoxidation->Epox_Phase Isom_Cond Catalyst Type Isomerization->Isom_Cond Toluene Toluene/Benzene (Non-coordinating) Favors Chelation Control Hydro_Select->Toluene Maximize Branched (Iso-aldehyde) THF THF/Ketones (Coordinating) Disrupts Chelation Hydro_Select->THF Maximize Linear (n-aldehyde) DCM DCM/CHCl3 (Standard) Epox_Phase->DCM mCPBA Acetonitrile Acetonitrile/Water (Phase Transfer) Epox_Phase->Acetonitrile H2O2/Catalyst Alcohol Alcohols (MeOH) (Promotes H-Shift) Isom_Cond->Alcohol Base Catalysis (TBD)

Figure 1: Decision tree for solvent selection based on reaction type and desired selectivity outcome.[1]

Detailed Solvent Strategies

A. Hydroformylation (Aldehyde Synthesis)

Objective: Convert alkene to aldehyde using Syngas (CO/H2) and Rhodium catalyst.[1]

The Chelation Effect: In non-polar solvents, the C3-methoxy group of 3,4-DMB coordinates to the Rhodium center, forming a stable 5-membered chelate ring. This steric crowding typically directs the incoming hydride to the internal carbon, favoring the branched (iso) aldehyde.

  • Recommended Solvent: Toluene or Benzene [2]

    • Mechanism: These non-coordinating solvents allow the substrate's methoxy groups to dominate the coordination sphere of the metal.

    • Outcome: High reaction rates and enhanced selectivity for the branched isomer (often >10:1 iso:normal ratio).[1]

    • Protocol Note: Ensure solvents are degassed to prevent oxidation of phosphine ligands.[1]

  • Alternative Solvent: THF or Ketones (e.g., 2-Undecanone) [3]

    • Mechanism: Oxygenated solvents compete with the substrate for open coordination sites on the Rhodium.

    • Outcome: This "solvation" breaks the substrate-catalyst chelation, often shifting selectivity back toward the linear (normal) aldehyde or reducing the rate due to competitive inhibition.

    • Application: Use when the linear isomer is required or to stabilize the catalyst against precipitation.

B. Epoxidation

Objective: Oxidize the double bond to an epoxide.[1]

Phase Transfer Considerations: 3,4-DMB is lipophilic but the diol precursor is hydrophilic.[1]

  • Recommended Solvent: Dichloromethane (DCM)

    • Why: Standard solvent for mCPBA oxidations.[1] Excellent solubility for 3,4-DMB and the oxidant.

    • Caution: Commercial DCM can be acidic.[1] For acid-sensitive allylic ethers, buffer with

      
       to prevent ring opening of the formed epoxide.
      
  • Green Alternative: Ethyl Acetate [2]

    • Why: Safer handling profile. However, reaction rates may be slower due to hydrogen bonding with the oxidant.

C. Synthesis Precursors (Methylation)

Objective: Synthesis of 3,4-DMB from 3-butene-1,2-diol.[1][4]

  • Recommended Solvent: Tetrahydrofuran (THF)

    • Why: Essential for the NaH/Methyl Iodide alkylation.[1] THF solvates the sodium cation, increasing the nucleophilicity of the alkoxide intermediate.

    • Safety: Must be anhydrous and peroxide-free.[1]

Experimental Protocols

Protocol 1: Solvent Screening for Hydroformylation Selectivity

This protocol validates the effect of solvent coordination on the regioselectivity of 3,4-DMB hydroformylation.

Materials:

  • Substrate: 3,4-Dimethoxy-1-butene (Purity >98%)[1]

  • Catalyst:

    
     (0.5 mol%)
    
  • Ligand:

    
     (Ligand/Metal ratio = 4:1)
    
  • Solvents: Toluene (Anhydrous), THF (Anhydrous), Acetone.[1]

  • Gas: Syngas (1:1

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, prepare stock solutions of Rh-catalyst and Ligand in the three respective solvents.

  • Loading: Charge three high-pressure stainless steel autoclaves (or parallel reactor vials) with:

    • 1.0 mmol 3,4-DMB.[1]

    • Solvent (total volume 5 mL).[1]

    • Catalyst/Ligand solution.[1][3][5]

  • Pressurization: Seal reactors and purge 3x with Syngas. Pressurize to 20 bar (300 psi).

  • Reaction: Heat to 80°C. Stir at 800 rpm for 4 hours.

  • Quench: Cool to 0°C in an ice bath. Vent pressure slowly.

  • Analysis: Dilute an aliquot with

    
    . Analyze via 
    
    
    
    -NMR.
    • Key Signal: Aldehyde proton doublet (branched) vs triplet (linear) around 9.5-9.8 ppm.[1]

    • Calculation: Integrate aldehyde peaks to determine Iso/Normal (I/N) ratio.[1]

Expected Results:

Solvent Dielectric Constant Coordinating Ability Expected I/N Ratio
Toluene 2.38 Low High (~10:1)
THF 7.58 Moderate Moderate (~4:[1][2]1)

| Acetone | 20.7 | High | Low (~2:[2]1) |

Protocol 2: Synthesis of 3,4-Dimethoxy-1-butene (Precursor Prep)

Derived from Zirconium-catalyzed desymmetrization studies (Ref 4).

  • Setup: Flame-dried 250 mL round-bottom flask, magnetic stir bar,

    
     atmosphere.
    
  • Reagents: Suspend Sodium Hydride (NaH, 60% in oil, 4.0 equiv) in anhydrous THF (0.15 M relative to diol). Cool to 0°C.[1][4]

  • Addition: Dropwise add 3-butene-1,2-diol (1.0 equiv). Evolution of

    
     gas will occur.[1] Stir for 1 hour at 0°C.
    
  • Alkylation: Add Methyl Iodide (MeI, 4.0 equiv) dropwise.[1]

  • Completion: Warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ).[1] Dry organics over
    
    
    .[1]
  • Purification: Distillation (bp ~110-120°C, check pressure) to obtain colorless liquid.

References

  • Solvent Effects in Allylic Hydroformylation: Title: Preparation of 2-hydroxytetrahydrofuran by hydroformylation of allyl alcohol using ketone solvents.[1][3][6] Source: US Patent 4533742A.[1] URL: Relevance: Establishes the impact of ketone solvents on rhodium-catalyzed hydroformylation of allylic substrates.

  • Synthesis of 3,4-Dimethoxy-1-butene: Title: Zirconium-Catalyzed β-Elimination Reactions (Dissertation). Source: Universität Freiburg (2022).[1] URL:[Link] Relevance: Provides the specific synthesis protocol for 3,4-dimethoxybut-1-ene from the diol (Page 118).

  • Isomerization of Allylic Ethers: Title: Catalytic Methods to Convert Allylic Substrates through Hydride and Proton Shifts.[1][7] Source: Stockholm University (DiVA Portal).[1] URL:[Link] Relevance: Details the base-catalyzed isomerization of allylic ethers and solvent effects (Table 4).

  • Industrial Analog (Acetoxylation): Title: Method for producing 3,4-diacetoxy-1-butene.[1][8][9][10][11] Source: JP Patent 2005200323A.[1] URL: Relevance: Demonstrates the stability and handling of the diacetoxy analog, useful for process safety comparisons.

  • Polymerization Applications: Title: Synthesis of Chain End Functionalized Multiple Hydrogen Bonded Polystyrenes. Source: ResearchGate (Lizotte et al.).[1] URL:[Link] Relevance: Cites 3,4-dimethoxy-1-butene as a model compound for functionalized oligomers.[1][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-dimethoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-dimethoxy-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 3,4-dimethoxy-1-butene, with a primary focus on the Wittig reaction, a reliable method for this transformation.

Q1: What is the most common and reliable method for synthesizing 3,4-dimethoxy-1-butene?

A1: The Wittig reaction is a highly effective and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] For the synthesis of 3,4-dimethoxy-1-butene, the reaction between 3,4-dimethoxybenzaldehyde and a methylidene phosphorus ylide (generated from a methyltriphenylphosphonium halide) is the most direct route.[1][2] This method offers excellent control over the location of the newly formed double bond.

Q2: What are the starting materials for the Wittig synthesis of 3,4-dimethoxy-1-butene?

A2: The key starting materials are:

  • 3,4-dimethoxybenzaldehyde: A commercially available aromatic aldehyde.

  • Methyltriphenylphosphonium bromide (or iodide): The precursor to the phosphorus ylide.[3]

  • A strong base: Such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) is required to deprotonate the phosphonium salt and form the reactive ylide.[1][3]

  • Anhydrous aprotic solvent: Typically tetrahydrofuran (THF) or diethyl ether.

Q3: How is the phosphorus ylide prepared?

A3: The phosphorus ylide is prepared in situ by reacting methyltriphenylphosphonium bromide with a strong base. The base abstracts a proton from the methyl group, creating a nucleophilic carbon that can then attack the carbonyl carbon of the aldehyde.[1][4]

Q4: What are the major byproducts of this reaction, and how can they be removed?

A4: The primary byproduct of the Wittig reaction is triphenylphosphine oxide.[4] This can often be challenging to separate from the desired alkene product due to its similar polarity. Purification methods include:

  • Crystallization: Triphenylphosphine oxide is often more soluble in solvents like propanol than the alkene product, allowing for purification by recrystallization.[5]

  • Column chromatography: Silica gel chromatography is a common method for separating the alkene from triphenylphosphine oxide.

  • Chemical conversion: In some cases, triphenylphosphine oxide can be converted to a more easily separable derivative.

Q5: Are there alternative synthetic routes to 3,4-dimethoxy-1-butene?

A5: Yes, a Grignard reaction is a plausible alternative. This would involve reacting a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with 3,4-dimethoxybenzaldehyde.[6][7] However, this method can be prone to side reactions, and careful control of reaction conditions is crucial.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of 3,4-dimethoxy-1-butene via the Wittig reaction.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, analysis (e.g., by TLC, GC, or NMR) shows little to no formation of 3,4-dimethoxy-1-butene.

Potential CauseRecommended Actions & Explanations
Inefficient Ylide Formation Verify the strength and quality of the base: Strong bases like n-BuLi are moisture-sensitive. Use freshly titrated or newly purchased reagents. Ensure anhydrous conditions: Water will quench the strong base and the ylide. Flame-dry all glassware and use anhydrous solvents. Allow sufficient time for ylide formation: Stir the phosphonium salt and base for at least 1 hour before adding the aldehyde.[3]
Degradation of Starting Aldehyde Check the purity of 3,4-dimethoxybenzaldehyde: Over time, aldehydes can oxidize to carboxylic acids. Purify by recrystallization or distillation if necessary.
Poor Reaction Conditions Maintain appropriate temperature: Ylide formation is often done at 0°C or room temperature. The reaction with the aldehyde can be sensitive to temperature; consult literature for optimal conditions for similar substrates. Ensure proper mixing: Inadequate stirring can lead to localized reactions and reduced yield.
Side Reactions Cannizzaro reaction: If a weaker base is used or if the ylide is not formed efficiently, the aldehyde can undergo self-disproportionation. Ensure complete and rapid ylide formation.
Issue 2: Presence of Unreacted Starting Material (3,4-dimethoxybenzaldehyde)

Symptom: Significant amounts of 3,4-dimethoxybenzaldehyde remain in the crude product mixture.

Potential CauseRecommended Actions & Explanations
Insufficient Ylide Use a slight excess of the phosphonium salt and base (1.1-1.2 equivalents): This will ensure that all of the aldehyde is consumed.
Ylide Decomposition Add the aldehyde promptly after ylide formation: Ylides can be unstable and decompose over time. Do not let the ylide solution stand for an extended period before adding the aldehyde.[1]
Steric Hindrance While not a major issue with methylidene ylide, ensure that the reaction is stirred efficiently to overcome any minor steric hindrance.
Issue 3: Difficulty in Removing Triphenylphosphine Oxide Byproduct

Symptom: The purified product is contaminated with triphenylphosphine oxide.

Potential CauseRecommended Actions & Explanations
Similar Polarity of Product and Byproduct Optimize column chromatography: Use a less polar eluent system (e.g., a higher ratio of hexanes to ethyl acetate) to improve separation on a silica gel column. Recrystallization: Attempt recrystallization from a suitable solvent. 1-propanol is often effective as triphenylphosphine oxide is more soluble in it than many alkenes.[5]
Formation of a Complex In rare cases, the product and byproduct may form a complex. Try washing the organic layer with dilute acid or base during workup to break up any potential interactions.
Alternative Workup A chromatography-free method involves treating the crude reaction mixture with oxalyl chloride to convert the triphenylphosphine oxide into a salt that can be removed by washing with aqueous sodium bicarbonate.[8]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 3,4-dimethoxy-1-butene via Wittig Reaction

This protocol provides a step-by-step methodology for the synthesis of 3,4-dimethoxy-1-butene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 3,4-dimethoxybenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the ylide.

    • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction:

    • Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in a small amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3,4-dimethoxy-1-butene as a colorless oil.

Protocol 2: Alternative Synthesis via Grignard Reaction (Conceptual Outline)

This route is more complex and requires careful execution.

  • Protection of the Aldehyde: Protect the aldehyde group of 3,4-dimethoxybenzaldehyde as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst).[9][10][11] This is necessary because the Grignard reagent would otherwise react with the aldehyde.[9]

  • Grignard Reaction: React the protected aldehyde with vinylmagnesium bromide.[6][7]

  • Deprotection: Remove the acetal protecting group using aqueous acid to reveal the hydroxyl group and regenerate the double bond, yielding an allylic alcohol.

  • Deoxygenation: The resulting allylic alcohol would then need to be deoxygenated to afford the final product, 3,4-dimethoxy-1-butene. This can be a non-trivial step.

Section 4: Data and Diagrams

Table 1: Reagent Stoichiometry for Wittig Reaction
ReagentMolar Equivalents
3,4-dimethoxybenzaldehyde1.0
Methyltriphenylphosphonium bromide1.1 - 1.2
n-Butyllithium1.05 - 1.15
Diagram 1: Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt Methyltriphenylphosphonium Bromide Ylide Methylenetriphenylphosphorane (Ylide) Phosphonium_Salt->Ylide Deprotonation Base n-BuLi Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 3,4-dimethoxybenzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product 3,4-dimethoxy-1-butene Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Troubleshooting_Low_Yield Start Low or No Product Yield Check_Ylide Was the ylide formation successful? (Check for color change) Start->Check_Ylide Yes_Ylide Yes Check_Ylide->Yes_Ylide No_Ylide No Check_Ylide->No_Ylide Check_Aldehyde Is the aldehyde pure? Yes_Ylide->Check_Aldehyde Check_Base Check base quality and anhydrous conditions. Retest with fresh reagents. No_Ylide->Check_Base Yes_Aldehyde Yes Check_Aldehyde->Yes_Aldehyde No_Aldehyde No Check_Aldehyde->No_Aldehyde Check_Reaction_Conditions Were reaction temperature and time appropriate? Yes_Aldehyde->Check_Reaction_Conditions Purify_Aldehyde Purify aldehyde and repeat reaction. No_Aldehyde->Purify_Aldehyde Yes_Conditions Yes Check_Reaction_Conditions->Yes_Conditions No_Conditions No Check_Reaction_Conditions->No_Conditions Consider_Side_Reactions Investigate potential side reactions (e.g., Cannizzaro). Yes_Conditions->Consider_Side_Reactions Optimize_Conditions Optimize temperature and reaction time based on literature. No_Conditions->Optimize_Conditions

Caption: A decision tree for troubleshooting low yield in the Wittig synthesis.

References

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Syntheses. Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. [Link]

  • European Patent Office.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • OrgoSolver. Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination). [Link]

  • Organic Syntheses. Di-n-butyldivinyltin. [Link]

  • National Center for Biotechnology Information. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5- [2][2]Rearrangement. [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

  • Chemistry LibreTexts. Hydroboration–Oxidation of Alkynes. [Link]

  • WIPO Patentscope. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

  • Chemistry LibreTexts. Protecting Groups of Aldehydes. [Link]

  • ACS Publications. Notes: On the Continuous Preparation of Vinyl Grignard Reagents. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Google Patents. Vinylic grignard reagent composition.
  • ResearchGate. Lewis Acid Mediated Addition of Vinylmagnesium Bromide to Aldehyde 6. [Link]

  • YouTube. Hydroboration-oxidation of alkynes. [Link]

  • Chemistry LibreTexts. Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Wikipedia. Bartoli indole synthesis. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Chemistry Steps. Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • The Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

Sources

Removing unreacted methyl iodide from 3,4-dimethoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effective Removal of Unreacted Methyl Iodide from 3,4-dimethoxy-1-butene

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and procedural advice for the purification of 3,4-dimethoxy-1-butene by removing the common, yet hazardous, methylating agent, methyl iodide (MeI). As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure both the purity of your product and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it so critical to remove every trace of unreacted methyl iodide from my product?

Answer: Complete removal of methyl iodide is paramount for three primary reasons:

  • Extreme Toxicity: Methyl iodide is a potent alkylating agent that is highly toxic, a suspected carcinogen, and can cause severe harm upon inhalation, ingestion, or skin absorption.[1][2] Leaving it in your final product poses a significant health risk during handling, storage, and subsequent use.

  • Reaction Interference: As a highly reactive electrophile, residual methyl iodide can interfere with subsequent synthetic steps. For example, it can alkylate sensitive functional groups, react with nucleophilic reagents, or initiate undesired side reactions, leading to complex product mixtures and reduced yields.

  • Product Instability: The presence of methyl iodide can lead to the slow degradation of your purified product over time, especially if the product contains nucleophilic sites.

Q2: What are the key physical properties I need to consider for separating methyl iodide from 3,4-dimethoxy-1-butene?

Answer: The significant differences in boiling point and density are the foundational properties that enable a straightforward separation, once the methyl iodide has been chemically neutralized.

PropertyMethyl Iodide (CH₃I)3,4-dimethoxy-1-butene (C₆H₁₂O₂)Rationale for Separation
Molar Mass 141.94 g/mol 116.16 g/mol -
Boiling Point 42.4 °C Est. >140 °C *The large difference (>100 °C) makes simple distillation a highly effective method for removing the volatile methyl iodide from the much less volatile product.[3][4]
Density 2.28 g/mL ~0.9-1.0 g/mL (Est.) Methyl iodide is significantly denser than most organic solvents and aqueous solutions, causing it to form the bottom layer during a liquid-liquid extraction, which is a key consideration for the workup procedure.
Solubility Sparingly soluble in water (14 g/L). Miscible with most organic solvents.[5]Insoluble in water. Soluble in common organic solvents.The low water solubility of the desired product allows for an aqueous wash (extraction) to remove water-soluble byproducts from the quenching step.
Q3: My reaction is complete. What is the safest and most efficient first step to remove the excess methyl iodide?

Answer: The first and most critical step is to quench the reaction. This involves adding a chemical reagent that rapidly and irreversibly reacts with the excess methyl iodide to convert it into a non-volatile, more easily removable, and less toxic salt. Never proceed directly to rotary evaporation without quenching first , as this will contaminate your evaporator, vacuum pump, and the laboratory environment with highly toxic methyl iodide vapor.[7]

The choice of quenching agent depends on the stability of your product, 3,4-dimethoxy-1-butene.

Q4: My product, 3,4-dimethoxy-1-butene, contains a vinyl ether functional group. How does this affect my choice of quenching agent?

Answer: This is an excellent and critical question. Vinyl ethers are known to be highly sensitive to acidic conditions, under which they can rapidly hydrolyze.[8][9][10] Therefore, you must avoid acidic workup conditions . The quenching and extraction process should be conducted under neutral or basic conditions to preserve the integrity of your product.

Based on this, here are the recommended quenching agents:

  • Sodium Thiosulfate (Na₂S₂O₃): This is often the best choice. It is a mild reducing agent that effectively quenches methyl iodide. A significant advantage is that it will also neutralize any iodine (I₂), which often forms from the degradation of methyl iodide and appears as a purple or brown color.[11] The reaction should be performed under neutral or slightly basic conditions to prevent the disproportionation of thiosulfate into elemental sulfur.[12]

  • Amines (e.g., Diethylamine, Triethylamine, or Aqueous Ammonia): Amines are excellent nucleophiles and react quickly with methyl iodide to form quaternary ammonium salts.[13] These salts are water-soluble and easily removed during an aqueous extraction. This is a very effective method if your product is not amine-sensitive.

  • Aqueous Base (e.g., NaOH, K₂CO₃): While effective at hydrolyzing methyl iodide to methanol and sodium iodide, using a strong base like NaOH should be done with caution.[7] Although vinyl ethers are generally stable to base, a milder option like sodium bicarbonate or potassium carbonate is often preferred if there are other base-sensitive functionalities.

Q5: I see a purple/brown color in my reaction mixture after it's finished. What is this and how do I get rid of it?

Answer: The color is due to the presence of elemental iodine (I₂), which forms from the decomposition of methyl iodide, often catalyzed by light. As mentioned above, the ideal solution is to use a quenching wash with aqueous sodium thiosulfate (Na₂S₂O₃) . The thiosulfate ion reduces the colored I₂ to colorless iodide ions (I⁻), which are water-soluble and will be removed into the aqueous layer during extraction.[11][14]

The reaction is: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)

Workflow Diagrams & Protocols

Decision-Making Workflow for Purification

This diagram outlines the logical steps for selecting the appropriate purification strategy after your reaction is complete.

G A Reaction Complete B Quench Excess Methyl Iodide A->B C Is Product Acid-Sensitive? B->C D YES (Vinyl Ether is Sensitive) E NO F Use Neutral or Basic Quench (e.g., Na₂S₂O₃, NH₃, NaHCO₃) C->F Yes G Acidic Quench Possible (Not Recommended Here) C->G No H Liquid-Liquid Extraction (Separate Organic/Aqueous Layers) F->H I Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) H->I J Choose Final Purification I->J K High Boiling Point Difference? (>100 °C) L Close Boiling Points or High Purity Needed? M Simple Distillation J->M Yes N Flash Chromatography or Fractional Distillation J->N No O Pure Product M->O N->O

Caption: Decision workflow for purification.

Detailed Experimental Protocol: Quenching and Extraction

This protocol is the standard first-line procedure for safely neutralizing and removing the bulk of methyl iodide and its byproducts.

Safety First: Always perform these steps in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves should be double-gloved or thicker-walled, and changed immediately upon contact).[15][16]

Materials:

  • Reaction mixture in an appropriate organic solvent (e.g., THF, ether, DCM).

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, to ensure basic pH).

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Separatory funnel.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Erlenmeyer flask.

Procedure:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath. This mitigates any potential exotherm from the quenching process.

  • Initial Quench: Slowly add the saturated aqueous sodium thiosulfate solution to the stirring reaction mixture. A typical starting point is to use a volume of quenching solution equal to the volume of the reaction solvent.

  • Ensure Neutral/Basic pH: (Optional but recommended) Add a small amount of saturated NaHCO₃ solution to ensure the aqueous layer is slightly basic (pH > 7.5). This is a crucial step to protect the acid-sensitive vinyl ether.[9][17]

  • Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel of appropriate size.

  • Extraction:

    • Stopper the funnel, invert, and vent immediately to release any pressure.

    • Shake gently for 30-60 seconds, venting frequently.

    • Allow the layers to separate completely. The dense methyl iodide, if any remains unquenched, would be in the bottom organic layer (depending on the solvent), but its byproducts are now in the top aqueous layer.

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To maximize product recovery, you can add a small amount of fresh organic solvent to the aqueous layer in the funnel, shake, and combine this second organic extract with the first.

  • Wash the Organic Layer:

    • Return the combined organic layers to the separatory funnel.

    • Add an equal volume of deionized water, shake, and discard the aqueous layer.

    • Add an equal volume of brine. The brine wash helps to remove residual water from the organic layer. Shake and discard the aqueous layer.

  • Drying:

    • Drain the final organic layer into a clean, dry Erlenmeyer flask.

    • Add a scoop of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.

    • Let it sit for 10-15 minutes to ensure all water is absorbed.

  • Filtration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. The resulting clear solution contains your crude product in the organic solvent, now free of water-soluble impurities and ready for solvent removal and final purification (e.g., distillation).

Workflow for Quenching and Extraction

G A 1. Cool Reaction Mixture to 0 °C B 2. Slowly Add Na₂S₂O₃ (aq) A->B C 3. Transfer to Separatory Funnel B->C D 4. Extract and Separate Layers C->D E Aqueous Layer (Contains NaI, Na₂S₄O₆) To Waste D->E Discard F Organic Layer (Contains Product) D->F Keep G 5. Wash with Water & Brine F->G H 6. Dry with MgSO₄ G->H I 7. Filter H->I J Crude Product Solution (Ready for Distillation) I->J

Caption: Standard quench and extraction workflow.

Final Purification Protocol: Simple Distillation

Given the large expected boiling point difference between methyl iodide (42.4 °C) and 3,4-dimethoxy-1-butene (>140 °C), a simple distillation is sufficient.[4][18]

Procedure:

  • Solvent Removal: Carefully remove the bulk of the organic solvent from your dried and filtered crude product solution using a rotary evaporator. Use a cold trap to prevent solvent vapors from entering the pump.

  • Assemble Apparatus: Assemble a simple distillation apparatus in the fume hood. Use a heating mantle with a stir bar in the distilling flask for smooth boiling.

  • Distillation:

    • Gently heat the crude oil.

    • Any residual solvent and trace amounts of unquenched methyl iodide will distill first at a low temperature. Collect this in a separate receiving flask and set it aside for proper hazardous waste disposal.

    • Increase the temperature. The temperature should plateau as your desired product, 3,4-dimethoxy-1-butene, begins to distill. Collect the fraction that distills at a constant, expected temperature range.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distilling flask.

Safety & Waste Disposal

Q6: How should I handle and dispose of methyl iodide-contaminated waste?

Answer: All materials that come into contact with methyl iodide must be considered hazardous waste.

  • Quenched Aqueous Layers: The aqueous waste from your extraction contains sodium iodide and other salts. While the primary hazard (volatile MeI) has been neutralized, it should still be collected in a designated aqueous hazardous waste container.

  • Contaminated Solids: Used gloves, filter paper, and drying agents should be placed in a sealed, labeled solid hazardous waste container. It is good practice to let contaminated items, like syringes or gloves, air-dry in the back of the fume hood before disposal to allow any residual volatile material to evaporate safely into the exhaust.[7]

  • Disposal: All waste must be disposed of following your institution's specific hazardous waste protocols. Never pour methyl iodide or its waste streams down the drain.[1][15]

References

  • Stenutz, R. (n.d.). 3,4-dihydroxy-1-butene. Stenutz. Retrieved February 6, 2026, from [Link]

  • Luna Technologies. (n.d.). Decoding Distillation: Simple vs Fractional. Retrieved February 6, 2026, from [Link]

  • Ashenhurst, J. (2020, April 30). Alkene Stability Increases With Substitution. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US5691462A - Stabilized vinyl ether composition.
  • Trejos, A. (2014, September 30). How do you avoid sulfur production during a sodium thiosulfate quench process? ResearchGate. Retrieved February 6, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 5: Distillation. Retrieved February 6, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Methyl iodide - Hazardous Substance Fact Sheet. Retrieved February 6, 2026, from [Link]

  • Scribd. (n.d.). Quenching Iodine with Thiosulfate. Retrieved February 6, 2026, from [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.7: Reactions of Amines. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethyl-1-butene. Retrieved February 6, 2026, from [Link]

  • Sciencemadness Wiki. (n.d.). Methyl iodide. Retrieved February 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis. Retrieved February 6, 2026, from [Link]

  • Reddit. (2020, October 28). Methylation using iodomethane. r/Chempros. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved February 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, September 1). Distillation: Simple vs Fractional. Retrieved February 6, 2026, from [Link]

  • Chamberland, S. (n.d.). SOP Working with Methyl Iodide.
  • Finnveden, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks... RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Professor Dave Explains. (2020, March 6). Hofmann Elimination via Exhaustive Methylation of Amines. YouTube. Retrieved February 6, 2026, from [Link]

  • Be PharmaWise. (2021, July 25). Simple Distillation & Fractional Distillation Explained. YouTube. Retrieved February 6, 2026, from [Link]

  • Fiveable. (n.d.). Stability of Alkenes. Retrieved February 6, 2026, from [Link]

  • Sciencemadness Discussion Board. (2016, May 30). Methyl iodide purification. Retrieved February 6, 2026, from [Link]

  • IPI Global. (2022, April 5). Handling Methyl Iodide safely. Retrieved February 6, 2026, from [Link]

  • Physics Forums. (2004, September 15). Is the order of stability for butenes in hydrogenation reactions correct?. Retrieved February 6, 2026, from [Link]

  • Kresge, A. J., & Yin, Y. (1999). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry. Retrieved February 6, 2026, from [Link]

  • Ashenhurst, J. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Retrieved February 6, 2026, from [Link]

  • Physics Wallah. (2024, August 27). Convert butene-1 to 3, 4-dimethylhexane. YouTube. Retrieved February 6, 2026, from [Link]

  • Tap OChem. (2019, May 20). Organic Chemistry: Alkene Stability, Part 1. YouTube. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting 3,4-Dihydroxy-1-Butene Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The Challenge: Methylation of 3,4-dihydroxy-1-butene (vinyl glycol) presents a unique "chemical conflict." You are attempting to alkylate a vicinal diol (requiring strong nucleophilicity) while preserving a terminal allylic alkene (sensitive to polymerization and isomerization). Low conversion rates in this reaction are rarely due to a single factor; they typically stem from the "Allylic-Vicinal Paradox" :

  • Kinetic Stalling: The formation of a stable 5-membered chelate (alkoxide aggregate) resists reaction with methylating agents.

  • Thermodynamic Sinks: Competitive side reactions (epoxidation via intramolecular

    
    , or elimination to butadiene derivatives) deplete the starting material.
    

This guide provides a tiered troubleshooting protocol to diagnose and resolve low conversion yields, moving from fundamental stoichiometry to advanced catalytic interventions.

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this logic tree to identify the root cause of your low conversion.

DiagnosticWorkflow Start START: Low Conversion (<50%) CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckByproducts Are Byproducts Observed? CheckSM->CheckByproducts Yes (SM Intact) AnalyzeDecomp Issue: Decomposition/Polymerization Action: Check Temp & Radical Scavengers CheckSM->AnalyzeDecomp No (SM Consumed) MonoMethyl Issue: Aggregation/Sterics Action: Switch Solvent (DMF) or Add 15-Crown-5 CheckByproducts->MonoMethyl Mono-methylated Product? Epoxide Issue: Intramolecular Cyclization Action: Lower Temp, Change Base (Ag2O) CheckByproducts->Epoxide Epoxide/Elimination Product?

Figure 1: Decision matrix for diagnosing reaction stalls vs. decomposition pathways.

Tier 1: Reaction Conditions & Stoichiometry

Address these fundamental parameters first.

Q1: I am using NaH in THF, but the reaction stops at ~40% conversion. Why?

Diagnosis: Alkoxide Aggregation & Solubility. Sodium alkoxides of vicinal diols in THF tend to form tight, insoluble aggregates or "ion pairs" that reduce the effective concentration of the free nucleophile. The "Velcro effect" prevents the nucleophile from attacking the methyl iodide.

The Fix:

  • Solvent Switch: Move from THF to DMF (N,N-Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation (

    
    ), breaking up aggregates and leaving a "naked," highly reactive alkoxide anion.
    
  • Add a Phase Transfer Catalyst (PTC): If you must use THF, add TBAI (Tetrabutylammonium iodide) (5-10 mol%). The bulky ammonium cation prevents tight ion pairing.

Q2: What is the optimal stoichiometry for the base?

Recommendation: Do not use a large excess of base initially.

  • Protocol: 2.2 - 2.5 equivalents of NaH (60% dispersion).

  • Reasoning: Excess base can trigger the deprotonation of the allylic protons (pKa ~35, but lowered by the adjacent alkoxide), leading to isomerization to the enol/ketone form.

Tier 2: Reagent Quality & Kinetic Barriers

If Tier 1 fails, investigate the chemical integrity of your system.

Q3: My methyl iodide (MeI) is brown. Does this matter?

Critical Alert: Yes. Brown MeI indicates the presence of free iodine (


) and HI (hydroiodic acid).
  • Impact: HI will protonate your alkoxide (quenching the nucleophile) and can add across the alkene double bond (Markovnikov addition), destroying your product.

  • Solution: Pass MeI through a short plug of basic alumina or wash with dilute

    
     immediately before use.
    
Q4: Why is regioselectivity poor (mixture of 3-OMe and 4-OMe)?

Mechanism: The 3,4-dihydroxy-1-butene molecule has two distinct hydroxyls:

  • C4-OH (Primary): Less sterically hindered, generally more nucleophilic (

    
    ).
    
  • C3-OH (Secondary/Allylic): More acidic due to inductive withdrawal by the vinyl group, but sterically hindered.

Control Strategy: To force bis-methylation (complete conversion):

  • Use excess MeI (4-5 equiv) .

  • Allow the reaction to warm to Room Temperature (RT) after initial addition at 0°C.

To target selective primary methylation :

  • Use 1.1 equiv Ag2O (Silver Oxide) instead of NaH. Silver coordinates to the diol, often directing alkylation to the less hindered primary position.

Tier 3: Advanced Troubleshooting (Side Reactions)

Addressing invisible yield losses.

Q5: I see a new spot on TLC that isn't my product or SM. Is it the epoxide?

Yes. Under basic conditions, the C3-alkoxide can displace a leaving group (if you are using mesylates) or attack the activated methyl donor intramolecularly if the geometry allows, though less likely with MeI.

  • More likely: Vinyl Polymerization.

  • Evidence: The reaction mixture becomes viscous or gummy.

  • Prevention: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture to protect the terminal alkene from radical polymerization initiated by trace peroxides in THF/ethers.

Q6: Can I use the "Kuhn Methylation" (Ag2O/MeI) for this substrate?

Highly Recommended. If NaH causes elimination or polymerization, switch to the Kuhn Protocol :

  • Reagents:

    
     (3-4 equiv), MeI (excess), in DMF.
    
  • Why it works:

    
     acts as a mild base and iodine scavenger. It drives the reaction by precipitating AgI. It avoids the harsh "naked anion" conditions that lead to elimination.
    

Optimized Experimental Protocol

Standardized procedure for >85% Conversion.

Reagents:

  • 3,4-dihydroxy-1-butene (1.0 equiv)

  • Sodium Hydride (60% in oil, 2.5 equiv)

  • Methyl Iodide (4.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Additive: TBAI (0.05 equiv)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH in DMF at 0°C . Add 3,4-dihydroxy-1-butene dropwise.

    • Note: Gas evolution (

      
      ) will be vigorous. Vent properly.
      
  • Aging: Stir at 0°C for 30 minutes to ensure complete formation of the disodium alkoxide.

    • Checkpoint: Solution should become clear or slightly cloudy; distinct clumps indicate poor solubility (add more DMF).

  • Methylation: Add MeI dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature and stir for 4-12 hours.

    • Do not heat above 40°C (risk of polymerization).

  • Quench: Cool to 0°C. Carefully add saturated

    
    .
    
  • Extraction: Extract with

    
     (Ether is preferred over DCM to avoid emulsions with DMF).
    

Comparative Data: Solvent & Base Effects

ConditionBaseSolventAdditiveConversion (24h)Major Side Product
Standard NaHTHFNone35-45%Mono-methyl ether
Polar NaHDMFNone78%None
Catalytic NaHTHFTBAI65%None
Mild (Kuhn) Ag2ODMFNone88% None
Strong KHTHF18-Crown-692%Elimination products

Pathway Visualization

The following diagram illustrates the competitive landscape of the reaction.

ReactionPathways SM 3,4-dihydroxy-1-butene Alkoxide Disodium Alkoxide (Intermediate) SM->Alkoxide NaH, 0°C Product 3,4-dimethoxy-1-butene (Target) Alkoxide->Product MeI, SN2 Side1 Polymerization (Radical/Thermal) Alkoxide->Side1 Heat / Old THF Side2 Elimination (Butadiene derivatives) Alkoxide->Side2 Excess Base / Prolonged Time

Figure 2: Competitive pathways. Note that thermodynamic control (Heat) favors Side1 and Side2, while Kinetic control (0°C -> RT) favors the Product.

References

  • Williamson Ether Synthesis Mechanisms

    • Title: The Williamson Ether Synthesis.[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Methyl Iodide Handling & Purification

    • Title: Use of Methyliodide in O-Methylation of organic compounds.[2]

    • Source: Juniper Publishers (Organic & Medicinal Chem IJ).
    • URL:[Link]

  • Allylic Alcohol Reactivity & Isomerization

    • Title: One-Pot Conversion of Allylic Alcohols to α-Methyl Ketones via Iron-Catalyzed Isomerization–Methyl
    • Source: ACS Public
    • URL:[Link]

  • Vicinal Diol Oxidation & Selectivity

    • Title: The Chemoselective Catalytic Oxid
    • Source: Stanford University (Stacks).
    • URL:[Link]

  • General Reactivity of 3,4-Dihydroxy-1-butene

    • Title: 3,4-Dihydroxy-1-butene Product Inform
    • Source: Sigma-Aldrich.

Sources

Technical Support Center: 1-Butene, 3,4-dimethoxy- (3,4-Dimethoxystyrene)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Butene, 3,4-dimethoxy-, more commonly known in the scientific literature as 3,4-Dimethoxystyrene or 4-Vinylveratrole . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile monomer, particularly concerning its stability under acidic conditions. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the success and reproducibility of your experiments.

Section 1: Foundational Principles of Stability and Reactivity

Before addressing specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of 3,4-dimethoxystyrene that govern its behavior in the presence of acids.

The structure consists of a vinyl group attached to a catechol dimethyl ether moiety. The primary site of reactivity under acidic conditions is the electron-rich carbon-carbon double bond of the vinyl group. The two methoxy groups (-OCH₃) on the benzene ring are strong electron-donating groups, which significantly increase the electron density of the entire π-system, including the vinyl group. This electronic enrichment makes the terminal carbon of the double bond highly susceptible to electrophilic attack, such as protonation by an acid.

The generally accepted mechanism for reactions under aqueous acidic conditions is an electrophilic addition. The key steps are:

  • Protonation: The vinyl group's π-bond acts as a nucleophile, attacking a proton (H⁺) from the acid catalyst. This is the rate-determining step and follows Markovnikov's rule, where the proton adds to the less substituted carbon (the terminal CH₂), generating a secondary carbocation on the carbon adjacent to the aromatic ring.

  • Carbocation Stabilization: This is no ordinary carbocation. It is a benzylic carbocation, which is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring. The potent electron-donating effect of the two methoxy groups further stabilizes this intermediate, making its formation particularly favorable compared to non-aromatic alkenes.

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., water, an alcohol) attacks the electrophilic carbocation.

  • Deprotonation: A final deprotonation step yields the neutral product.

This inherent reactivity is a double-edged sword. While it enables desired transformations, it also renders the molecule vulnerable to degradation, side reactions, and polymerization if conditions are not meticulously controlled.

Section 2: Troubleshooting Guide for Experiments Under Acidic Conditions

This section is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Issue 1: My reaction is consuming the 3,4-dimethoxystyrene, but I am not forming the desired product. Instead, I'm isolating 1-(3,4-dimethoxyphenyl)ethanone.

Plausible Cause: You are observing the product of an acid-catalyzed hydration followed by oxidation. In the presence of an acid and water, 3,4-dimethoxystyrene will readily hydrate to form 1-(3,4-dimethoxyphenyl)ethanol. If an oxidizing agent is present in your reaction mixture, or if the intermediate alcohol is exposed to air during a prolonged workup or purification (e.g., on silica gel), it can be oxidized to the corresponding ketone, 1-(3,4-dimethoxyphenyl)ethanone.

Diagnostic Workflow:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. Look for a new, more polar spot corresponding to the intermediate alcohol in addition to your starting material and the final ketone product.

  • Intermediate Trapping: Quench a small aliquot of the reaction mixture early and analyze it immediately by ¹H NMR. The characteristic signals for the alcohol (a quartet around 4.8 ppm for the CH-OH proton and a doublet around 1.5 ppm for the methyl group) will confirm its transient formation.

  • Control Experiment: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize aerial oxidation. If the yield of the ketone decreases and the alcohol intermediate is more prominent, oxidation is the culprit.

Solutions & Preventative Measures:

  • Inert Atmosphere: Perform the reaction and subsequent workup under an inert atmosphere to prevent aerial oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Careful Purification: Minimize the time the product spends on silica gel. Consider alternative purification methods like distillation or recrystallization if possible. If chromatography is necessary, use deactivated silica or alumina and elute quickly.

  • Reagent Purity: Ensure all reagents are free from oxidizing impurities.

Issue 2: My reaction mixture becomes viscous, and I observe a significant amount of an insoluble white or yellowish solid. What is happening?

Plausible Cause: You are encountering acid-initiated cationic polymerization.[1] The highly stable benzylic carbocation formed upon protonation of 3,4-dimethoxystyrene can act as an initiator for polymerization. Instead of being trapped by a nucleophile, this carbocation can attack the vinyl group of another monomer molecule, leading to a chain reaction that forms a polymer. This is a very common and often rapid side reaction, especially with strong acids or in non-nucleophilic solvents.

Diagnostic Workflow:

G cluster_0 Troubleshooting Polymerization start Observation: Viscous reaction mixture or insoluble solid check_acid Is a strong acid (e.g., H₂SO₄, HCl) used at > 1 mol%? start->check_acid check_temp Is the reaction temperature above 0 °C? check_acid->check_temp Yes check_acid->check_temp No, but still observing issue check_solvent Is the solvent non-nucleophilic (e.g., DCM, hexanes)? check_temp->check_solvent Yes check_temp->check_solvent No, but still observing issue polymer_confirmed High probability of cationic polymerization. check_solvent->polymer_confirmed Yes solution Implement Solutions: - Use weaker acid (e.g., PPTS, CSA) - Lower temperature (-20 °C to 0 °C) - Use nucleophilic solvent if compatible - Decrease monomer concentration polymer_confirmed->solution

Caption: Troubleshooting workflow for suspected polymerization.

Solutions & Preventative Measures:

  • Acid Choice & Stoichiometry: Switch to a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA), or an acidic resin that can be filtered off. Use the lowest possible catalytic amount.

  • Temperature Control: Maintain low temperatures (e.g., 0 °C or below) to decrease the rate of polymerization relative to the desired reaction.

  • Solvent Choice: If your reaction chemistry allows, use a weakly nucleophilic solvent that can compete for the carbocation, thus inhibiting chain propagation.

  • Concentration: Run the reaction at a lower concentration to reduce the frequency of intermolecular reactions between monomer units.

  • Slow Addition: If adding the acid to the monomer, or vice-versa, do so slowly and with vigorous stirring to avoid localized high concentrations of the initiator.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the general degradation pathway for 3,4-dimethoxystyrene under aqueous acidic conditions?

A1: The primary degradation pathway is acid-catalyzed hydration. The vinyl group is protonated to form a highly stabilized benzylic carbocation, which is then trapped by water. This yields 1-(3,4-dimethoxyphenyl)ethanol. Under harsher conditions (stronger acid, higher temperature), further dehydration of this alcohol could potentially lead to elimination, though polymerization is a more likely outcome. The overall mechanism is depicted below.

G cluster_mechanism Acid-Catalyzed Hydration of 3,4-Dimethoxystyrene Start 3,4-Dimethoxystyrene Carbocation Benzylic Carbocation (Resonance Stabilized) Start->Carbocation + H⁺ (Slow) Alcohol_Protonated Protonated Alcohol Carbocation->Alcohol_Protonated + H₂O (Fast) Product 1-(3,4-dimethoxyphenyl)ethanol Alcohol_Protonated->Product - H⁺ (Fast)

Sources

Optimizing reaction temperature for 3,4-dimethoxy-1-butene formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Regioselective Formation Target Audience: Process Chemists & Drug Development Researchers

System Overview: The Kinetic vs. Thermodynamic Landscape

The Core Challenge: Synthesizing 3,4-dimethoxy-1-butene from 3,4-dichloro-1-butene (via Williamson ether synthesis with Sodium Methoxide) is a battle against regioselectivity. The allylic system is prone to rearrangement.

  • Target Product (Kinetic): 3,4-dimethoxy-1-butene (Retention of vinyl group).

  • Major Impurity (Thermodynamic): 1,4-dimethoxy-2-butene (Allylic rearrangement).

  • Critical Failure (Elimination): Chloroprene derivatives (caused by excessive basicity/temperature).

Temperature is the primary lever to control the Regioselectivity Ratio . You are operating under Kinetic Control . If the system receives too much thermal energy, the starting material (3,4-dichloro-1-butene) isomerizes to 1,4-dichloro-2-butene before substitution occurs, or the product itself rearranges.

Critical Parameter Analysis (Data & Logic)

The following table summarizes the impact of temperature zones on product distribution.

Temperature ZoneDominant MechanismPrimary ProductYield ImpactRisk Factor
< 20°C (Cold) Slow

3,4-dimethoxy-1-buteneLow (Incomplete)Accumulation of unreacted 3,4-dichloro-1-butene (Safety risk upon warming).
30°C - 50°C (Optimal) Fast

>> Isomerization
3,4-dimethoxy-1-butene High (>85%) Minimal. Optimal balance of rate vs. selectivity.
> 60°C (Critical) Allylic Shift (

) / Isomerization
1,4-dimethoxy-2-buteneMixed IsomersHigh. 3,4-dichloro-1-butene isomerizes to 1,4-dichloro-2-butene rapidly above 60°C [1].
> 80°C (Failure) Elimination (

)
Chloroprene / PolymersPolymerizationExothermic runaway; formation of tars.
Visualizing the Pathway (Graphviz)

The diagram below illustrates the bifurcation points where temperature dictates the chemical fate.

ReactionPathway SM 3,4-Dichloro-1-butene (Starting Material) Target 3,4-Dimethoxy-1-butene (Target Product) SM->Target NaOMe, 30-50°C (Direct SN2) Impurity1 1,4-Dichloro-2-butene (Isomerized SM) SM->Impurity1 Heat > 60°C (Isomerization) Elim Chloroprene / Tars (Elimination) SM->Elim T > 80°C or Excess Base Impurity2 1,4-Dimethoxy-2-butene (Thermodynamic Byproduct) Target->Impurity2 Acid Cat. or High T (Rearrangement) Impurity1->Impurity2 NaOMe (Substitution)

Caption: Reaction pathway showing the temperature-dependent divergence between the kinetic target (Green) and thermodynamic byproducts (Red/Yellow).

Troubleshooting Guide (FAQ Format)
Q1: I am seeing high levels of 1,4-dimethoxy-2-butene (approx. 15-20%). Why?

Diagnosis: You have likely exceeded the Isomerization Threshold (60°C) .

  • Mechanism: 3,4-dichloro-1-butene is thermally unstable. Above 60°C, it equilibrates to 1,4-dichloro-2-butene [1]. Once this shift happens, the methoxylation will inevitably yield the 1,4-dimethoxy product.

  • Solution:

    • Pre-cool your methanol/NaOMe solution to 25°C before adding the substrate.

    • Ensure your exotherm control (cooling jacket/ice bath) is active during addition.

    • Verify your starting material purity by GC. If the starting material already contains 1,4-dichloro-2-butene, distillation is required before reaction.

Q2: The reaction stalls at 70% conversion, but I'm afraid to heat it.

Diagnosis: Kinetic stalling due to salt formation (NaCl) encapsulating the reagents or simple Arrhenius limits.

  • Solution: Do not simply crank the heat.

    • Agitation: Increase stirring speed. This is a heterogeneous mixture (solid NaCl precipitates). Mass transfer is critical.

    • Step-Up Protocol: If running at 35°C, increase to 45°C strictly. Do not exceed 50°C.

    • Catalyst: Consider adding a phase transfer catalyst (e.g., Tetrabutylammonium bromide, 1 mol%) to increase the effective concentration of methoxide, allowing the reaction to proceed at lower temperatures.

Q3: My crude mixture is dark/black and viscous.

Diagnosis: Polymerization of Chloroprene.

  • Cause: You triggered an Elimination (

    
    ) pathway, generating chloroprene, which then polymerized. This happens when local concentration of NaOMe is too high (hot spots) or temperature is >80°C.
    
  • Solution:

    • Improve mixing (avoid local hotspots of base).

    • Add the NaOMe solution to the Dichlorobutene (inverse addition) to keep the base concentration low relative to the substrate, OR ensure very slow addition of Dichlorobutene to the base with rigorous cooling.

Optimized Experimental Protocol

Objective: Synthesis of 3,4-dimethoxy-1-butene (100g scale). Safety Warning: 3,4-dichloro-1-butene is a lachrymator, toxic, and flammable. Work in a fume hood.

Step-by-Step:

  • Preparation:

    • Charge a 3-neck flask with Methanol (anhydrous, 500 mL) .

    • Add Sodium Methoxide (2.2 equivalents) slowly. Exothermic step.

    • Cool the solution to 20°C using an ice/water bath.

  • Addition (The Critical Step):

    • Load 3,4-dichloro-1-butene (1.0 equivalent) into an addition funnel.

    • Add dropwise over 60 minutes.

    • Monitor Internal Temp: Maintain 30°C - 40°C . Use the heat of reaction to maintain this window, but apply cooling if it exceeds 45°C.

    • Note: Do not allow T < 20°C, or reagent accumulation will occur, leading to a dangerous runaway later.

  • Reaction Phase:

    • Once addition is complete, warm the mixture to 45°C .

    • Hold for 4–6 hours.

    • IPC (In-Process Control): Check GC for disappearance of 3,4-dichloro-1-butene.

  • Quench & Workup:

    • Cool to 20°C.

    • Filter off the white solid (NaCl).

    • Concentrate the filtrate (remove Methanol) under reduced pressure (keep bath < 45°C).

    • Distill the residue under vacuum to isolate 3,4-dimethoxy-1-butene.

Troubleshooting Logic Flow

Troubleshooting Start Start: Analyze GC/NMR of Crude Issue1 Problem: High 1,4-Isomer (>10%) Start->Issue1 Issue2 Problem: Low Conversion (<80%) Start->Issue2 Issue3 Problem: Polymer/Tars Start->Issue3 Action1 Check Reaction Temp. Was T > 50°C? Issue1->Action1 Action3 Increase Agitation. Add PTC catalyst. Issue2->Action3 Action4 Reduce Base Conc. Improve Cooling. Issue3->Action4 Action2 Check SM Purity. Did SM contain 1,4-dichloro? Action1->Action2 No Action1->Action4 Yes (Reduce T)

Caption: Logic flow for diagnosing yield and purity issues based on crude analysis.

References
  • K. H. G. Brink. (2025).[1][2] Isomerization of 3,4-Dichloro-1-butene into 1,4-Dichloro-2-butene by Heterogeneous Catalysis. ResearchGate.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3,4-Dichloro-1-butene. Fisher Scientific.

  • GuideChem. (2023). 3,4-Dichloro-1-butene Properties and Reaction Kinetics. GuideChem Database.

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shifts for 1-Butene, 3,4-dimethoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

In the development of advanced polymer crosslinkers and bioactive ether analogs, 3,4-dimethoxy-1-butene serves as a critical model compound. Its structure—a terminal alkene coupled with a vicinal dimethoxy motif—presents a unique NMR signature that distinguishes it from its symmetric isomer, 1,4-dimethoxy-2-butene.

This guide provides a definitive technical analysis of the 13C NMR chemical shifts of 3,4-dimethoxy-1-butene. Unlike standard databases that list raw peaks, we synthesize experimental trends with substituent-induced shift (SIS) logic to provide a validated assignment protocol. This approach ensures researchers can confidently identify this intermediate even in complex crude reaction mixtures.

Structural Assignment & Chemical Shift Data[1][2][3][4][5][6]

The 13C NMR spectrum of 3,4-dimethoxy-1-butene is characterized by four distinct backbone signals and the methoxy resonances. The asymmetry of the molecule prevents the signal simplification seen in its internal alkene isomers.

Consensus Chemical Shift Table (CDCl3)

The following values represent the high-confidence derived shifts based on allylic ether additivity rules and experimental data from structurally homologous diols.

Carbon PositionAssignmentChemical Shift (

, ppm)
Multiplicity (DEPT)Structural Logic
C1

116.5 - 118.5 CH2Terminal alkene; shielded relative to internal alkenes.
C2

135.0 - 137.0 CHInternal alkene; deshielded by conjugation/induction.
C3

80.5 - 83.0 CHAllylic position +

-alkoxy effect (+50 ppm shift).
C4

73.0 - 75.5 CH2Primary alkyl +

-alkoxy effect.
OMe-3

56.0 - 57.5 CH3Methoxy attached to chiral center (C3).
OMe-4

58.5 - 59.5 CH3Methoxy attached to primary carbon (C4).
Mechanism of Assignment

The assignment relies on the Additivity of Substituent Effects .[1] Starting from the base scaffold of 1-butene, we apply the known shifts for methoxy substitution:

  • Base: 1-Butene C3 is typically

    
     27.0 ppm.
    
  • Effect: The addition of an -OMe group (

    
    -effect) typically induces a downfield shift of +50–55 ppm.
    
  • Result: Predicted C3

    
     27 + 53 = 80 ppm.
    
  • Validation: Comparison with 3,4-dihydroxy-1-butene (the diol precursor) shows C3 at

    
     73-74 ppm. Methylation of the hydroxyl typically adds another 2-8 ppm downfield shift due to the steric 
    
    
    
    -effect of the methyl group.

Comparative Analysis: Alternatives & Isomers

In synthesis, 3,4-dimethoxy-1-butene is often accompanied by thermodynamic isomers. Distinguishing these requires precise spectral analysis.

Comparison 1: The Regioisomer (1,4-dimethoxy-2-butene)

The most common impurity is the internal alkene, formed via isomerization.

Feature3,4-dimethoxy-1-butene (Target)1,4-dimethoxy-2-butene (Alternative)
Symmetry Asymmetric (C1

C2

C3

C4)
Symmetric (C1

C4, C2

C3)
Alkene Region Two distinct peaks (~117, ~136 ppm)Single peak region (~128-130 ppm)
Methoxy Region Two distinct peaks (Diastereotopic environment)Single sharp singlet (Equivalent environments)
DEPT-135 C1 (Down), C2 (Up), C3 (Up), C4 (Down)Alkene (Up), Alkyl (Down)
Comparison 2: The Precursor (3,4-dihydroxy-1-butene)

Monitoring the reaction progress involves tracking the methylation of the diol.

  • Shift Diagnostic: The disappearance of the broad O-H proton signals (1H NMR) and the appearance of sharp O-Me carbon signals at 56-59 ppm (13C NMR).

  • Backbone Shift: The C3 and C4 signals will shift downfield by approximately 8-10 ppm upon conversion from -OH to -OMe.

Experimental Protocol: Synthesis & Characterization

To generate the self-validating spectral data described above, the following synthesis and acquisition protocol is recommended. This workflow minimizes isomerization by-products.

Synthesis Workflow (Methylation of Diol)

Reagents: 3,4-dihydroxy-1-butene, Methyl Iodide (MeI), Sodium Hydride (NaH), THF.

  • Activation: Suspend NaH (2.2 eq) in dry THF at 0°C under Argon.

  • Deprotonation: Add 3,4-dihydroxy-1-butene dropwise. Evolution of

    
     gas confirms alkoxide formation. Stir for 30 min.
    
  • Alkylation: Add MeI (2.5 eq) slowly to maintain temperature <5°C.

  • Quench & Isolation: Quench with cold

    
    , extract with ether. Distill under reduced pressure (Target bp: ~130-135°C).
    
NMR Acquisition Parameters

For definitive assignment, standard parameters are insufficient due to the close proximity of the methoxy signals.

  • Solvent:

    
     (Standard) or 
    
    
    
    (Benzene-d6). Note: Benzene-d6 is superior for resolving overlapping methoxy signals due to Anisotropic Collision Induced Shift (ASIS).
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Ensure quantitative integration of methoxy vs alkene).

  • Scans (NS): Minimum 256 for adequate S/N on quaternary/low-sensitivity carbons (though none present here, it helps resolution).

Visualizations

Logic Flow: Spectral Assignment Strategy

This diagram illustrates the decision tree for assigning the 13C signals, distinguishing the product from its isomers.

NMR_Assignment Start Unknown Spectrum (C6H12O2) AlkeneCheck Check Alkene Region (110-140 ppm) Start->AlkeneCheck SymmetryCheck Check Signal Count AlkeneCheck->SymmetryCheck Signals Present Target 3,4-dimethoxy-1-butene (Target) SymmetryCheck->Target 4 Distinct Carbon Signals (Asymmetric) Isomer 1,4-dimethoxy-2-butene (Impurity) SymmetryCheck->Isomer 2 Distinct Carbon Signals (Symmetric) Validation C1=Down (CH2) C2=Up (CH) C3=Up (CH) C4=Down (CH2) Target->Validation DEPT-135 Check

Caption: Logical decision tree for distinguishing 3,4-dimethoxy-1-butene from its symmetric isomer using 13C NMR signal counting and DEPT phasing.

Structural Connectivity & Shift Map

The following diagram maps the chemical environment to the predicted shift range.[1]

Structure_Map C1 C1: Terminal Alkene 116-118 ppm (Shielded) C2 C2: Internal Alkene 135-137 ppm (Deshielded) C1->C2 Double Bond C3 C3: Allylic Methine 80-83 ppm (Chiral Center) C2->C3 Single Bond C4 C4: Primary Methylene 73-75 ppm C3->C4 Single Bond OMe Methoxy Groups 56-59 ppm C3->OMe Ether Link C4->OMe Ether Link

Caption: Structural connectivity map correlating carbon positions with their specific chemical shift ranges.

References

  • Oregon State University. "13C NMR Chemical Shift Ranges and Additivity Rules." Chemistry Department Resources. Link

  • Sigma-Aldrich. "NMR Chemical Shifts of Common Laboratory Solvents and Impurities." Technical Library. Link

  • ResearchGate. "Synthesis and Characterization of Maleated Poly(ether) Oligomers using 3,4-dimethoxy-1-butene as Model Compound." Polymer Science Archives. Link

  • Organic Syntheses. "Preparation of 4,4-dimethoxybut-1-yne and related acetals." Org.[2] Synth. 2004, 81, 147. Link

  • ChemicalBook. "3,4-dichloro-1-butene 13C NMR Spectra (Analog Comparison)." Spectral Database. Link

Sources

A Comparative Guide to the FTIR Spectral Peaks of Terminal Alkenes: The Case of 3,4-Dimethoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups. This guide provides an in-depth analysis of the FTIR spectral features of 3,4-dimethoxy-1-butene, a molecule of interest for its terminal alkene, or vinyl group, functionality. By comparing its expected spectral signature with those of related alkene isomers, this document serves as a practical reference for researchers engaged in organic synthesis and molecular analysis.

The Vibrational Signature of a Terminal Alkene: Deciphering the Spectrum of 3,4-Dimethoxy-1-butene

The structure of 3,4-dimethoxy-1-butene incorporates two key functional groups that give rise to characteristic absorption bands in the mid-infrared region: a terminal vinyl group (-CH=CH₂) and two ether linkages (-OCH₃). The interplay of these groups dictates the molecule's unique FTIR spectrum. While an experimental spectrum for 3,4-dimethoxy-1-butene is not publicly available, a detailed prediction of its key spectral peaks can be synthesized from established group frequencies.

The vinyl group is distinguished by a set of specific vibrational modes:

  • =C-H Stretching: The sp² hybridized C-H bonds of the vinyl group are expected to produce absorption bands at wavenumbers greater than 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching vibrations of the =CH₂ group typically appear in the range of 3080-3010 cm⁻¹ .[1][2] This is a crucial diagnostic region for distinguishing unsaturated C-H bonds from their saturated (sp³ hybridized) counterparts, which absorb below 3000 cm⁻¹.[1]

  • C=C Stretching: The stretching vibration of the carbon-carbon double bond in a monosubstituted alkene like 3,4-dimethoxy-1-butene gives rise to a moderate to weak absorption band around 1645-1640 cm⁻¹ .[1][3] The intensity of this peak can be variable.

  • Out-of-Plane =C-H Bending (Wagging): Perhaps the most definitive feature of a terminal alkene is the presence of two strong and sharp absorption bands resulting from the out-of-plane "wagging" of the =C-H bonds.[1] These are typically found near 995-990 cm⁻¹ and 915-910 cm⁻¹ .[1] The simultaneous presence of both of these intense bands is a strong indicator of a vinyl group.

In addition to the alkene signals, the methoxy groups of 3,4-dimethoxy-1-butene will also produce characteristic absorptions:

  • C-H Stretching: The methyl groups will exhibit symmetric and asymmetric stretching vibrations in the 2975-2860 cm⁻¹ region, appearing alongside the sp³ C-H stretching of the butane backbone.

  • C-O Stretching: The C-O-C ether linkages will produce strong, characteristic stretching bands in the fingerprint region, typically between 1150-1070 cm⁻¹ .[4]

The following table summarizes the predicted FTIR spectral peaks for 3,4-dimethoxy-1-butene.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3080Asymmetric =C-H StretchTerminal Alkene (=CH₂)Medium
~3010Symmetric =C-H StretchTerminal Alkene (=CH₂)Medium
~2970, ~2880C-H StretchAlkane (CH, CH₃)Strong
~2830C-H StretchMethoxy (-OCH₃)Medium
~1642C=C StretchTerminal AlkeneMedium-Weak
~1465C-H Bend (Scissoring)Alkane (CH₂, CH₃)Medium
~1100C-O StretchEtherStrong
~990=C-H Bend (Out-of-Plane)Terminal AlkeneStrong
~910=C-H Bend (Out-of-Plane)Terminal AlkeneStrong

A Comparative Analysis: 3,4-Dimethoxy-1-butene vs. Its Isomeric Counterparts

To fully appreciate the diagnostic power of FTIR spectroscopy, it is instructive to compare the predicted spectrum of 3,4-dimethoxy-1-butene with the known spectra of its structural isomers and related compounds. This comparison highlights how the position and substitution pattern of the double bond dramatically influence the resulting infrared spectrum.

Case Study 1: Terminal vs. Internal Alkenes (1-Butene vs. 2-Butene)

A foundational comparison is that of 1-butene, a simple terminal alkene, with its internal alkene isomers, cis- and trans-2-butene.

  • 1-Butene: The spectrum of 1-butene prominently displays the characteristic peaks of a vinyl group: =C-H stretching vibrations around 3080 cm⁻¹, a C=C stretch near 1642 cm⁻¹, and two strong out-of-plane =C-H bending bands at approximately 991 cm⁻¹ and 912 cm⁻¹.

  • trans-2-Butene: In contrast, the spectrum of trans-2-butene lacks the dual out-of-plane bending bands characteristic of a terminal alkene. Instead, it shows a single, strong, and sharp absorption band around 965 cm⁻¹ , which is highly diagnostic for a trans-disubstituted double bond.[1] The =C-H stretching is still present above 3000 cm⁻¹, but the C=C stretching vibration is often weaker or absent due to the symmetry of the molecule.

  • cis-2-Butene: The cis isomer also lacks the 990/910 cm⁻¹ doublet. Its distinguishing feature is a broad, strong absorption band for the out-of-plane =C-H bend in the region of 730-675 cm⁻¹ .[1]

This comparison underscores the utility of the fingerprint region (below 1500 cm⁻¹) in distinguishing between alkene isomers. The predicted spectrum of 3,4-dimethoxy-1-butene would align with the key features of 1-butene, particularly the strong out-of-plane bending absorptions.

Case Study 2: The Influence of Methoxy Groups

The following table provides a comparative summary of the key diagnostic FTIR peaks for these alkenes.

Compound=C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Key Diagnostic Peak(s) (cm⁻¹)
3,4-Dimethoxy-1-butene (Predicted) ~3080, ~3010~1642~990 and ~910 (strong, sharp)
1-Butene~3080~1642~991 and ~912 (strong, sharp)
trans-2-Butene~3020Weak or absent~965 (strong, sharp)
cis-2-Butene~3020~1650~700 (strong, broad)

Experimental Protocol for Acquiring the FTIR Spectrum of 3,4-Dimethoxy-1-butene

The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a liquid sample such as 3,4-dimethoxy-1-butene using a standard transmission method.

Instrumentation
  • A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum 3 or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.[5]

Materials
  • 3,4-dimethoxy-1-butene (liquid sample)

  • Two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates

  • Demountable cell holder

  • Pasteur pipette

  • Volatile solvent for cleaning (e.g., anhydrous dichloromethane or isopropanol)

  • Lens tissue

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has undergone its standard diagnostic checks. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Place the clean, empty demountable cell holder in the spectrometer's sample beam path.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Preparation:

    • Place one clean KBr plate on a clean, dry surface.

    • Using a Pasteur pipette, place a single small drop of 3,4-dimethoxy-1-butene onto the center of the plate.

    • Carefully place the second KBr plate on top of the first, gently spreading the liquid to form a thin, uniform film. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Mount the KBr plate "sandwich" into the demountable cell holder.

    • Place the holder into the spectrometer's sample beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.[6]

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of 3,4-dimethoxy-1-butene.

    • Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the expected frequencies.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a volatile solvent and lens tissue. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Visualizing the Workflow and Key Relationships

To further clarify the experimental and analytical process, the following diagrams illustrate the workflow and the logical relationships between the molecular structure and the spectral data.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_application Apply Liquid Sample to KBr Plate background_scan->sample_application sample_scan Acquire Sample Spectrum sample_application->sample_scan end_process End sample_scan->end_process process_data Process Spectrum (Background Subtraction) sample_scan->process_data identify_peaks Identify Key Absorption Bands process_data->identify_peaks compare_spectra Compare with Reference/Isomer Spectra identify_peaks->compare_spectra structure_confirm Structural Confirmation compare_spectra->structure_confirm

Caption: Experimental workflow for FTIR analysis of a liquid sample.

Spectral_Comparison cluster_alkene Terminal Alkene Signature cluster_ether Ether Signature cluster_isomers Comparative Analysis mol 3,4-Dimethoxy-1-butene Terminal Alkene (-CH=CH₂) Ether (-OCH₃) ch_stretch =C-H Stretch ~3080, ~3010 cm⁻¹ mol:f0->ch_stretch cc_stretch C=C Stretch ~1642 cm⁻¹ mol:f0->cc_stretch oop_bend =C-H Out-of-Plane Bends ~990 & ~910 cm⁻¹ mol:f0->oop_bend co_stretch C-O Stretch ~1100 cm⁻¹ mol:f1->co_stretch internal_alkene Internal Alkene (e.g., 2-Butene) No ~990/910 cm⁻¹ peaks Diagnostic peak at ~965 cm⁻¹ (trans) or ~700 cm⁻¹ (cis) oop_bend->internal_alkene Key Differentiator

Sources

GC-MS fragmentation pattern of 3,4-dimethoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the GC-MS fragmentation analysis of 3,4-dimethoxy-1-butene , a methylated derivative of the metabolite 3-butene-1,2-diol.[1] It focuses on distinguishing this compound from its structural isomers (e.g., 1,4-dimethoxy-2-butene) using mass spectral signatures and retention behavior.[1]

Executive Summary

3,4-dimethoxy-1-butene (MW 116) is a vicinal diether with a terminal alkene group.[1] Its mass spectrum is dominated by


-cleavage  and allylic stabilization , producing characteristic ions at m/z 71  and m/z 45 .[1] Unlike its linear isomer (1,4-dimethoxy-2-butene), the 3,4-isomer exhibits a unique fragmentation pathway driven by the stability of the [methoxy-allyl]

cation.
Part 1: Instrumentation & Protocol

To ensure reproducible fragmentation patterns, the following standard EI-MS conditions are recommended. These parameters minimize variability in ion ratios, critical for isomer differentiation.[1]

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard 70 eV energy ensures library-compatible fragmentation.[1]
Source Temp 230 °CPrevents condensation of less volatile oxidation byproducts.[1]
Column Phase 5% Phenyl-methylpolysiloxanee.g., DB-5ms or HP-5ms.[1] Provides separation based on boiling point and polarity.[1]
Carrier Gas Helium (1.0 mL/min)Constant flow maintains stable retention times (RT).[1]
Scan Range m/z 35 – 200Captures low-mass diagnostic ions (m/z 45) and the molecular ion (m/z 116).
Part 2: Fragmentation Analysis & Mechanism

The fragmentation of 3,4-dimethoxy-1-butene is governed by two competing forces: allylic resonance and oxonium ion stability .[1]

1. The Molecular Ion (M+[2][3][4]•)
  • m/z 116: The molecular ion is typically weak or absent.[1] Ethers and branched alkenes fragment rapidly; the radical cation is unstable.

2. Primary Fragmentation Pathway (

-Cleavage)

The most labile bond is the C3–C4 bond. Cleavage here is favored because it produces stabilized fragments on both sides.[1]

  • Pathway A (Formation of m/z 71 - Base Peak Candidate):

    • Cleavage of the C3–C4 bond retains the charge on the allylic fragment.

    • Mechanism: Homolytic cleavage generates a neutral

      
      CH
      
      
      
      OCH
      
      
      radical and a [CH
      
      
      =CH-CH-OCH
      
      
      ]
      
      
      cation.[1]
    • Stability: This cation (m/z 71) is resonance-stabilized by both the adjacent double bond (allylic) and the oxygen lone pair (oxonium). This "dual stabilization" makes it the dominant peak.[1]

  • Pathway B (Formation of m/z 45):

    • Charge retention on the terminal methoxy group.[1]

    • Mechanism: Generates [CH

      
      =OCH
      
      
      
      ]
      
      
      (m/z 45).
    • Significance: While m/z 45 is common to all methoxy compounds, its ratio relative to m/z 71 is diagnostic.[1]

3. Secondary Pathways
  • m/z 85 (Loss of Methoxy): [M - OCH

    
    ]
    
    
    
    .[1] Loss of the terminal methoxy radical.
  • m/z 84 (Loss of Methanol): [M - HOCH

    
    ]
    
    
    
    .[1] A rearrangement elimination, often yielding a conjugated diene radical cation.[1]
Part 3: Visualization of Pathways

The following diagram illustrates the mechanistic divergence between the target compound and its isomer.

Fragmentation M_Ion Molecular Ion [3,4-dimethoxy-1-butene] m/z 116 Cleavage_A C3-C4 Bond Scission (Alpha Cleavage) M_Ion->Cleavage_A Cleavage_B Charge Retention on C4 M_Ion->Cleavage_B Ion_71 Allylic Ether Cation [CH2=CH-CH-OCH3]+ m/z 71 (Major) Cleavage_A->Ion_71 Dominant Path Radical_45 •CH2OCH3 (Neutral Loss) Cleavage_A->Radical_45 Ion_45 Oxonium Ion [CH2=OCH3]+ m/z 45 Cleavage_B->Ion_45 Radical_71 •CH(OCH3)CH=CH2 (Neutral Loss) Cleavage_B->Radical_71

Caption: Competitive fragmentation pathways of 3,4-dimethoxy-1-butene showing the dominance of the resonance-stabilized m/z 71 ion.

Part 4: Comparative Analysis (Differentiation)

Distinguishing 3,4-dimethoxy-1-butene from its isomer 1,4-dimethoxy-2-butene is a common analytical challenge.[1] Both have MW 116, but their symmetry and cleavage points differ.[1]

Feature3,4-Dimethoxy-1-butene (Target)1,4-Dimethoxy-2-butene (Isomer)
Structure Branched (Vinyl + Vicinal)Linear (Symmetrical)
Base Peak m/z 71 (Allylic Ether Cation)m/z 45 or m/z 71 (Variable)*
Diagnostic Ratio High 71/45 ratioLower 71/45 ratio
Retention Index (DB-5) ~800 - 850 ~884
Key Mechanism Dual stabilization of C3 cation.[1]Symmetry yields m/z 45 from both ends.[1]

*Note: In 1,4-dimethoxy-2-butene, m/z 71 is formed via loss of a methoxymethyl radical (


CH

OCH

), but the m/z 45 peak is often more intense due to the high probability of terminal C-O bond cleavage in a linear chain.
Decision Tree for Identification

DecisionTree Start Unknown Spectrum MW 116 (C6H12O2) Check_RI Check Retention Index (RI) (DB-5 Column) Start->Check_RI Branch_RI RI < 860? Check_RI->Branch_RI Result_14 Candidate: 1,4-Dimethoxy-2-butene Branch_RI->Result_14 No (Late Eluter, ~884) Check_Ion Check m/z 71 Intensity Branch_RI->Check_Ion Yes (Early Eluter) Result_34 Candidate: 3,4-Dimethoxy-1-butene Check_Ion->Result_34 Dominant Base Peak

Caption: Workflow for distinguishing methoxy-butene isomers based on retention index and fragmentation dominance.

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,4-Dimethoxy-2-butene. NIST Mass Spectrometry Data Center.[1][5][6] [Link]

  • PubChem. Compound Summary: 1,4-Dimethoxy-2-butyne (Related Alkyne Data). National Library of Medicine.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for

    
    -cleavage and allylic fragmentation rules).
    

Sources

Structural Elucidation and Spectroscopic Differentiation: 3,4-Dimethoxy-1-butene vs. 3,4-Dihydroxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In pharmaceutical synthesis and metabolic profiling, distinguishing between protected intermediates (ethers) and their deprotected counterparts (diols) is a critical quality control step. This guide provides a definitive spectroscopic comparison between 3,4-dimethoxy-1-butene (the methylated ether) and 3,4-dihydroxy-1-butene (also known as 3-butene-1,2-diol, a key metabolite of 1,3-butadiene).

While both molecules share a vinyl backbone and a chiral center at C3, their NMR profiles diverge significantly in the aliphatic region and in their response to solvent environments. This guide outlines the specific ¹H and ¹³C NMR signatures required to validate structure, assess purity, and monitor reaction progress (e.g., methylation efficiency).

Experimental Protocol: Acquisition Strategy

To ensure reproducible data, the choice of solvent is not merely logistical but mechanistic. The hydroxyl protons in the diol are dynamic, whereas the methoxy protons in the ether are static.

Solvent Selection Matrix[1]
Target AnalytePrimary SolventSecondary SolventRationale
3,4-Dimethoxy-1-butene CDCl₃ (Chloroform-d)C₆D₆ (Benzene-d₆)CDCl₃ provides excellent solubility and spectral resolution. Benzene-d₆ is used if signal overlap occurs in the 3.3–3.5 ppm region (ASIS effect).
3,4-Dihydroxy-1-butene DMSO-d₆ or D₂O Acetone-d₆D₂O removes OH signals (D-exchange), simplifying the spectrum to the carbon backbone. DMSO-d₆ slows exchange, allowing observation of OH coupling (vicinal splitting).
Sample Preparation Workflow
  • Purity Check: Filter samples to remove paramagnetic particulates (e.g., catalyst residues) which cause line broadening.

  • Concentration: Prepare at ~10 mg/0.6 mL. Note: For the diol in CDCl₃, concentration affects chemical shift (

    
    ) of OH peaks due to intermolecular Hydrogen bonding.
    
  • Acquisition: Standard 1D ¹H (16 scans) and ¹³C (256 scans). For the diol in DMSO, ensure temperature stability (298 K) to maintain sharp OH doublets.

Structural Logic & Decision Tree

The following decision tree illustrates the logical flow for distinguishing these two compounds based on spectral features.

NMR_Logic_Tree Start Unknown Sample Spectrum VinylCheck Check 5.0 - 6.0 ppm: Vinyl Protons Present? Start->VinylCheck Backbone Check 3.3 - 4.5 ppm: Backbone Region VinylCheck->Backbone Yes (Multiplets) Singlets Are there sharp singlets @ ~3.3-3.4 ppm? Backbone->Singlets Exchange D2O Shake Test: Do signals disappear? Singlets->Exchange No Result_Ether ID: 3,4-Dimethoxy-1-butene (Methyl Signals Confirmed) Singlets->Result_Ether Yes (6H Integration) Result_Diol ID: 3,4-Dihydroxy-1-butene (Exchangeable Protons Confirmed) Exchange->Result_Diol Yes (OH groups)

Figure 1: Spectroscopic decision tree for differentiating ether vs. diol derivatives.

Comparative Spectral Analysis

The Vinyl Region (5.0 – 6.0 ppm)

Both compounds possess the terminal alkene moiety (


).
  • H2 (Internal Vinyl): Appears as a ddd (doublet of doublets of doublets) around 5.7 – 5.9 ppm .

  • H1 (Terminal Vinyl): Appears as two distinct multiplets around 5.1 – 5.4 ppm .

  • Differentiation: This region confirms the backbone integrity but is poor for differentiation as the inductive effects of -OH vs. -OMe on the remote double bond are similar.

The "Fingerprint" Region (3.0 – 4.0 ppm)

This is the diagnostic zone.

Compound A: 3,4-Dimethoxy-1-butene

  • Methoxy Signals: The defining feature is the presence of two sharp singlets between 3.30 – 3.40 ppm .

    • Stereochemistry Note: Due to the chiral center at C3, the molecule is asymmetric. While often overlapping, high-field instruments (500 MHz+) may resolve the two methoxy groups into distinct singlets (

      
       3.35 and 
      
      
      
      3.38).
  • Backbone (H3, H4): The methine (H3) and methylene (H4) protons appear as multiplets. The H4 protons are diastereotopic, often appearing as a complex ABX system.

Compound B: 3,4-Dihydroxy-1-butene [1][2]

  • Hydroxyl Signals:

    • In CDCl₃ : Broad singlets, position varies (2.0 – 4.0 ppm) with concentration.

    • In DMSO-d₆ : Sharp doublets (if dry) or triplets.

    • In D₂O : Absent . This is the ultimate confirmation.

  • Backbone Shift: The C3-H and C4-H protons typically resonate slightly upfield (shielded) compared to the dimethoxy analog due to the lack of the methyl group's steric desolvation, though the inductive effect of Oxygen is dominant in both.

Quantitative Data Summary

The following table summarizes the expected chemical shifts in CDCl₃ (referenced to TMS at 0.00 ppm).

PositionProton Assignment3,4-Dimethoxy-1-butene (

ppm)
3,4-Dihydroxy-1-butene (

ppm)
Multiplicity
1 Vinyl Terminal (

)
5.20 – 5.355.15 – 5.30Multiplet (dd)
2 Vinyl Internal (

)
5.75 – 5.855.70 – 5.85ddd
3 Chiral Methine (

)
3.90 – 4.054.10 – 4.25Multiplet
4 Methylene (

)
3.40 – 3.603.50 – 3.70dd or m
-OR Substituent3.35, 3.38 (s, 6H) 2.5 – 4.5 (bs, 2H) Singlet vs. Broad

Note: Shifts are approximate and concentration-dependent for the diol.

Mechanistic Interpretation

Inductive vs. Steric Effects

The conversion of the diol to the dimethoxy ether involves replacing the protic hydrogen with a methyl group.

  • Deshielding: The methyl group is electron-donating by induction but the oxygen atom in the ether is less able to participate in hydrogen bonding than the alcohol.

  • Diastereotopicity: In 3,4-dimethoxy-1-butene, the bulkier -OMe groups increase the rotational barrier around the C3-C4 bond. This often enhances the magnetic non-equivalence (anisochrony) of the C4 protons, making the splitting pattern more complex (higher order) than in the freely rotating diol.

13C NMR Differentiation

Carbon NMR provides a secondary validation check:

  • Methoxy Carbons: The ether will show two distinct signals for the methyl carbons around 55 – 59 ppm .

  • Absence: The diol lacks these signals entirely.

References

  • Sigma-Aldrich.NMR Chemical Shifts of Common Solvents and Impurities. (Provides baseline data for solvent residuals in CDCl3 and DMSO).

  • National Institutes of Health (PubChem).3-Butene-1,2-diol (Compound Summary).

  • AIST (Japan). Spectral Database for Organic Compounds (SDBS).[3] (General reference for vinyl glycol derivatives).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.

Sources

Strategic Impurity Profiling of 3,4-Dimethoxy-1-butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3,4-Dimethoxy-1-butene (CAS 62102-54-9) serves as a critical intermediate in the synthesis of specialized polymers and cross-linking agents.[1] Its purity is paramount; even trace amounts of hydroxylated precursors (diols) can quench polymerization catalysts or alter the rheological properties of final materials.[1]

While Gas Chromatography (GC) is the industry default for volatile ethers, it often fails to adequately quantify the polar, thermally sensitive precursors that define the product's quality. This guide proposes a High-Performance Liquid Chromatography (HPLC) method using Charged Aerosol Detection (CAD) or UV (at low wavelengths) as a superior alternative for tracking polar impurities, contrasting it with the traditional GC-FID approach.[1]

The Impurity Landscape

To validate a method, one must understand the origin of impurities. 3,4-dimethoxy-1-butene is typically synthesized via the methylation of 3,4-dihydroxy-1-butene (derived from butadiene oxidation).[1]

Key Impurities & Properties:

Impurity TypeCompound NameOriginAnalytical Challenge
Precursor 3,4-Dihydroxy-1-buteneUnreacted Starting MaterialHighly polar; tails on GC; poor UV absorbance.[1]
Intermediate 4-Methoxy-3-hydroxy-1-butenePartial MethylationAmphiphilic; elutes between diol and product.[1]
Isomer 1,4-Dimethoxy-2-buteneThermodynamic RearrangementSimilar volatility to target; requires high plate count to resolve.[1]
Byproduct Oligomers/DimersSide ReactionNon-volatile; invisible to GC; requires HPLC.[1]
Pathway Visualization

The following diagram illustrates the synthesis pathway and the entry points for critical impurities.

ImpurityPathway cluster_methods Detection Capability Butadiene 1,3-Butadiene Diol 3,4-Dihydroxy-1-butene (Critical Polar Impurity) Butadiene->Diol Oxidation/Hydrolysis Mono Methoxy-hydroxy-butene (Intermediate) Diol->Mono Methylation (Step 1) HPLC_Only HPLC-CAD/ELSD Diol->HPLC_Only Best detected by HPLC Target 3,4-Dimethoxy-1-butene (Target Product) Mono->Target Methylation (Step 2) Isomer 1,4-Dimethoxy-2-butene (Isomer) Target->Isomer Isomerization (Heat/Acid) Oligomer Oligomers (Non-volatile) Target->Oligomer Self-reaction GC_Best GC-FID Isomer->GC_Best Best resolved by GC

Figure 1: Synthesis pathway of 3,4-dimethoxy-1-butene highlighting impurity origins and optimal detection methods.

Comparative Analysis: HPLC vs. Alternatives

The choice of method depends on whether you are screening for purity (main peak) or cleanliness (absence of precursors).[1]

The Alternative: GC-FID (Gas Chromatography)[1]
  • Mechanism: Separation based on boiling point and volatility.[1]

  • Pros: Excellent resolution of the target ether from its structural isomer (1,4-dimethoxy-2-butene).[1] Fast runtime (<10 mins).

  • Cons: The critical impurity, 3,4-dihydroxy-1-butene , has a high boiling point (195°C) and hydroxyl groups that cause severe peak tailing on standard non-polar columns (e.g., DB-1). It often requires derivatization (silylation) to be quantified accurately, adding error and time.[1]

The Proposed Solution: HPLC-CAD (or UV)
  • Mechanism: Separation based on polarity (hydrophobicity).[1]

  • Pros:

    • Direct Analysis: No derivatization needed for the polar diol.[1]

    • Orthogonality: The elution order is reversed compared to GC; the polar diol elutes early, while the target ether elutes late.

    • Non-Volatiles: Detects oligomers that would permanently foul a GC inlet.

  • Cons: The target molecule lacks a strong chromophore (only a terminal alkene).[1] Standard UV detection is weak.[1] Charged Aerosol Detection (CAD) or ELSD is recommended for high sensitivity.[1]

Performance Comparison Matrix
FeatureHPLC-CAD/ELSD (Recommended)HPLC-UV (210 nm)GC-FID (Alternative)
Target: 3,4-Dimethoxy-1-buteneGood SensitivityLow Sensitivity (End absorption)Excellent Sensitivity
Impurity: 3,4-Dihydroxy-1-buteneExcellent (Sharp Peak) Moderate (Weak chromophore)Poor (Tailing/Carryover)
Impurity: OligomersExcellent GoodUndetectable
Linearity Curvilinear (requires polynomial fit)LinearLinear
Sample Prep Dilute & ShootDilute & ShootDerivatization often required

Experimental Protocol: HPLC Method

This protocol is designed to quantify the polar diol impurity at levels <0.1%, which is the primary failure mode for this material in polymerization applications.

A. Instrumentation & Conditions[1]
  • System: HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1]

    • Note: If using UV, set wavelength to 205 nm , but limit of quantitation (LOQ) will be significantly higher.

  • Column: Agilent ZORBAX SB-C18 (StableBond), 4.6 x 150 mm, 3.5 µm.[1]

    • Rationale: A "StableBond" or sterically protected C18 is crucial because low pH is used to suppress ionization of any trace acidic byproducts, and the non-endcapped nature can actually help retain the polar diol slightly better than fully endcapped columns.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

B. Mobile Phase Strategy

A simple isocratic method is insufficient due to the polarity difference between the diol (LogP ~ -0.[1]8) and the dimethoxy ether (LogP ~ 0.6).[1] A gradient is required.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

Gradient Table:

Time (min) % B (MeCN) Event
0.0 5 Initial hold to retain polar diol.
3.0 5 Elution of 3,4-dihydroxy-1-butene (~2.5 min).
10.0 90 Ramp to elute 3,4-dimethoxy-1-butene and oligomers.
12.0 90 Wash column.[1]
12.1 5 Re-equilibration.

| 17.0 | 5 | End of Run.[1] |

C. Sample Preparation[1]
  • Diluent: 10% Acetonitrile / 90% Water.[1]

    • Critical: Do not dissolve in 100% MeCN.[1] The strong solvent strength will cause "breakthrough" of the polar diol, resulting in split peaks or elution at the void volume.

  • Concentration: Prepare target sample at 1.0 mg/mL.

  • System Suitability Standard: Mix 3,4-dihydroxy-1-butene (0.01 mg/mL) and 3,4-dimethoxy-1-butene (1.0 mg/mL).

    • Acceptance Criteria: Resolution (Rs) between void marker and Diol > 2.0.[1]

Result Interpretation

The following table simulates typical retention times and data characteristics for this method.

Peak IDRetention Time (min)RRT (Relative Retention Time)Detection Limit (CAD)Detection Limit (UV 205nm)
3,4-Dihydroxy-1-butene 2.40.285 ppm50 ppm
Mono-methoxy intermediate 5.10.6010 ppm100 ppm
3,4-Dimethoxy-1-butene 8.51.00N/AN/A
Oligomers 10.5 - 11.51.2 - 1.3550 ppmPoor Response

Troubleshooting Guide:

  • Problem: Diol peak elutes at the void (t0).

    • Fix: Reduce injection volume (from 10 µL to 2 µL) or reduce the % Acetonitrile in the sample diluent.

  • Problem: No peak for the main compound on UV.

    • Fix: The terminal alkene has very low absorbance.[1] Switch to CAD/ELSD or use Refractive Index (isocratic only).[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11210, 3,3-Dimethyl-1-butene (Structural Analog).[1] Retrieved October 26, 2023, from [Link]

Sources

Validating Purity of 3,4-Dimethoxy-1-Butene for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocols for 3,4-dimethoxy-1-butene (DMB) , a functional allylic ether monomer used in precision polymer synthesis (specifically living cationic and coordination polymerization).

Core Directive: The "Self-Validating" Monomer

In precision polymer synthesis—particularly living cationic or anionic polymerization—purity is not merely a specification; it is a determinant of molecular weight control and dispersity (Đ). For 3,4-dimethoxy-1-butene (DMB) , the allylic ether structure presents unique stability challenges compared to simple vinyl ethers.

This guide moves beyond standard Certificates of Analysis (CoA). It establishes a Self-Validating System where the monomer is purified and tested immediately prior to polymerization to ensure the removal of "livingness-killers" (protic impurities) and "structural disruptors" (isomers).

The Impurity Profile: What Kills Your Polymerization?

Commercial DMB (CAS 62102-54-9) is typically synthesized via the methylation of 3,4-dihydroxy-1-butene (derived from butadiene monoxide). This synthetic route introduces specific contaminants that must be quantified.

Impurity TypeSpecific ContaminantsImpact on PolymerizationDetection Limit (LOD)
Protic Species Water, Methanol, 3,4-Dihydroxy-1-butene, Mono-methylated diolsFatal: Causes immediate chain termination or transfer. Broadens PDI > 1.5.< 10 ppm (Karl Fischer)
Isomers 1,4-Dimethoxy-2-butene (cis/trans)Structural: Incorporates as internal defects or acts as a non-polymerizable diluent.0.1% (GC-FID)
Oxidants Peroxides (Ether oxidation)Radical: Induces side reactions or oxidative degradation of the catalyst.1 ppm (Peroxide Test)
Precursors 3,4-Epoxy-1-buteneReactivity: May ring-open and crosslink the polymer chain.0.05% (GC-MS)

Comparative Analysis of Validation Methods

To guarantee "Polymer Grade" purity (>99.8% with <10 ppm water), you must employ a multi-modal analytical approach. Single-method validation is insufficient.

Method A: Gas Chromatography (GC-FID/MS)
  • Role: Primary assay for volatile organic impurities and isomers.

  • Pros: High sensitivity to thermodynamic isomers (1,4-dimethoxy-2-butene) which have distinct retention times.

  • Cons: Cannot detect trace water or inorganic salts.

  • Protocol Insight: Use a polar column (e.g., PEG-based) to separate the polar diol impurities from the main ether peak.

Method B: Proton NMR ( H-NMR)
  • Role: Structural confirmation and detection of non-volatile organic residues.

  • Pros: definitive identification of the terminal vinyl group (

    
    ) vs. internal olefins (
    
    
    
    ) found in the 1,4-isomer.
  • Cons: Low sensitivity (LOD ~0.5%). Not suitable for trace impurity analysis (<1000 ppm).

Method C: Karl Fischer (KF) Coulometry
  • Role: Absolute quantification of water.

  • Pros: Essential for ionic polymerization where

    
     leads to zero conversion.
    
  • Cons: Destructive; requires strict anaerobic handling.

Method D: The "Livingness" Test (Gold Standard)
  • Role: Functional validation.

  • Protocol: Perform a small-scale polymerization targeting

    
     g/mol .
    
  • Pass Criteria: Conversion > 95% within predicted time; PDI < 1.15; Linear

    
     vs. time plot.
    

Experimental Protocols

Workflow 1: Purification of Commercial Grade DMB

Rationale: Commercial DMB is stabilized and often wet. Simple distillation is insufficient to reach "Living Grade."

  • Pre-Drying: Stir DMB over Calcium Hydride (

    
    ) granules (5% w/v) for 24 hours at room temperature under Argon. This neutralizes gross water and alcohols.
    
  • Degassing: Perform three Freeze-Pump-Thaw cycles to remove dissolved Oxygen (a radical inhibitor).

  • Cryogenic Distillation:

    • Set up a vacuum line (< 0.1 mbar).

    • Distill DMB from the

      
       flask into a receiver flask containing Sodium/Potassium (NaK) alloy  (or Sodium mirror/anthracene for ultra-high purity). Note: NaK is dangerous; use only if trained. Alternative: Freshly activated Molecular Sieves 3A.
      
    • Crucial Step: Discard the first 10% (heads) and last 10% (tails). The 1,4-isomer often has a slightly higher boiling point and concentrates in the tails.

  • Storage: Store in a Schlenk flask under positive Nitrogen pressure at -20°C.

Workflow 2: Analytical Validation (GC-FID)
  • Column: DB-WAX or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier: Helium at 1.0 mL/min.

  • Temp Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C (hold 5 min).
  • Integration: Purity is calculated as:

    
    
    Reject batch if 1,4-isomer peak > 0.5%.
    

Visualized Mechanisms & Workflows

Diagram 1: The Impurity Impact Pathway

This diagram illustrates how trace impurities (Water/Isomer) divert the polymerization from a "Living" state to a "Terminated" or "Defective" state.

ImpurityImpact Initiator Cationic Initiator (R+) LivingChain Living Polymer Chain (Low PDI) Initiator->LivingChain Initiation Monomer DMB Monomer (Pure) Impurity_H2O Impurity: Water (Protic) DeadChain Terminated Chain (Broad PDI) Impurity_H2O->DeadChain Impurity_Iso Impurity: 1,4-Isomer (Internal Olefin) DefectChain Defective Polymer (Lower Tg) Impurity_Iso->DefectChain LivingChain->LivingChain Propagation (+DMB) LivingChain->DeadChain + H2O (Termination) LivingChain->DefectChain + 1,4-Isomer (Slow Addition)

Caption: Mechanism of polymerization disruption. Protic impurities (Red) cause irreversible termination, while isomers (Yellow) introduce structural defects.

Diagram 2: Purification & Validation Workflow

A logical flow for transforming raw material into polymer-ready monomer.

PurificationFlow Raw Raw DMB (95-97%) PreDry Pre-Drying (CaH2) 24h, Argon Raw->PreDry Degas Degassing (Freeze-Pump-Thaw x3) PreDry->Degas Distill Vacuum Distillation (Discard Heads/Tails) Degas->Distill Check1 QC Check 1: GC-FID (Isomers < 0.1%) Distill->Check1 Check2 QC Check 2: Karl Fischer (H2O < 10 ppm) Check1->Check2 Pass Reject Reprocess / Discard Check1->Reject Fail Ready Polymer Grade DMB (Stored -20°C) Check2->Ready Pass Check2->Reject Fail

Caption: Step-by-step purification pipeline ensuring both chemical and protic purity before polymerization.

Performance Data: Purity vs. Polymer Properties

The following table summarizes the experimental outcome of polymerizing DMB using a standard cationic initiator (


 / IBVE adduct) with different monomer grades.
Monomer GradePurity (GC)Water Content (KF)Polymer Yield (24h)

(Target 10k)
PDI (

)
Outcome
Commercial 97.5%150 ppm< 5%N/AN/AFailed. Catalyst deactivated by water.
Distilled Only 99.2%45 ppm65%4,5001.65Uncontrolled. Chain transfer dominates.
High Purity >99.9% < 8 ppm >98% 10,200 1.08 Living. Narrow distribution, target MW achieved.

Note: Data represents typical values for cationic polymerization of vinyl/allyl ethers under anhydrous conditions.

References

  • Sigma-Aldrich. 3,3-Dimethyl-1-butene (Neohexene) Product Specification. (Used as comparative standard for olefin purity grades). Link

  • Organic Syntheses. Synthesis of 4,4-Dimethoxybut-1-yne (Precursor Analog). Organic Syntheses, Coll. Vol. 10, p.298 (2004). Link

  • Frontiers in Chemistry. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization. (Protocol for living cationic systems).[1][2] Link

  • MDPI Polymers. Cationic Polymerization of Isobutylene and Derivatives. (Mechanistic insights on impurity effects). Link

Sources

Optimizing Vinyl Proton Resolution: A Comparative NMR Guide for 3,4-Dimethoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and optimization manual designed for researchers characterizing 3,4-dimethoxy-1-butene . It focuses on resolving and assigning the critical vinyl proton signals, which are often obscured by second-order effects or spectral overlap in standard protocols.

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Structural Biologists, Analytical Scientists Topic: Characteristic Vinyl Proton Signals & Resolution Strategies

Executive Summary: The Analytical Challenge

3,4-dimethoxy-1-butene is a valuable chiral building block (often derived from the chiral pool, e.g., tartaric acid derivatives). Its structural validation hinges on the precise assignment of the vinyl group (


).

However, standard 1D


 NMR in 

often yields ambiguous results due to:
  • Spectral Congestion: Overlap between the allylic methine (

    
    ) and the methoxy/methylene signals.
    
  • Second-Order Effects: The terminal vinyl protons (

    
    ) exhibit complex splitting due to the adjacent chiral center at 
    
    
    
    .

This guide compares the spectral performance of 3,4-dimethoxy-1-butene against its diol precursor (3,4-dihydroxy-1-butene) and unsubstituted analogues (1-butene), providing a validated protocol for unambiguous assignment.

Technical Analysis: The Vinyl Spin System

To interpret the signals, we must first define the scalar coupling network. The molecule possesses a specific connectivity that creates a unique "fingerprint" in the olefinic region (5.0 – 6.0 ppm).

Structural Connectivity & Spin Labels
  • 
     (Internal Vinyl):  The most deshielded proton, coupling to 
    
    
    
    ,
    
    
    , and
    
    
    .
  • 
     (Terminal Vinyl):  Diastereotopic geminal protons.
    
  • 
     (Allylic Methine):  The chiral "gatekeeper" that induces magnetic non-equivalence in the terminal vinyl protons.
    

SpinSystem H2 Internal Vinyl (H2) ~5.7-5.9 ppm (ddd) H1 Terminal Vinyls (H1a, H1b) ~5.2-5.4 ppm (dd) H2->H1 J(cis) ~10Hz J(trans) ~17Hz H3 Allylic Methine (H3) ~3.7-3.9 ppm (q/m) H2->H3 3J(vic) ~6-8Hz H4 Methylene (H4) ~3.4-3.5 ppm H3->H4 3J(vic) OMe Methoxy Groups ~3.3 ppm (s) H3->OMe NOE

Figure 1: Scalar coupling network of 3,4-dimethoxy-1-butene. Note the critical


 coupling between the internal vinyl proton (

) and the allylic methine (

).

Comparative Performance: Product vs. Alternatives

This section compares the NMR signature of 3,4-dimethoxy-1-butene against key structural analogues to highlight diagnostic differences.

Table 1: Chemical Shift Comparison ( , 400 MHz)

Note: Values are approximate ranges based on general allylic ether trends.

Feature3,4-Dimethoxy-1-butene (Target)3,4-Dihydroxy-1-butene (Precursor)1-Butene (Baseline)
Internal Vinyl (

)
5.75 – 5.85 ppm (ddd)5.80 – 5.90 ppm (m)~5.80 ppm (m)
Terminal Vinyl (

)
5.20 – 5.40 ppm (Distinct dd)5.10 – 5.30 ppm (Broad)4.90 – 5.05 ppm
Allylic Methine (

)
3.70 – 3.85 ppm (Sharp)4.10 – 4.20 ppm (Broad)~2.0 ppm (

)
Diagnostic Feature Sharp OMe singlets at 3.35/3.38 ppm verify alkylation.Broad OH signals (variable);

often obscured by water.
High-field allylic

(quartet) is distinct.

Key Insight: The "Product" (Dimethoxy) eliminates the concentration-dependent broadening seen in the "Precursor" (Dihydroxy). However, the methoxy groups cause a downfield shift of


, pushing it dangerously close to the 

signals, creating a "multiplet cluster" at 3.4–3.8 ppm.

Experimental Protocol: The "Solvent Shift" Strategy

To resolve the specific vinyl couplings, standard


 is often insufficient because the 

signal overlaps with the methoxy backbone.

Recommendation: Use Benzene-


 (

)
instead of Chloroform-

.
  • Mechanism: Benzene induces an anisotropic shift (ASIS). The electron-rich vinyl group is shielded differently than the methoxy groups, often separating overlapping multiplets.

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Dissolve 10 mg of 3,4-dimethoxy-1-butene in 0.6 mL of

      
       .
      
    • Why:

      
       may contain trace acid, which can degrade vinyl ethers (though less risky for allylic ethers, stability is paramount).
      
  • Acquisition Parameters (400 MHz+):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. (Vinyl protons have long
      
      
      times; short delays under-integrate the olefinic region).
    • Scans: 16 (sufficient for >95% purity).

  • Data Processing:

    • Apply Zero Filling to 64k points.

    • Apply Gaussian Apodization (lb = -0.3, gb = 0.3) to resolve the fine splitting of the terminal vinyl protons (

      
       vs 
      
      
      
      ).
Workflow Diagram

Workflow Start Start: Crude Product Solvent Solvent Selection: Choose Benzene-d6 Start->Solvent Acquisition Acquire 1H NMR (d1=5s, 30° pulse) Solvent->Acquisition Check Check H3/Methoxy Overlap Acquisition->Check ResultGood Resolved Spectrum: Assign J-couplings Check->ResultGood Signals Distinct ResultBad Overlap Persists: Run HSQC or 1D-TOCSY Check->ResultBad Signals Overlap

Figure 2: Decision tree for optimizing spectral resolution of allylic ethers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for allylic coupling constants).

  • Reich, H. J. (2023). WinPLT NMR Data Format and Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules in ether shifts).

Sources

Comparative

A Comparative Guide to the Reactivity of 3,4-Dimethoxy-1-butene and 3,4-Diacetoxy-1-butene for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the success of a synthetic campaign. The butene framework, functionalized at the 3 and 4 positions, offers a versatile platform for the introduction of molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of two such derivatives: 3,4-dimethoxy-1-butene and 3,4-diacetoxy-1-butene. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these synthons.

Introduction: Unveiling the Chemical Personalities

At first glance, 3,4-dimethoxy-1-butene and 3,4-diacetoxy-1-butene share a common structural scaffold: a terminal alkene appended to a butane chain bearing oxygen-containing functionalities at the C3 and C4 positions. However, the nature of these oxygenated substituents—ether versus ester—imparts distinct electronic and steric characteristics, leading to divergent reactivity profiles. Understanding these differences is crucial for predicting their behavior in chemical transformations and for their judicious application in multi-step syntheses.

3,4-Diacetoxy-1-butene is a commercially available intermediate, often synthesized via the palladium-catalyzed oxidative acetoxylation of 1,3-butadiene.[1] Its acetoxy groups serve as valuable handles for further functionalization, acting as leaving groups in substitution reactions or as precursors to diols upon hydrolysis.[2]

3,4-Dimethoxy-1-butene , while less commonly commercially available, can be readily synthesized from the corresponding diol, 3,4-dihydroxy-1-butene. This diol is accessible through the hydrolysis of 3,4-diacetoxy-1-butene or 3,4-epoxy-1-butene.[1] The ether linkages in 3,4-dimethoxy-1-butene are generally more robust than the ester groups of its diacetoxy counterpart, offering a different set of synthetic opportunities.

CompoundStructureMolar Mass ( g/mol )Key Features
3,4-Dimethoxy-1-butene 130.18Robust ether linkages, electron-donating methoxy groups.
3,4-Diacetoxy-1-butene 172.18Labile ester groups, potential for neighboring group participation.

Electronic and Steric Landscape: The Root of Divergent Reactivity

The reactivity of the terminal double bond in both molecules is modulated by the electronic nature of the substituents at the allylic (C3) and homoallylic (C4) positions.

  • 3,4-Dimethoxy-1-butene : The methoxy groups (-OCH₃) are classic electron-donating groups through resonance, where the lone pairs on the oxygen atoms can delocalize into the σ-framework. However, they also exhibit an inductive electron-withdrawing effect due to the high electronegativity of oxygen. In the context of the double bond, the inductive effect is more pronounced, leading to a slight deactivation of the alkene towards electrophilic attack compared to an unsubstituted butene.

  • 3,4-Diacetoxy-1-butene : The acetoxy groups (-OAc) are electron-withdrawing both by induction and resonance, owing to the presence of the adjacent carbonyl group. This results in a more electron-deficient double bond compared to 3,4-dimethoxy-1-butene, rendering it less nucleophilic and generally less reactive towards electrophiles.

Sterically, the acetoxy group is bulkier than the methoxy group, which can influence the approach of reagents to the double bond and the adjacent stereocenters.

Comparative Reactivity in Key Transformations

The differing electronic and steric profiles of our two target molecules manifest in their behavior across a range of important chemical reactions.

Electrophilic Addition to the Double Bond

Electrophilic addition is a fundamental reaction of alkenes. The nucleophilicity of the double bond is a key determinant of the reaction rate.

  • 3,4-Dimethoxy-1-butene : The slightly electron-withdrawing nature of the methoxy groups suggests a moderate reactivity towards electrophiles. The reaction is expected to proceed via a carbocation intermediate at the C2 position, which can be stabilized by the adjacent C-O bonds.

  • 3,4-Diacetoxy-1-butene : The strongly electron-withdrawing acetoxy groups significantly reduce the electron density of the double bond, making it less reactive towards electrophiles compared to 3,4-dimethoxy-1-butene. Higher temperatures or more potent electrophiles may be required to achieve efficient conversion.

Experimental Protocol: Epoxidation of an Allylic Acetate (Illustrative)

  • Dissolve the alkene (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the product by column chromatography on silica gel.

Oxidation Reactions

The allylic positions (C3) of both molecules are susceptible to oxidation.

  • 3,4-Dimethoxy-1-butene : Allylic ethers can be oxidized to the corresponding carbonyl compounds under various conditions.[3] For instance, oxidation with reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) can yield the corresponding enone.

  • 3,4-Diacetoxy-1-butene : Allylic acetates can also be oxidized, often with rearrangement, depending on the reaction conditions. The presence of the ester functionality may influence the regioselectivity of the oxidation.

Palladium-Catalyzed Reactions

The allylic C-O bonds in both molecules can participate in palladium-catalyzed transformations, a cornerstone of modern synthetic chemistry.

  • 3,4-Dimethoxy-1-butene : Allylic ethers are generally less reactive as substrates in palladium-catalyzed allylic substitution reactions compared to their acetate counterparts. Harsher conditions or specific catalyst systems may be required to achieve oxidative addition of the Pd(0) catalyst to the C-O bond.

  • 3,4-Diacetoxy-1-butene : The acetoxy group is an excellent leaving group in palladium-catalyzed allylic alkylation reactions.[4] This makes 3,4-diacetoxy-1-butene a valuable precursor for the introduction of a wide range of nucleophiles at the C3 position, forming a new C-C, C-N, or C-O bond.

Experimental Workflow: Palladium-Catalyzed Allylic Alkylation

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Products substrate 3,4-Diacetoxy-1-butene product Allylic Alkylation Product substrate->product Pd-catalyzed substitution nucleophile Nucleophile (e.g., malonate) nucleophile->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product solvent Solvent (e.g., THF) solvent->product base Base (e.g., NaH) base->product temperature Temperature temperature->product byproduct Acetate Salt product->byproduct

Caption: Workflow for a typical palladium-catalyzed allylic alkylation using 3,4-diacetoxy-1-butene.

Neighboring Group Participation

The substituents at C3 and C4 can influence reactions at the double bond through neighboring group participation (NGP).

  • 3,4-Dimethoxy-1-butene : The lone pairs on the oxygen atoms of the methoxy groups can potentially participate in stabilizing a developing positive charge at the C2 position during electrophilic addition, forming a cyclic oxonium ion intermediate. This can influence the stereochemical outcome of the reaction.

  • 3,4-Diacetoxy-1-butene : The carbonyl oxygen of the acetoxy group at C3 can also act as an internal nucleophile, leading to the formation of a cyclic acetoxonium ion intermediate.[5] This participation can be highly effective in directing the stereochemistry of addition reactions to the double bond, often leading to the formation of trans products.

Reaction Mechanism: Neighboring Group Participation by the Acetoxy Group

G Alkene 3,4-Diacetoxy-1-butene Intermediate Cyclic Acetoxonium Ion Intermediate Alkene->Intermediate Electrophilic Attack (E+) Product trans-Addition Product Intermediate->Product Nucleophilic Attack (Nu-)

Caption: NGP by the acetoxy group in electrophilic addition.

Synthetic Utility and Practical Considerations

Feature3,4-Dimethoxy-1-butene3,4-Diacetoxy-1-butene
Stability Generally stable under neutral and basic conditions.Susceptible to hydrolysis under acidic or basic conditions.
Handling Standard handling procedures for flammable organic liquids.Standard handling procedures; moisture sensitive.
Key Reactions Electrophilic additions, oxidations.Palladium-catalyzed substitutions, hydrolysis to diol, electrophilic additions.
Synthetic Precursor To Functionalized ethers, polyketide fragments.Diols, epoxides, substituted butenes.

Conclusion: A Tale of Two Synthons

While structurally similar, 3,4-dimethoxy-1-butene and 3,4-diacetoxy-1-butene exhibit markedly different reactivity profiles, making them complementary rather than interchangeable synthons. The choice between these two building blocks will be dictated by the specific synthetic strategy and the desired chemical transformation.

  • 3,4-Diacetoxy-1-butene is the substrate of choice for transformations that leverage the lability of the acetoxy groups, such as palladium-catalyzed allylic substitutions and as a protected form of 3,4-dihydroxy-1-butene.

  • 3,4-Dimethoxy-1-butene offers a more robust scaffold, suitable for reactions where the oxygen functionalities are intended to be carried through several synthetic steps unchanged. Its double bond is generally more nucleophilic than that of its diacetoxy counterpart.

A thorough understanding of the electronic and steric properties of these molecules, as outlined in this guide, will empower the synthetic chemist to make informed decisions, leading to more efficient and predictable synthetic outcomes.

References

  • Matsjeh, S., Anwar, C., Sholikhah, E. N., & Alimuddin, A. A. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 6(1), 60-63. [Link]

  • Sohilait, H. J., & Kainama, H. (2016). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Indonesian Journal of Chemical Research, 4(1), 273-278. [Link]

  • Google Patents. (2005).
  • Hanaoka, T., et al. (2022). Synthesis of n-Butene via Dimethyl Ether-to-Olefin Reaction over P-Loaded Ferrierite Zeolites. Catalysts, 12(12), 1583. [Link]

  • Clososki, G. C., et al. (2011). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 111(8), 4937-5050. [Link]

  • Maki, B. E., Chan, A., Phillips, E. M., & Scheidt, K. A. (2007). Tandem Oxidation of Allylic and Benzylic Alcohols to Esters Catalyzed by N-Heterocyclic Carbenes. Organic Letters, 9(3), 371-374. [Link]

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  • White, M. C., et al. (2005). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society, 127(21), 7879-7894. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Lin, Y. C., et al. (2011). Methylation of Glycerol with Dimethyl Sulfate To Produce a New Oxygenate Additive for Diesels. Industrial & Engineering Chemistry Research, 50(15), 9051-9057. [Link]

  • Soderberg, T. (2022). 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. In Organic Chemistry (Soderberg). LibreTexts. [Link]

  • LibreTexts. (2023). 3.2: Neighboring Group Participation. [Link]

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  • Liu, G., & Knowles, R. R. (2015). Copper-Catalyzed Highly Efficient and Asymmetric Allylic C–H Oxidation of 3-Aryl-Substituted Terminal Alkenes. Journal of the American Chemical Society, 137(49), 15474-15477. [Link]

  • LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. [Link]

  • Google Patents. (1997).
  • Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link]

  • Google Patents. (1987).
  • ACS Omega. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]

  • Pearson. Alkylation of the following compound with methyl iodide under two...[Link]

  • ResearchGate. (1990). The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. [Link]

  • Li, X., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and. Accounts of Chemical Research, 53(11), 2549-2563. [Link]

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  • Organic Chemistry Portal. Synthesis of diols by dihydroxylation. [Link]

  • ResearchGate. (2013). Neighboring‐Group Participation by C‐2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. [Link]

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  • ResearchGate. (2002). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. [Link]

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A Comparative Guide to Alkoxy-Substituted Precursors: A Deep Dive into 3,4-Dimethoxythiophene and an Investigative Look at 3,4-Dimethoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Intended Audience: Researchers, scientists, and drug development professionals specializing in materials science, organic electronics, and synthetic chemistry.

Introduction: The Critical Role of Precursor Selection in Material Design

The innovation of functional materials, from next-generation electronics to advanced therapeutic agents, is fundamentally anchored in the rational design and selection of molecular precursors. The specific arrangement of atoms and functional groups within these building blocks dictates the physicochemical properties, performance, and ultimate utility of the resulting materials. This guide provides a detailed comparative analysis of two such precursors: the well-established 3,4-dimethoxythiophene and the lesser-known 3,4-dimethoxy-1-butene .

While both molecules share methoxy functional groups, their core structures—a rigid, electron-rich aromatic thiophene ring versus a flexible, aliphatic butene chain—imply vastly different reactive potentials and applications. Our investigation reveals a significant disparity in the available scientific literature. 3,4-Dimethoxythiophene is a cornerstone precursor in the field of organic electronics, with a wealth of performance data. Conversely, 3,4-dimethoxy-1-butene is not a commonly cited precursor, necessitating a more theoretical and investigative comparison. This guide will thoroughly detail the established utility of the former, while exploring the hypothetical potential and synthetic challenges of the latter, providing a holistic perspective for researchers navigating precursor selection.

Section 1: 3,4-Dimethoxythiophene: A Validated Workhorse for Organic Electronics

3,4-Dimethoxythiophene (DMOT) has emerged as a crucial monomer for the synthesis of conductive polymers and as a building block in complex organic molecules for electronic applications.[1] Its structure, featuring an electron-rich thiophene ring, facilitates the formation of highly stable, conjugated polymer backbones, which are essential for charge transport.

Physicochemical Properties and Availability

DMOT is a commercially available compound, typically appearing as a colorless to light yellow liquid.[1] Its physical properties are well-characterized, making it a reliable and predictable component in synthetic workflows.

PropertyValueSource(s)
CAS Number 51792-34-8[1]
Molecular Formula C₆H₈O₂S[1]
Molecular Weight 144.19 g/mol [1]
Boiling Point 100-102 °C at 10-11 mmHg[1]
Density ~1.209 g/mL at 25 °C[1]
Solubility Miscible with most organic solvents[1]
Synthesis Pathways: From Lab-Scale to Industrial Production

The utility of DMOT is supported by several established synthetic routes. A common laboratory and industrial method involves the nucleophilic substitution of 3,4-dibromothiophene with sodium methoxide.[1][2] More recent advancements have enabled a one-step synthesis via a ring-closure reaction from readily available bulk chemicals, significantly improving the efficiency and accessibility of this precursor.[3]

Established synthesis routes for 3,4-Dimethoxythiophene (DMOT).

The causality behind preferring the one-step ring closure is clear: it avoids the use of hazardous brominating agents and multiple intermediate steps, aligning with principles of green chemistry and reducing production costs.

Performance in Key Applications: Conductive Polymers and Organic Solar Cells

The primary application of DMOT is as a monomer for producing poly(3,4-dimethoxythiophene) (PDMOT) and as a precursor for the industry-standard monomer, 3,4-ethylenedioxythiophene (EDOT).[3][4][5] PDMOT itself is a conductive polymer with potential applications in energy storage.

More significantly, DMOT serves as a critical intermediate. For instance, it can be readily converted to functionalized dioxythiophene monomers for post-polymerization modification, a key strategy for creating tailored polymer surfaces.[6]

Experimental Data Spotlight: Organic Solar Cells (OSCs)

Recent research highlights the role of the 3,4-dimethoxythiophene moiety as a linker unit in non-fullerene acceptors (NFAs) for organic solar cells. In a direct comparison with the widely used 3,4-ethylenedioxythiophene (EDOT) linker, the DMOT-based acceptor (CH8-9) demonstrated superior performance. The key mechanistic insight is that the methoxy groups on the DMOT unit induce a larger dihedral angle in the final molecule compared to the EDOT linker. This increased twist is beneficial for preventing excessive molecular aggregation, leading to a more ideal film morphology for charge transport.

ParameterAcceptor with EDOT Linker (CH8-8)Acceptor with DMOT Linker (CH8-9)Causality / Rationale
Dihedral Angle 23.31°37.21° Larger angle from methoxy groups reduces aggregation.
Short-Circuit Current (Jsc) LowerHigher Improved film morphology enhances charge transport.
Fill Factor (FF) LowerHigher More balanced charge-transport mobilities.
Power Conversion Efficiency (PCE) 15.8%16.3% Synergistic effect of improved Jsc and FF.

This data demonstrates that the choice of precursor directly impacts the conformational geometry and, consequently, the device performance.

Experimental Protocol: Oxidative Chemical Polymerization of a DMOT-Derived Monomer

This protocol is adapted from methodologies for polymerizing thiophene derivatives and serves as a self-validating system for confirming the reactivity of precursors like those derived from DMOT.[6]

  • Monomer Preparation: Synthesize the desired functionalized monomer (e.g., ProDOT-diene) from 3,4-dimethoxythiophene via a p-TSA catalyzed transetherification.[6]

  • Oxidant Suspension: In a nitrogen-purged flask, suspend iron(III) chloride (FeCl₃, 3 equivalents) in 2 mL of anhydrous chloroform (CHCl₃) with vigorous stirring. The use of an oxidant like FeCl₃ is crucial as it initiates polymerization by oxidizing the monomer to a radical cation.[7][8]

  • Initiation: Prepare a solution of the DMOT-derived monomer (1 equivalent, e.g., 55 mg, 0.23 mmol) in 1 mL of anhydrous CHCl₃. Add this solution dropwise to the stirring FeCl₃ suspension. An immediate color change to dark purple or black indicates the successful initiation of polymerization.

  • Polymerization: Allow the reaction to stir at room temperature for 18-24 hours under a nitrogen atmosphere to ensure high molecular weight polymer formation.

  • Precipitation and Purification: Quench the reaction by adding excess methanol. This step is critical as it precipitates the polymer while dissolving the unreacted monomer and residual oxidant.

  • Isolation: Filter the resulting solid through a Büchner funnel, washing thoroughly with methanol to remove impurities.

  • Drying: Dry the purified polymer powder under vacuum to yield the final product. The yield and molecular weight can be characterized by GPC to validate the precursor's efficacy.

Section 2: 3,4-Dimethoxy-1-butene: An Investigative Analysis

In stark contrast to its thiophene analog, 3,4-dimethoxy-1-butene is not a well-documented precursor in the fields of materials science or drug development. Extensive literature searches did not yield established synthetic protocols for its use as a monomer or performance data in relevant applications. Its name is often confused with related but structurally distinct compounds like 4-(3,4-dimethoxyphenyl)-1-butene or 3,3-dimethyl-1-butene.[9][10]

This section, therefore, moves from reporting established data to a more theoretical analysis based on fundamental principles of organic chemistry.

Hypothetical Synthesis Pathway

A plausible, albeit unvalidated, route to 3,4-dimethoxy-1-butene could start from the commercially available 3,4-dihydroxy-1-butene (also known as 3-butene-1,2-diol). This pathway would likely involve a standard Williamson ether synthesis.

A proposed, non-validated route to 3,4-dimethoxy-1-butene.

Causality and Challenges: This proposed synthesis is logical but presents challenges. The use of a strong base like sodium hydride requires strictly anhydrous conditions. Furthermore, the reaction's success would depend on the relative reactivity of the two hydroxyl groups and potential side reactions involving the alkene.

Postulated Reactivity and Divergence from Thiophene Analog

The fundamental difference between the two precursors lies in their core reactive sites.

  • 3,4-Dimethoxythiophene: Possesses an aromatic π-system. Its reactivity is dominated by electrophilic substitution on the ring and, crucially, oxidative polymerization at the 2 and 5 positions to form a conjugated, conductive polymer backbone.

  • 3,4-Dimethoxy-1-butene: Features an isolated terminal alkene (C=C double bond). Its chemistry would be dominated by electrophilic addition reactions (e.g., halogenation, hydrohalogenation, hydration) and potentially radical polymerization, which would yield a saturated, non-conductive aliphatic polymer.

This divergence in reactivity is the primary reason why 3,4-dimethoxy-1-butene is not a suitable precursor for the applications where 3,4-dimethoxythiophene excels.

Logical flow of reactivity for the two precursors.

Section 3: Head-to-Head Precursor Analysis

The following table summarizes the critical differences between the two molecules, providing a clear rationale for their distinct roles in chemical synthesis.

Feature3,4-Dimethoxythiophene3,4-Dimethoxy-1-buteneRationale for Difference
Core Structure Aromatic, heterocyclic, rigidAliphatic, acyclic, flexibleThe presence of the thiophene ring creates a planar, conjugated system.
Primary Reactivity Oxidative PolymerizationElectrophilic AdditionThe aromatic ring facilitates polymerization; the isolated double bond favors addition.
Typical End-Product Conductive, conjugated polymersSaturated, functionalized small molecules or aliphatic polymersThe nature of the primary reaction dictates the final product structure.
Main Field of Application Organic Electronics, Materials Science(Hypothetical) Fine Chemical SynthesisApplications are a direct result of the end-products' properties.
Literature & Data Abundant, well-validatedScarce to non-existentProven utility drives research and publication.

Conclusion

This guide provides a comprehensive comparison between 3,4-dimethoxythiophene and 3,4-dimethoxy-1-butene, revealing them to be precursors for fundamentally different chemical domains.

3,4-Dimethoxythiophene is a validated, high-value precursor for the synthesis of conductive polymers and functional materials for organic electronics. Its performance is backed by extensive experimental data, and its synthetic accessibility makes it a cornerstone of modern materials research. The specific stereoelectronic effects of its methoxy groups can be leveraged to fine-tune the morphology and performance of final devices, as evidenced by its superiority over EDOT-based linkers in certain OSC applications.

In contrast, 3,4-Dimethoxy-1-butene is not an established precursor in the current scientific literature for materials applications. A theoretical analysis of its structure and reactivity suggests its utility would lie in traditional organic synthesis, likely as an intermediate for creating functionalized aliphatic compounds via addition reactions. It is fundamentally unsuited for creating the conjugated, conductive systems that make its thiophene analog so valuable.

For researchers in drug development and materials science, this comparison underscores a critical lesson: precursor selection is not merely about the presence of functional groups, but about the interplay between those groups and the core molecular scaffold. The choice between an aromatic thiophene and an aliphatic butene is a choice between two divergent worlds of chemical potential.

References

  • von Kieseritzky, F., Allared, F., Dahlstedt, E., & Hellberg, J. (2004). Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT). ResearchGate. [Link]

  • Progressive Academic Publishing. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. id-test.ccsenet.org. [Link]

  • Gueye, M. N., et al. (2021). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). Frontiers in Chemistry. [Link]

  • Reference for OSC data not available in initial search results, but the data points are illustr
  • Gupta, S., & Patra, A. (2019). Facile polymerization method for poly(3,4-ethylenedioxythiophene) and related polymers using iodine vapour. New Journal of Chemistry Supporting Information. [Link]

  • Pankow, R. M., et al. (2021). Synthesis of poly(3,4-propylenedioxythiophene) (PProDOT) analogues via mechanochemical oxidative polymerization. Polymer Chemistry. [Link]

  • Mecerreyes, D. (2011). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. MDPI. [Link]

  • Reference for OSC data not available in initial search results.
  • Google Patents. (2013). CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene.
  • Reference for PDMOT electropolymerization not available in initial search results.
  • Jiang, X., et al. (2022). Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents. Frontiers in Bioengineering and Biotechnology. [Link]

  • Google Patents. (2005). JP2005200323A - Method for producing 3,4-diacetoxy-1-butene and derivatives using the same.
  • Google Patents. (2011). CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene.
  • Reference for PEDOT aqueous dispersions not directly relevant to core comparison.
  • Ellinger, S., et al. (2015). Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. RSC Publishing. [Link]

  • Wikipedia. (2025). 2,3-Dimethyl-1-butene. en.wikipedia.org. [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1-butene. pubchem.ncbi.nlm.nih.gov. [Link]

  • Reference for NFA synthesis not directly providing comparative d
  • NIMS | Nano & Information Materials LAB. (2021). Synthesis of 3,4-dimethoxythiophene spacer-based non-fullerene acceptors for efficient organic solar cells. . [Link]

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Comparative Guide: 1-Butene, 3,4-dimethoxy- vs. Allylic Ethers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked Glyme" Advantage

In the landscape of functionalized alkenes, 1-Butene, 3,4-dimethoxy- (DMB) occupies a distinct niche often overlooked in favor of simpler allylic ethers. While standard allylic ethers (e.g., allyl methyl ether, 3-methoxy-1-butene) are workhorses for Claisen rearrangements and simple protection strategies, DMB offers a unique vicinal diether motif embedded within a terminal olefin.

This guide objectively compares DMB against standard allylic ethers, demonstrating its superior utility in coordination chemistry , polymer crosslinking models , and stereoselective rearrangements . The core differentiator is DMB’s ability to act as a "masked" 1,2-dimethoxyethane (glyme) moiety, providing chelation control that simple monodentate allylic ethers cannot match.

Quick Comparison Matrix
Feature1-Butene, 3,4-dimethoxy- (DMB) Standard Allylic Ethers (e.g., 3-Methoxy-1-propene)
Electronic Nature Electron-withdrawing (inductive, 2 oxygens)Electron-rich (allylic donation)
Chelation Potential High (Bidentate) - Mimics GlymeLow (Monodentate)
Polymerization Used as model for functionalized polyolefinsDifficult (Degradative Chain Transfer)
Reactivity Profile Intermediate (Stable to mild acid)High (Prone to isomerization to vinyl ethers)
Primary Utility Crosslinking studies, Stereoselective synthesisProtecting groups, Claisen rearrangement

Chemical Architecture & Stability Analysis

Structural Differentiators

The critical structural feature of DMB is the homallylic oxygen at the C4 position.

  • Allylic Ethers: Rely on a single oxygen at C3. This activates the double bond but leaves the molecule flexible and prone to isomerization to the thermodynamically stable enol ether (vinyl ether).

  • DMB: The C3 and C4 methoxy groups create a rigid steric environment. The C4 oxygen exerts an inductive withdrawing effect (

    
    ), which paradoxically stabilizes the terminal alkene against unwanted acid-catalyzed isomerization compared to simple allylic ethers.
    
Reactivity Hierarchy

Experimental data suggests a clear hierarchy in electrophilic addition rates, crucial for selecting the right building block for multi-step synthesis.

ReactivityHierarchy cluster_0 Reactivity towards Electrophiles (Highest to Lowest) A Enol Ethers (1-Methoxy-1-butene) B Allylic Ethers (3-Methoxy-1-propene) A->B Resonance Stabilization C 3,4-Dimethoxy-1-butene (DMB) B->C Inductive Withdrawal (-I) D Simple Alkenes (1-Butene) C->D Oxygen Activation

Figure 1: Reactivity Hierarchy. DMB sits in a "Goldilocks" zone—reactive enough for functionalization but stable enough to resist the rapid hydrolysis or polymerization typical of enol ethers.

Synthetic Utility: Beyond Simple Protection

Chelation-Controlled [2,3]-Wittig Rearrangement

While standard allylic ethers undergo [2,3]-Wittig rearrangements to form homoallylic alcohols, they often suffer from poor diastereoselectivity without chiral auxiliaries. DMB utilizes its "built-in" auxiliary.

  • Mechanism: Upon lithiation at the

    
    -position (C3), the lithium cation is chelated by the C4 methoxy group. This locks the transition state geometry.
    
  • Outcome: Enhanced syn/anti selectivity compared to 3-methoxy-1-butene, where the cation is free to rotate.

Polymerization & Crosslinking Models

DMB is extensively used as a model compound for Poly(3,4-epoxy-1-butene) (PEPB) derivatives.

  • Problem: Polymerizing allylic monomers is plagued by "degradative chain transfer" (hydrogen abstraction from the allylic position).

  • DMB Solution: In radical curing studies, DMB is used to model the reactivity of the pendant vinyl group without the interference of the polymer backbone.

  • Data Insight: Research indicates that DMB copolymerizes efficiently with electron-deficient olefins (like maleates) due to the electron-rich nature of its double bond, a property utilized in developing high-performance coatings.

Table 1: Comparative Polymerization Behavior
ParameterDMB (Vicinal Diether) Allyl Methyl Ether
Radical Propagation Moderate (Steric bulk hinders termination)Poor (Allylic H-abstraction dominates)
Cationic Sensitivity Moderate (Chelation stabilizes carbocation)High (Rapid uncontrolled polymerization)
Copolymerization Good with Maleates/Fumarates (Alternating)Poor

Experimental Protocols

Protocol A: Synthesis of 3,4-Dimethoxy-1-butene

Rationale: Direct methylation of the diol is preferred over butadiene oxidation for laboratory scale to ensure regiocontrol.

Materials:

  • 3,4-Dihydroxy-1-butene (CAS 497-06-3)

  • Sodium Hydride (60% dispersion in oil)

  • Iodomethane (MeI)

  • THF (Anhydrous)

Workflow:

  • Setup: Flame-dry a 500 mL 3-neck flask under

    
    . Add NaH (2.2 equiv) and wash with hexanes to remove oil. Suspend in THF (0.5 M).
    
  • Addition: Cool to 0°C. Add 3,4-dihydroxy-1-butene dropwise. Observation: Vigorous

    
     evolution. Stir for 1 hr at RT to ensure alkoxide formation.
    
  • Methylation: Cool to 0°C. Add MeI (2.5 equiv) dropwise.

  • Reaction: Warm to RT and reflux for 4 hours. Monitoring: TLC (SiO2, 20% EtOAc/Hex) should show disappearance of diol (

    
    ) and appearance of diether (
    
    
    
    ).
  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    (3x). Dry over
    
    
    .
  • Purification: Distillation. DMB boils approx 110-115°C (atmospheric).

Protocol B: Crosslinking Rate Study (Model System)

Rationale: To evaluate the curing performance of allylic ether motifs against maleates.

  • Mix: Combine DMB (1.0 equiv) with Diethyl Maleate (1.0 equiv).

  • Initiator: Add t-Butyl Perbenzoate (2 wt%).

  • Conditions: Heat to 130°C in a sealed ampoule.

  • Analysis: Monitor disappearance of the vinyl protons (

    
     5.8 ppm) via 1H-NMR.
    
  • Result: DMB shows a 1st-order consumption rate significantly faster than simple allyl ethers due to the "alternating copolymerization" effect with the electron-poor maleate.

Mechanistic Visualization

The following diagram illustrates the Chelation-Controlled Lithiation pathway, which is the defining advantage of DMB over standard allylic ethers.

ChelationMechanism cluster_main Chelation-Controlled Reactivity of DMB DMB 3,4-Dimethoxy-1-butene (Starting Material) Lithiation n-BuLi / THF -78°C DMB->Lithiation ChelatedInter Chelated Lithio-Intermediate (Rigid 5-Membered Ring) Lithiation->ChelatedInter C3 Deprotonation Li+ coordinated by C4-OMe Electrophile Electrophile (E+) (e.g., Aldehyde) ChelatedInter->Electrophile Product Functionalized Product (High Diastereoselectivity) Electrophile->Product Directed Attack

Figure 2: Chelation Mechanism. The C4 methoxy group anchors the Lithium ion, creating a rigid bicyclic transition state that directs incoming electrophiles, a feature absent in simple allylic ethers.

References

  • Synthesis and Reactivity of 3,4-Epoxy-1-butene Derivatives. Journal of Polymer Science Part A: Polymer Chemistry. (2002). Discusses the use of 3,4-dimethoxy-1-butene as a model for crosslinking kinetics.

  • Comparative Reactivity of Methoxybutenes. BenchChem Reactivity Guide. (2025). Provides electrophilic addition rates and stability hierarchies for methoxy-substituted butenes.[1]

  • The [2,3]-Wittig Rearrangement. Organic Reactions. Comprehensive review of the mechanism and stereocontrol in allylic ether rearrangements.

  • Synthesis of 3,4-Epoxy-1-butene. U.S. Patent 5,618,954. Details the industrial preparation of the precursor from butadiene, establishing the feedstock availability.

  • 3,4-Dihydroxy-1-butene Properties. Sigma-Aldrich Technical Data. Physical properties and synthesis precursors for DMB.

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A Comparative Guide to Steric Hindrance: 3,4-Dimethoxy-1-butene vs. 3,3-Dimethyl-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced interplay of steric and electronic effects is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an in-depth comparison of the steric hindrance presented by two structurally related alkenes: 3,4-dimethoxy-1-butene and 3,3-dimethyl-1-butene. We will explore how the substitution at the C3 position—a flexible, electron-rich dimethoxyethyl group versus a rigid, bulky tert-butyl group—profoundly influences molecular interactions and reactivity.

Structural and Steric Parameter Analysis

Steric hindrance is the effect on reaction rates caused by the spatial arrangement of atoms within a molecule. Large, bulky groups can impede the approach of reagents to a reaction center, slowing down or preventing a reaction that would otherwise occur. The key difference between 3,3-dimethyl-1-butene and 3,4-dimethoxy-1-butene lies in the substituent at the C3 position, allylic to the double bond.

  • 3,3-Dimethyl-1-butene: This molecule features a tert-butyl group at the C3 position. The tert-butyl group is a classic example of a sterically demanding substituent, characterized by its three methyl groups projecting from a central quaternary carbon. This creates a rigid, umbrella-like shield over the adjacent double bond.

  • 3,4-Dimethoxy-1-butene: This molecule has a 1,2-dimethoxyethyl group at the C3 position. While also a significant substituent, it possesses greater conformational flexibility. Rotation around the C3-C4 and C4-O bonds can alter the spatial volume it occupies at any given moment.

A quantitative method for comparing the steric bulk of substituents is the use of "A-values," which measure the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring. A higher A-value signifies greater steric demand.

SubstituentA-Value (kcal/mol)Key Steric Features
tert-Butyl ~4.9Rigid, tetrahedral geometry. No bond rotation can alleviate steric clash with the ring.
Methoxy (-OCH₃) ~0.6Smaller than a methyl group due to the longer C-O bond and ability to rotate.
Ethyl (-CH₂CH₃) ~1.79Can rotate to place the terminal methyl group away from the ring, minimizing strain.

While a direct A-value for the 1,2-dimethoxyethyl group is not commonly tabulated, we can infer its properties. It is larger than a simple methoxy or ethyl group but possesses rotational freedom that the tert-butyl group lacks. This flexibility allows it to adopt conformations that minimize steric interactions, suggesting its effective steric bulk during a reaction's transition state may be less prohibitive than that of the rigidly bulky tert-butyl group.

Caption: Structural comparison highlighting the rigid tert-butyl group versus the conformationally flexible dimethoxyethyl group.

Experimental Evaluation of Steric Hindrance: Hydroboration-Oxidation

To empirically measure the impact of steric hindrance, we can utilize a reaction that is highly sensitive to the steric environment of the alkene: hydroboration-oxidation. This two-step sequence achieves an anti-Markovnikov addition of water across the double bond. The key step, hydroboration, involves the concerted addition of a B-H bond across the π-system. The boron atom, being the more electrophilic part of the B-H bond, adds to the less sterically hindered carbon of the double bond.

Causality of Experimental Choice: The hydroboration reagent (e.g., BH₃•THF) is sterically sensitive. The transition state involves the bulky borane moiety approaching one face of the alkene. Significant steric shielding at the C3 position will disfavor the transition state, leading to a slower reaction rate compared to a less hindered alkene. For 3,3-dimethyl-1-butene, the bulky tert-butyl group creates a formidable barrier to the approaching borane, strongly directing it to the terminal C1 carbon.

Comparative Reaction Kinetics (Hypothetical Data)

A kinetic study monitoring the disappearance of the alkene starting material via Gas Chromatography (GC) would provide quantitative data on reaction rates.

AlkeneInitial Concentration (M)Time (min) for 50% ConversionRelative Rate Constant (k_rel)
3,4-Dimethoxy-1-butene 0.1151.00
3,3-Dimethyl-1-butene 0.1450.33

This hypothetical data illustrates that 3,3-dimethyl-1-butene reacts significantly slower, a direct consequence of the greater steric hindrance presented by the tert-butyl group compared to the more flexible dimethoxyethyl substituent.

Detailed Experimental Protocol: Comparative Hydroboration Kinetics

This protocol describes a self-validating system for comparing the reaction rates of the two alkenes.

Caption: Workflow for the comparative kinetic analysis of alkene hydroboration.

Step-by-Step Methodology:

  • Preparation: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) to two identical 100 mL round-bottom flasks equipped with magnetic stir bars. Add the internal standard (dodecane, 0.5 mmol) to each flask. To flask A, add 3,4-dimethoxy-1-butene (5.0 mmol). To flask B, add 3,3-dimethyl-1-butene (5.0 mmol).

  • Equilibration: Cool both flasks to 0 °C in an ice-water bath and allow them to stir for 15 minutes to reach thermal equilibrium.

  • Reaction Initiation: At time t=0, simultaneously inject a 1.0 M solution of borane-THF complex (BH₃•THF, 5.5 mL, 5.5 mmol) into each flask via syringe.

  • Sampling: At predetermined time points (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.

  • Quenching: Immediately inject each aliquot into a separate, labeled vial containing 2 mL of 3 M NaOH (aq) to quench the reaction by destroying any unreacted borane.

  • Analysis: Extract each quenched sample with diethyl ether. Analyze the organic phase using Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Data Processing: Quantify the peak area of each alkene relative to the internal standard (dodecane). Plot the natural logarithm of the alkene concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Electronic Effects and Their Interplay with Sterics

While sterics are dominant in reactions like hydroboration, electronic effects must also be considered.

  • tert-Butyl Group: This group is weakly electron-donating through hyperconjugation and inductive effects. This can slightly increase the nucleophilicity of the double bond.

  • Dimethoxyethyl Group: The two methoxy groups are strongly electronegative, exerting an electron-withdrawing inductive effect (-I) through the sigma bonds. This effect deactivates the double bond, making it less nucleophilic. However, the oxygen lone pairs can also participate in more complex electronic interactions, but the primary influence on the double bond's reactivity is inductive withdrawal.

In the case of hydroboration, the steric effect is the overwhelming factor. The severe steric clash of the tert-butyl group far outweighs its minor electronic donation. For the dimethoxyethyl group, while its inductive effect slightly reduces the intrinsic reactivity of the alkene, its conformational flexibility allows the borane to approach with much greater ease, resulting in a faster overall reaction rate.

Implications for Synthesis and Drug Development

The choice between a tert-butyl and a dimethoxyethyl substituent can be a powerful tool for directing synthetic outcomes.

  • Blocking Group: The tert-butyl group is an archetypal "steric blocking group." It can be used to prevent reactions at a nearby site or to lock a molecule into a specific conformation. In electrophilic aromatic substitution, for example, a tert-butyl group strongly disfavors substitution at the ortho position.

  • Conformational Control: The flexibility of the dimethoxyethyl group might be desirable when a substituent needs to adapt its shape to fit into an enzyme's active site. However, this same flexibility can be a liability, leading to a higher entropic penalty upon binding.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to metabolic oxidation (e.g., by Cytochrome P450 enzymes), which can increase the half-life of a drug candidate. The dimethoxyethyl group, with its C-H bonds and ether linkages, offers multiple sites for metabolic attack.

Conclusion

While both 3,4-dimethoxy-1-butene and 3,3-dimethyl-1-butene feature substituents at the C3 position, their steric profiles are markedly different.

  • 3,3-Dimethyl-1-butene is dominated by the large, rigid steric hindrance of the tert-butyl group. This severely restricts access to the double bond, dramatically slowing the rate of sterically sensitive reactions.

  • 3,4-Dimethoxy-1-butene presents a more moderate and flexible steric environment. Despite the electron-withdrawing nature of the methoxy groups, its conformational freedom allows reagents to approach the double bond more readily, resulting in faster reaction rates in sterically controlled transformations.

For the practicing scientist, this comparison underscores a fundamental principle: steric effects are not merely about the size of a group but also its rigidity and conformational dynamics. The tert-butyl group provides a fixed, immovable barrier, whereas the dimethoxyethyl group presents a softer, more adaptable form of steric influence. Understanding this distinction is critical for the rational design of molecules and the prediction of their chemical behavior.

References

  • Chemistry Stack Exchange. (2020). Steric effect of t-butyl group on SN1 on a cyclohexane ring. Retrieved from [Link]

  • Khan Academy. (n.d.). Disubstituted cyclohexane. Retrieved from [Link]

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  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • ResearchGate. (2025). Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. Retrieved from [Link]

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  • MDPI. (2024). Synthesis of n-Butene via Dimethyl Ether-to-Olefin Reaction over P-Loaded Ferrierite Zeolites. Retrieved from [Link]

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  • Progressive Academic Publishing. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Retrieved from [Link]

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  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

  • ACS Publications. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. Retrieved from [Link]

  • ACS Publications. (n.d.). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

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  • Homework.Study.com. (n.d

A Comparative Guide to the Green Synthesis of 3,4-Dimethoxy-1-butene: A Metrics-Driven Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Yield — Redefining "Efficiency" in Modern Synthesis

In the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the definition of an "efficient" process is undergoing a critical evolution. For decades, percentage yield was the paramount metric of success. However, this narrow focus often obscures a vast and environmentally consequential reality: the generation of chemical waste. The principles of Green Chemistry compel us, as scientists and researchers, to adopt a more holistic view of efficiency, one that accounts for every atom that enters a process.[1] This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to 3,4-dimethoxy-1-butene, a model vinyl ether compound. By moving beyond traditional metrics and applying the quantitative rigor of Green Chemistry metrics—specifically Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI)—we can objectively evaluate the environmental footprint of each route. This analysis aims to equip researchers with the insights needed to make more sustainable choices in synthetic design, not just for this target molecule, but as a paradigm for broader application.

The Core Metrics: A Quick Primer

Before delving into the synthetic routes, it is essential to define the metrics that will form the basis of our comparison.

  • Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product. It is calculated as: (MW of product / sum of MW of all reactants) x 100%.[2]

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is calculated as: Total mass of waste (kg) / mass of product (kg). A lower E-Factor signifies a greener process.[3][4]

  • Process Mass Intensity (PMI): A comprehensive metric that considers all materials put into a process—reactants, solvents, reagents, and process water—relative to the mass of the final product. It is calculated as: Total mass of inputs (kg) / mass of product (kg).[5][6] The relationship between E-Factor and PMI is straightforward: PMI = E-Factor + 1 .[1]

Synthesis Route 1: The Classical Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon double bonds from carbonyl compounds.[7][8] This pathway utilizes 3,4-dimethoxybenzaldehyde and a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide.

Causality of Experimental Design

The mechanism hinges on the formation of a phosphorus ylide, a species with adjacent positive and negative charges, which acts as a potent carbon nucleophile.[9] The ylide is generated by deprotonating the phosphonium salt with a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent such as THF. Anhydrous conditions are critical as the ylide is a strong base and would be quenched by protic solvents like water or alcohols. The ylide then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine intermediate that cyclizes to an oxaphosphetane. This intermediate then collapses, driven by the formation of the thermodynamically stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct, to yield the desired alkene.[8][10]

Workflow Diagram: Wittig Synthesis

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Workup & Purification A Methyltriphenylphosphonium bromide Y Phosphorus Ylide (in situ) A->Y B Sodium Hydride (NaH) in THF B->Y P 3,4-Dimethoxy-1-butene (Product) Y->P C 3,4-Dimethoxybenzaldehyde C->P W Triphenylphosphine Oxide (Byproduct) Aq Aqueous Workup (Water, Brine) P->Aq Solv Extraction Solvent (e.g., Diethyl Ether) Aq->Solv Pur Chromatography Solv->Pur Final Isolated Product Pur->Final

Caption: Workflow for the Wittig synthesis of 3,4-dimethoxy-1-butene.

Experimental Protocol: Wittig Synthesis
  • Reagents:

    • Methyltriphenylphosphonium bromide (MePPh₃Br): 1.1 eq

    • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.1 eq

    • 3,4-Dimethoxybenzaldehyde: 1.0 eq

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add MePPh₃Br (1.1 eq).

    • Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

    • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide is observed.

    • Re-cool the mixture to 0 °C and add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield pure 3,4-dimethoxy-1-butene.

Synthesis Route 2: Grignard Reaction Followed by Dehydration

This two-step route first employs a Grignard reaction, a classic method for carbon-carbon bond formation, to create a secondary alcohol.[11] This is followed by an acid-catalyzed dehydration to generate the target alkene. The key reagents are 3,4-dimethoxybenzaldehyde and vinylmagnesium bromide.

Causality of Experimental Design

The Grignard reagent, vinylmagnesium bromide, is a powerful nucleophile and a strong base. The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent.[12] Diethyl ether or THF are common solvents as they are aprotic and help to stabilize the Grignard reagent. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to furnish the secondary alcohol, 1-(3,4-dimethoxyphenyl)prop-2-en-1-ol.

The second step is a classic E1 elimination. A strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a secondary carbocation, which is stabilized by resonance with the adjacent aromatic ring. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene. While this route involves two distinct reactions, it avoids the generation of high-molecular-weight stoichiometric byproducts like TPPO.

Workflow Diagram: Grignard/Dehydration Synthesis

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Workup & Purification A 3,4-Dimethoxybenzaldehyde Alc Intermediate Alcohol A->Alc B Vinylmagnesium bromide in THF B->Alc C Aqueous Acidic Workup (e.g., NH4Cl, H2O) P 3,4-Dimethoxy-1-butene (Product) Alc->P D Acid Catalyst (e.g., H2SO4) D->P W Water (Byproduct) Aq Aqueous Workup (NaHCO3, Brine) P->Aq Solv Extraction Solvent (e.g., Ethyl Acetate) Aq->Solv Pur Chromatography Solv->Pur Final Isolated Product Pur->Final

Caption: Workflow for the Grignard/Dehydration synthesis of 3,4-dimethoxy-1-butene.

Experimental Protocol: Grignard/Dehydration Synthesis
  • Reagents (Step 1):

    • 3,4-Dimethoxybenzaldehyde: 1.0 eq

    • Vinylmagnesium bromide (1.0 M in THF): 1.2 eq

    • Anhydrous Diethyl Ether or THF

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure (Step 1 - Alcohol Formation):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add vinylmagnesium bromide solution (1.2 eq) dropwise via syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the mixture back to 0 °C and quench slowly with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alcohol, which can be used directly in the next step.

  • Reagents (Step 2):

    • Crude 1-(3,4-dimethoxyphenyl)prop-2-en-1-ol: 1.0 eq

    • Concentrated Sulfuric Acid (H₂SO₄): catalytic amount

    • Toluene

  • Procedure (Step 2 - Dehydration):

    • Dissolve the crude alcohol from the previous step in toluene.

    • Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

    • Heat the mixture to reflux for 1-2 hours, monitoring by TLC.

    • Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield pure 3,4-dimethoxy-1-butene.

Quantitative Comparison of Green Chemistry Metrics

To perform a meaningful comparison, we will base our calculations on the synthesis of 10 grams of 3,4-dimethoxy-1-butene (MW: 164.20 g/mol ). The following assumptions, derived from typical literature values for these reaction classes, will be used:

  • Wittig Reaction: 80% isolated yield.

  • Grignard/Dehydration: 90% yield for Grignard step, 85% yield for dehydration step (76.5% overall yield).

  • Solvent Usage: A standard ratio of 10 mL of solvent per gram of the limiting reactant is assumed for both reaction and extraction steps.

MetricWittig ReactionGrignard / DehydrationGreen Chemistry Rationale & Analysis
Balanced Equation C₂₀H₁₉PBr + C₉H₁₀O₂ → C₁₀H₁₂O₂ + C₁₈H₁₅PO + HBr1. C₉H₁₀O₂ + C₂H₃MgBr → C₁₁H₁₄O₃MgBr2. C₁₁H₁₄O₃ → C₁₀H₁₂O₂ + H₂OThe Wittig reaction is a substitution, while the Grignard is an addition followed by an elimination.
Atom Economy (AE) 31.2% 90.2% (Dehydration step)The Wittig route has a very poor atom economy. The large mass of the triphenylphosphine oxide (TPPO) byproduct (MW 278.28) and HBr (MW 80.91) means that the vast majority of reactant mass does not end up in the product. The Grignard/Dehydration route is far superior, with only a molecule of water being lost in the key alkene-forming step.[2][5]
Overall Yield 80%76.5%The assumed yields are comparable, highlighting that a high yield does not necessarily mean a "green" reaction.
Total Mass In (kg) ~1.50 kg~1.25 kgThis includes all reactants, solvents for reaction and workup, and water for quenching/washing. The Grignard route requires slightly less total mass, primarily due to lower molecular weight reagents.
Mass of Waste (kg) ~1.49 kg~1.24 kgCalculated as (Total Mass In - Mass of Product). This demonstrates the sheer volume of auxiliary materials used in typical lab-scale synthesis.
E-Factor ~149 ~124 The Grignard/Dehydration route is demonstrably greener. Its lower E-Factor indicates it generates significantly less waste for every kilogram of product produced. The primary contributor to the Wittig route's high E-Factor is the stoichiometric TPPO byproduct.[1][13]
Process Mass Intensity (PMI) ~150 ~125 The PMI values mirror the E-Factor results, confirming the Grignard/Dehydration route as the more mass-efficient process. Pharmaceutical industry benchmarks often target PMIs well below 100 for established processes, indicating both routes have substantial room for optimization.[6][14][15]
Qualitative Hazards Uses NaH (flammable solid, water-reactive), MePPh₃Br (toxic if swallowed, toxic to aquatic life).[16] TPPO byproduct can be difficult to remove via chromatography.Uses Grignard reagent (pyrophoric, water-reactive), concentrated H₂SO₄ (corrosive). Magnesium metal turnings can be flammable.Both routes involve hazardous materials requiring careful handling. The environmental toxicity of the phosphonium salt is a significant drawback for the Wittig route.

Conclusion and Future Perspectives

This comparative analysis, grounded in the principles of Green Chemistry, reveals a clear distinction between the two synthetic routes to 3,4-dimethoxy-1-butene. While the Wittig reaction is a powerful and direct method for olefination, its abysmal atom economy and the generation of a high-mass stoichiometric byproduct render it significantly less "green" than the two-step Grignard/Dehydration pathway. The E-Factor and PMI calculations quantitatively confirm that the Grignard route, despite being a longer sequence, is the more mass-efficient and environmentally preferable option.

This guide underscores a critical lesson for the modern chemist: synthetic planning must extend beyond the arrow-pushing mechanism and percent yield. By prospectively applying metrics like Atom Economy, E-Factor, and PMI, we can identify potential waste streams at the design stage and make more informed, sustainable choices. For researchers in drug development and process chemistry, integrating these metrics into early-stage route scouting can prevent the costly and time-consuming re-development of processes later on and contribute to a more sustainable chemical enterprise.

References

  • Sohilait, H. J., & Kainama, H. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3-ONE FROM SAFROLE. Molekul, 12(1), 45-51. [Link]

  • Tobón, Y. A., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(11), 2948. [Link]

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  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Course Handout. [Link]

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Sources

Bio-Based Alternatives to 3,4-Dimethoxy-1-Butene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of bio-based alternatives to petrochemical precursors for 3,4-dimethoxy-1-butene .

This analysis addresses the ambiguity of the target molecule by covering both its Aliphatic form (used in specialized polymers/hydrogels) and its Aromatic homologue (a pharmacophore building block), with a focus on sustainable synthesis and green chemistry reagents.

A Technical Comparison Guide for Researchers & Process Chemists

Scope & Structural Disambiguation

Before evaluating alternatives, it is critical to define the target structure, as "3,4-dimethoxy-1-butene" refers to two distinct chemical entities in industrial literature. This guide addresses both, prioritizing the bio-based synthesis of their respective precursors.

FeatureTarget A: Aliphatic Monomer Target B: Aromatic Pharmacophore
IUPAC Name 3,4-dimethoxybut-1-ene4-(3,4-dimethoxyphenyl)-1-butene
Structure


Primary Use Living polymerization (PEPB), hydrogels, RNA-targeting ligands.Drug intermediate (Verapamil analogs), fine chemicals.
Petro-Precursor 1,3-Butadiene , Methyl Iodide.Veratraldehyde , Petro-Grignards.
Bio-Alternative Bio-Erythritol / Bio-Butadiene + Dimethyl Carbonate.Eugenol / Methyl Eugenol (Lignin-derived).

Executive Summary: The Shift to Bio-Precursors

The conventional synthesis of 3,4-dimethoxy-1-butene relies heavily on 1,3-butadiene (a naphtha cracker product) and methyl iodide (a toxic, high-GWP methylating agent). The bio-based paradigm shifts the feedstock to fermented sugars (Erythritol/Ethanol) and lignin derivatives (Eugenol), while replacing toxic alkylating agents with green alternatives like Dimethyl Carbonate (DMC) .

Comparative Performance Matrix
MetricPetrochemical Route (Baseline)Bio-Based Route A (Ethanol/Erythritol)Bio-Based Route B (Lignin/Eugenol)
Feedstock Naphtha (Crude Oil)Corn/Cane Sugar (Fermentation)Clove Oil / Lignin Depolymerization
Key Precursor 1,3-Butadiene (Steam Cracking)Bio-Butadiene (ETB Process)Eugenol / Methyl Eugenol
Methylation Methyl Iodide (High Toxicity)Dimethyl Carbonate (Green, Non-toxic)Natural Methoxy Groups (In-situ)
Atom Economy Moderate (Salt waste from MeI)High (DMC releases

+ MeOH)
High (Pre-functionalized aromatic)
Scalability High (Established)Medium (Pilot/Commercial)Medium (Extraction dependent)

Technical Deep Dive: Bio-Based Synthetic Pathways

Pathway A: The Aliphatic Route (Polymer/Linker Focus)

Target: 3,4-dimethoxy-1-butene (Aliphatic) Strategy: Replace petrochemical Butadiene with Bio-Butadiene, and Methyl Iodide with Dimethyl Carbonate.

1. Bio-Butadiene Production

Instead of steam cracking, 1,3-butadiene is synthesized via the Lebedev Process (from bio-ethanol) or Deoxydehydration (DODH) of Erythritol.

  • Reaction:

    
    
    
  • Yield: >90% selectivity over metal-oxide catalysts (

    
    ).
    
2. Epoxidation & Hydrolysis

Bio-butadiene is mono-epoxidized to 3,4-epoxy-1-butene , then hydrolyzed to 3,4-dihydroxy-1-butene (Vinyl Glycol).

  • Green Improvement: Use enzymatic epoxidation (Lipase B) to avoid peracids.

3. Green Methylation (The Critical Upgrade)

Replacing Methyl Iodide (


) with Dimethyl Carbonate (DMC)  eliminates neurotoxic risks and halide waste.
  • Reagent: Dimethyl Carbonate (Biodegradable, low toxicity).[1]

  • Catalyst:

    
     or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Mechanism: DMC acts as a methylating agent at

    
     via a 
    
    
    
    mechanism.

AliphaticRoute cluster_0 Bio-Feedstock cluster_1 Intermediate Synthesis cluster_2 Green Methylation BioEth Bio-Ethanol (Fermentation) BioBD Bio-Butadiene BioEth->BioBD Lebedev Process Eryth Erythritol (C4 Sugar) Eryth->BioBD DODH (Re Catalyst) Epox 3,4-Epoxy-1-butene BioBD->Epox Enzymatic Epoxidation Diol 3,4-Dihydroxy-1-butene (Vinyl Glycol) Epox->Diol Hydrolysis Target 3,4-DIMETHOXY-1-BUTENE Diol->Target O-Methylation DMC Dimethyl Carbonate (DMC) DMC->Target + K2CO3

Figure 1: Bio-based synthesis pathway for aliphatic 3,4-dimethoxy-1-butene, highlighting the shift from petrochemical butadiene to bio-ethanol/erythritol feedstocks.

Pathway B: The Aromatic Route (Pharma/Fine Chem Focus)

Target: 4-(3,4-dimethoxyphenyl)-1-butene (or Methyl Eugenol analogs) Strategy: Utilize the naturally occurring 3,4-dimethoxy motif in Lignin and Essential Oils .

1. Precursor Selection: Eugenol & Methyl Eugenol
  • Source: Clove oil (80-90% Eugenol) or Lignin depolymerization.

  • Advantage: The benzene ring is already 3,4-disubstituted. This avoids the multi-step Friedel-Crafts acylation required in the petro-route.

2. Functionalization
  • Methylation: Eugenol (

    
    ) is methylated to Methyl Eugenol  (
    
    
    
    ).
  • Isomerization: To achieve the "1-butene" chain length (if strictly required), a Grignard extension or metathesis of the allyl group is performed. However, for many applications, Methyl Eugenol itself serves as the functional bio-equivalent.

Experimental Protocol: Green Methylation with DMC

This protocol validates the "Green Reagent" alternative (DMC) for converting the diol precursor to the target dimethoxy ether.

Objective: Synthesize 3,4-dimethoxy-1-butene from 3,4-dihydroxy-1-butene using Dimethyl Carbonate (DMC).

Materials:

  • Precursor: 3,4-Dihydroxy-1-butene (10 mmol)

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (Excess, acts as solvent)

  • Catalyst:

    
     (20 mol%) or DABCO
    
  • Equipment: Autoclave or sealed pressure tube (Reaction requires

    
    )
    

Step-by-Step Methodology:

  • Charge: In a 50 mL stainless steel autoclave, dissolve 10 mmol of 3,4-dihydroxy-1-butene in 20 mL of DMC.

  • Catalyst: Add 2 mmol of anhydrous

    
    .
    
  • Reaction: Seal and heat to 150°C for 6-8 hours. (Note: DMC methylation is kinetically slow below 120°C).

    • Mechanism:[2][3][4][5][6] The reaction releases

      
       and Methanol. The pressure generated aids the reaction.[7]
      
  • Work-up: Cool to room temperature. Filter off the solid catalyst (recyclable).

  • Purification: Distill the excess DMC (boiling point 90°C) to recover the product.

  • Validation: Analyze via GC-MS. Expect a shift in retention time and disappearance of broad -OH signals in IR (

    
    ).
    

Safety Note: While DMC is non-toxic, the reaction generates pressure. Use rated pressure vessels.

References

  • Bio-Butadiene Synthesis: Makshina, E. V., et al. "Review of old chemistry and new catalytic advances in the on-purpose synthesis of butadiene." Chem. Soc. Rev., 2014. Link

  • Erythritol to Butadiene (DODH): Deng, J., et al.[7] "Simultaneous conversion of erythritol to 1,3-butadiene and 2,5-dihydrofuran over ReOx/C catalysts." ChemSusChem, 2020. Link

  • Green Methylation with DMC: Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Acc.[1][6][7] Chem. Res., 2002. Link

  • 3,4-Dimethoxy-1-butene in Polymerization: Lizotte, J. R., et al. "Stable Free-Radical Polymerization of Styrene in Combination with 2-Vinylnaphthalene." Macromolecules, 2001. Link

  • Bio-Solvent Alternatives: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustain.[1][8] Chem. Process., 2016. Link

Sources

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